molecular formula C12H9Cl2NO B1584236 3-Chloro-4-(4-chlorophenoxy)aniline CAS No. 24900-79-6

3-Chloro-4-(4-chlorophenoxy)aniline

Cat. No.: B1584236
CAS No.: 24900-79-6
M. Wt: 254.11 g/mol
InChI Key: OQOCWFFSZSSEDS-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-chlorophenoxy)aniline is a useful research compound. Its molecular formula is C12H9Cl2NO and its molecular weight is 254.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-(4-chlorophenoxy)aniline
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOCWFFSZSSEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179610
Record name 3-Chloro-4-(4-chlorophenoxy)aniline
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Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24900-79-6
Record name 4-Amino-2,4′-dichlorodiphenyl ether
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Record name 3-Chloro-4-(4-chlorophenoxy)aniline
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Record name 24900-79-6
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Record name 3-Chloro-4-(4-chlorophenoxy)aniline
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Record name 3-chloro-4-(4-chlorophenoxy)aniline
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Record name 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE
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Foundational & Exploratory

Precision Synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline: A Chemoselective Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-(4-chlorophenoxy)aniline is a high-value diaryl ether intermediate critical to the development of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Aclonifen analogs) and specific tyrosine kinase inhibitors.[1] Its synthesis presents two primary challenges: regioselectivity during the formation of the ether linkage and chemoselectivity during the reduction of the nitro group.

This guide details a robust, scalable two-step protocol designed to maximize yield while preventing common side reactions such as hydrodechlorination.[1]

Part 1: Retrosynthetic Logic & Strategy

The synthesis is best approached via a Nucleophilic Aromatic Substitution (


)  followed by a Chemoselective Reduction .
The Strategic Disconnection
  • Target: this compound.[1][2]

  • Precursor: 3-Chloro-4-(4-chlorophenoxy)nitrobenzene.[1]

  • Starting Materials: 3,4-Dichloronitrobenzene (3,4-DCNB) and 4-Chlorophenol.

Why this route?

  • Regiocontrol: The nitro group in 3,4-DCNB strongly activates the para-position (C4) toward nucleophilic attack. The meta-position (C3) is significantly less reactive.[1] This intrinsic electronic bias ensures the nucleophile (4-chlorophenol) attacks C4, preserving the chlorine at C3.

  • Halogen Preservation: The final reduction step must convert

    
     to 
    
    
    
    without touching the Ar-Cl bonds.[1] Standard catalytic hydrogenation (Pd/C,
    
    
    ) often leads to dechlorination. Therefore, a metal-mediated reduction (Fe or Zn) or a poisoned catalyst system is required.[1]

SynthesisPathway SM1 3,4-Dichloronitrobenzene (Electrophile) Inter Intermediate: 3-Chloro-4-(4-chlorophenoxy)nitrobenzene SM1->Inter Step 1: SnAr Coupling (K2CO3, DMF, 100°C) SM2 4-Chlorophenol (Nucleophile) SM2->Inter Target Target: This compound Inter->Target Step 2: Chemoselective Reduction (Fe/NH4Cl or Pt/C)

Figure 1: The two-step synthetic pathway leveraging electronic activation for regiocontrol.[1]

Part 2: Step 1 - Regioselective Etherification ( )[1]

The Challenge: Regioselectivity

3,4-DCNB contains two leaving groups (chlorines). The nucleophile must displace the chlorine at C4, not C3.

  • Mechanism: The reaction proceeds via a Meisenheimer complex. Attack at C4 places the negative charge on the nitro group oxygen atoms (resonance stabilization). Attack at C3 cannot delocalize charge onto the nitro group effectively.

Experimental Protocol

Reagents:

  • 3,4-Dichloronitrobenzene (1.0 eq)

  • 4-Chlorophenol (1.05 eq)[1]

  • Potassium Carbonate (

    
    ) (1.5 eq) — Anhydrous, micronized preferred.
    
  • Solvent: DMF or DMSO (High polarity facilitates

    
    ).
    

Procedure:

  • Setup: Charge a round-bottom flask with 3,4-DCNB (19.2 g, 100 mmol), 4-Chlorophenol (13.5 g, 105 mmol), and

    
     (20.7 g, 150 mmol) in DMF (100 mL).
    
  • Reaction: Heat the mixture to 100–110°C under nitrogen atmosphere.

    • Note: Do not exceed 140°C to prevent ether cleavage or polymerization.[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (3,4-DCNB) usually disappears within 4–6 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • Filter the solid.[4]

    • Wash the cake with water (

      
       mL) to remove DMF and inorganic salts.
      
    • Wash with dilute NaOH (0.5 M) to remove unreacted 4-chlorophenol.[1]

  • Purification: Recrystallize from Ethanol/Water or dry directly if purity >95% by HPLC.

Self-Validating Checkpoint:

  • 1H NMR: Look for the disappearance of the characteristic doublet for 3,4-DCNB at

    
     8.0-8.3 ppm.[1] The product will show a complex aromatic region integrating to 7 protons.
    

Part 3: Step 2 - Chemoselective Reduction[1]

The Challenge: Dechlorination

The target molecule contains two chlorine atoms. Standard catalytic hydrogenation (Pd/C +


) is non-viable  without modification, as it will rapidly cleave the Ar-Cl bonds (hydrodechlorination), yielding phenoxyaniline.

Selected Method: Iron-Mediated Reduction (Béchamp Variant) This method is chemically robust, highly selective for


 over Ar-Cl, and scalable.
Experimental Protocol

Reagents:

  • 3-Chloro-4-(4-chlorophenoxy)nitrobenzene (Intermediate from Step 1)[1]

  • Iron Powder (3.0–4.0 eq) — Fine mesh (325 mesh) for kinetics.[1]

  • Ammonium Chloride (

    
    ) (0.5 eq) or Acetic Acid (catalytic).[1]
    
  • Solvent: Ethanol/Water (3:1).[5]

Procedure:

  • Activation: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend Iron powder (16.8 g, 300 mmol) in Ethanol (150 mL) and Water (50 mL). Add

    
     (2.7 g, 50 mmol).
    
  • Heating: Heat to reflux (approx. 78°C) for 15 minutes to activate the iron surface (etching).

  • Addition: Add the nitro intermediate (28.4 g, 100 mmol) portion-wise over 30 minutes.

    • Caution: The reaction is exothermic. Maintain a gentle reflux.

  • Reaction: Stir at reflux for 2–4 hours. The yellow suspension will turn dark grey/black (iron oxides).

  • Monitoring: TLC (Hexane/EtOAc 2:1).[1] The non-polar nitro compound will convert to the polar, UV-active amine (stains red/purple with ninhydrin).

  • Workup:

    • Hot filtration through a Celite pad is critical to remove iron sludge.[1] Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.[6]

    • Partition the residue between Ethyl Acetate and Water.

    • Dry the organic layer over

      
       and concentrate.
      
  • Isolation: The resulting oil often solidifies upon standing or can be converted to the HCl salt for storage.

ReductionLogic Decision Select Reduction Method MethodA Standard Pd/C + H2 Decision->MethodA MethodB Fe / NH4Cl (Béchamp) Decision->MethodB MethodC Pt/C (Sulfided) + H2 Decision->MethodC ResultA FAILURE: Hydrodechlorination (Loss of Cl atoms) MethodA->ResultA ResultB SUCCESS: Chemoselective (-NO2 to -NH2 only) MethodB->ResultB ResultC VIABLE: Requires specialized catalyst screening MethodC->ResultC

Figure 2: Decision matrix for reduction methodology emphasizing chemoselectivity.

Part 4: Analytical Validation

The following data confirms the identity of the synthesized material.

TechniqueExpected Signal / ObservationStructural Assignment
HPLC Purity > 98% (254 nm)Single peak retention time (approx. 4-5 min on C18, 50-100% MeCN)
MS (ESI+) m/z = 254.0 (M+H)+Consistent with Formula

(Isotope pattern Cl35/Cl37 is 9:6:[1]1)
1H NMR

3.5–4.0 ppm (Broad s, 2H)

protons (Exchangeable with

)
1H NMR

6.7–7.4 ppm (Multiplets, 7H)
Aromatic protons. Distinct shift from Nitro precursor.[1][7]
IR 3300–3400

(Doublet)
Primary Amine N-H stretch

Part 5: Safety & Industrial Considerations

  • Thermal Runaway: The

    
     reaction is exothermic. On a large scale, 4-chlorophenol/base should be added slowly to the nitrobenzene solution at temperature to control heat evolution.
    
  • Iron Waste: The Fe/NH4Cl reduction generates significant iron oxide waste. For multi-kilo scale, Catalytic Hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C) is the preferred "green" alternative as it suppresses dechlorination while minimizing solid waste [1].

  • Toxicity: 3,4-DCNB is a potent skin sensitizer and methemoglobinemia agent. Full PPE (respirator, chemically resistant gloves) is mandatory.

References

  • Chemoselective Hydrogenation of Chloronitrobenzenes

    • Title: Selective Catalytic Hydrogenation of Chloronitrobenzenes to Chloroanilines.
    • Source: Platinum Metals Review (Johnson Matthey).[1]

    • URL:[Link]

  • Regioselectivity in

    
     Reactions: 
    
    • Title: Nucleophilic Aromatic Substitution of 3,4-Dichloronitrobenzene.[1][8]

    • Source: National Institutes of Health (PubChem D
    • URL:[Link]

  • Iron-Mediated Reduction Protocols

    • Title: Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline (Analogous Protocol).
    • Source: Semantic Scholar / Chinese Journal of Modern Applied Pharmacy.[1][9]

    • URL: [https://www.semanticscholar.org/paper/Practical-Synthesis-of-3-Chloro-4-(3-aniline-Zhang/0e2a8f74d35e1c071539221274ec95c96a3cbbbc]([Link]

  • General Synthesis of Diphenyl Ethers

    • Title: Preparation of 3-chloro-4-(4'-chlorophenoxy)aminobenzene (Rafoxanide Intermediate).[1]

    • Source: N
    • URL:[Link]

Sources

3-Chloro-4-(4-chlorophenoxy)aniline CAS number 24900-79-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 24900-79-6)

Introduction

This compound, identified by the CAS number 24900-79-6, is a halogenated diaryl ether with a reactive aniline moiety. This compound serves as a crucial and versatile building block in medicinal chemistry and pharmaceutical synthesis.[1] Its molecular architecture, featuring two chlorinated phenyl rings linked by an ether bond and possessing a primary amine group, makes it a privileged scaffold for the development of various biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Correctly identifying a chemical is paramount for both research and regulatory purposes. This compound is known by several synonyms, reflecting its structural features.

Common Synonyms:

  • 4-Amino-2,4′-dichlorodiphenyl ether[2]

  • 3-Chloro-4-(4-chlorophenoxy)benzenamine[3][4]

  • 3-Chloro-4-(p-chlorophenoxy)phenylamine[2][3]

The structural representation provides immediate insight into the molecule's functionality and potential reactivity.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 24900-79-6[3][5]
EC Number 246-519-8[3][5]
PubChem CID 90644[3][4]
Molecular Formula C₁₂H₉Cl₂NO[3][4]
Molecular Weight 254.11 g/mol [3][4]
IUPAC Name This compound[4]
InChI 1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2[4][5]
InChIKey OQOCWFFSZSSEDS-UHFFFAOYSA-N[3][5]
SMILES Nc1ccc(Oc2ccc(Cl)cc2)c(Cl)c1[3][5]

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, formulation, and behavior in biological systems.

Table 2: Physicochemical Data
PropertyValueSource(s)
Physical State Solid, orange solid[2][6]
Melting Point 73-77 °C (lit.)[5][7]
Boiling Point 364.7 ± 37.0 °C (Predicted)[7]
Density 1.364 g/cm³ (Predicted)[7]
Solubility Soluble in organic solvents like Chloroform and Ethyl Acetate.[6]

Synthesis and Reactivity

Understanding the synthesis of this compound is critical for its application in multi-step drug development processes. A common and efficient method involves the reduction of a nitro-substituted precursor.

Synthetic Workflow: Reduction of a Nitro Intermediate

The synthesis is typically achieved via the reduction of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. This reaction can be carried out using various reducing agents, with iron powder in the presence of an acid like acetic acid being a cost-effective and reliable method.[6]

Start 3-chloro-4-(4'-chlorophenoxy)nitrobenzene Reagents Fe powder, Acetic Acid EtOH/H₂O Start->Reagents Add Process Reflux (2h) Reagents->Process Heat Workup 1. Cool to RT 2. Neutralize with NaOH (pH 7) 3. Filter solids 4. Extract with Chloroform Process->Workup Proceed to Purification Flash Chromatography (SiO₂, EtOAc/Hexanes) Workup->Purification Purify crude Product This compound Purification->Product Yields

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitro Reduction[6]
  • Reaction Setup : In a round-bottom flask, create a mixture of iron powder (3.5 eq.), 3-chloro-4-(4'-chlorophenoxy)nitrobenzene (1.0 eq.), and acetic acid (3.9 eq.) in a 3:1 solution of ethanol (EtOH) and water (H₂O).

  • Reflux : Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Carefully add a 1 M solution of sodium hydroxide (NaOH) until the pH reaches 7.

  • Filtration and Extraction : Remove the solid iron residues by filtration. Extract the aqueous filtrate with chloroform.

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude material by flash chromatography using a silica gel column and a gradient of ethyl acetate in hexanes (e.g., 20-50%) to afford the final product as an orange solid. A yield of 94% has been reported for this method.[6]

Reactivity Profile

The molecule's reactivity is primarily dictated by the amino (-NH₂) group and the two aromatic rings.

  • Amino Group : The electron-donating amino group activates the aniline ring for electrophilic substitution. It can readily undergo reactions such as acylation to form amides, which is a key step in constructing more complex pharmaceutical scaffolds.[1]

  • Aromatic Rings : The chloro-substituents on both rings are deactivating, making them less susceptible to further electrophilic substitution compared to unsubstituted rings.

Applications in Research and Drug Development

The diaryl ether aniline scaffold is a cornerstone in modern medicinal chemistry, and this compound is a key intermediate in the synthesis of targeted therapeutics.

  • Oncology Research and Kinase Inhibitors : This compound is a vital precursor for potent kinase inhibitors.[1] Its structural framework is integral to pyrimidine derivatives that function as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB-2), which are critical targets in cancers like colorectal and breast cancer.[1][8]

  • Antiparasitic Drug Discovery : Derivatives of this compound have shown promise as inhibitors of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), an enzyme essential for the malaria parasite's survival.[1]

  • Synthesis of Rafoxanide : It is a direct precursor to the synthesis of Rafoxanide, a salicylanilide anthelmintic agent used to treat parasitic fluke infections.[6] Recent studies have also explored Rafoxanide's potential as a treatment for multiple myeloma and diffuse large B-cell lymphoma.[6]

Safety and Toxicology

Due to its classification as a substituted aniline, this compound must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information
Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation
Source: European Chemicals Agency (ECHA)[4]
Safe Handling and Storage
  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. Use a respirator (e.g., type N95) if dust is generated.[5][9]

  • Handling : Avoid breathing dust and prevent contact with skin and eyes.[9] Use in a well-ventilated area, preferably a chemical fume hood. Do not eat, drink, or smoke when using this product.[10]

  • Storage : Store in a tightly closed container in a well-ventilated place.[10] It is classified as a combustible solid.[5]

  • Spills : In case of a spill, avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof machine) and place the material into a suitable container for disposal.[9]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for complex molecules. Its role in the development of kinase inhibitors and antiparasitic agents underscores its importance in addressing critical areas of human health. Adherence to strict safety protocols is essential when handling this compound to mitigate its potential hazards.

References

  • This compound Chemical Properties. (n.d.). One Chongqing.
  • 3-CHLOROANILINE FOR SYNTHESIS MSDS. (2016, May 18). Loba Chemie.
  • This compound. (n.d.). GSRS.
  • 3-Chloro-4-(4-fluorophenoxy)aniline | CAS 937608-56-5. (n.d.). Benchchem.
  • This compound | C12H9Cl2NO | CID 90644 . (n.d.). PubChem. Retrieved from [Link]

  • 3-Chloro-4-(trifluoromethoxy)aniline Safety Data Sheet. (2022, May 18). Apollo Scientific.
  • 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 . (n.d.). PubChem. Retrieved from [Link]

  • 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis. (n.d.). ChemicalBook.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide . (2023, May 12). National Institutes of Health (NIH). Retrieved from [Link]

  • Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. (n.d.). Google Patents.
  • 3-Chloro-4-Fluoro Aniline MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet: 3-Chloro-4-fluoroaniline . (2024, March 2). Carl ROTH. Retrieved from [Link]

  • Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline . (2011). Semantic Scholar. Retrieved from [Link]

  • Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR . (2025, August 10). ResearchGate. Retrieved from [Link]

  • Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR . (2006). Sheffield Hallam University Research Archive. Retrieved from [Link]

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2025, March 31). Carl ROTH.

Sources

3-Chloro-4-(4-chlorophenoxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Formula, and Synthesis Methodologies for Drug Development

Executive Summary

3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 24900-79-6) is a specialized halogenated diaryl ether amine used primarily as a key intermediate in the synthesis of salicylanilide anthelmintics, most notably Rafoxanide .[1][2] Characterized by its lipophilic diaryl ether backbone and dual chlorine substitution, this molecule serves as a critical pharmacophore scaffold, conferring metabolic stability and membrane permeability to downstream active pharmaceutical ingredients (APIs).

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthesis routes, and analytical characterization protocols for researchers in veterinary pharmacology and medicinal chemistry.

Physicochemical Specifications

The following data aggregates experimentally validated properties essential for stoichiometric calculations and formulation development.

PropertySpecificationNotes
IUPAC Name This compound
CAS Number 24900-79-6 Distinct from the 3-chlorophenoxy isomer (CAS 84865-99-6).[1]
Molecular Formula C₁₂H₉Cl₂NO
Molecular Weight 254.11 g/mol Monoisotopic Mass: 253.006 Da
Appearance Off-white to orange/brown solidColor depends on oxidation state and purity.
Melting Point 73–77 °CLiterature value range [1].[3]
LogP (Predicted) 4.2High lipophilicity due to diaryl ether structure.
Solubility DMSO, Methanol, Ethyl AcetateInsoluble in water.
pKa (Conjugate Acid) ~3.5–4.0Weak base due to electron-withdrawing Cl and phenoxy groups.

Synthesis & Production Methodologies

The industrial synthesis of this compound follows a two-stage convergent pathway. This protocol prioritizes regioselectivity and prevents the dehalogenation of the aryl rings during reduction.

Stage 1: Nucleophilic Aromatic Substitution ( )

The formation of the diaryl ether bridge is achieved by reacting 3,4-dichloronitrobenzene with 4-chlorophenol . The nitro group at the para position activates the chlorine at position 4 for displacement.

  • Reagents: 3,4-Dichloronitrobenzene, 4-Chlorophenol, KOH (Base).[4]

  • Catalyst: Copper powder (Ullmann-type coupling enhancement).

  • Conditions: 110–120 °C, solvent-free or in high-boiling polar aprotic solvent (e.g., DMSO).

  • Mechanism: The phenoxide ion attacks the electron-deficient carbon at position 4 of the nitrobenzene ring. The chlorine at position 3 remains intact due to steric hindrance and lack of para-nitro activation.

Stage 2: Chemoselective Nitro Reduction

The resulting intermediate, 3-chloro-4-(4-chlorophenoxy)nitrobenzene , must be reduced to the aniline.

  • Critical Control Point: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrodechlorination (removing the Cl atoms).

  • Preferred Method: Bechamp Reduction (Fe/Acetic Acid) or Tin(II) Chloride reduction. These methods are chemoselective for the nitro group, leaving the aryl chlorides untouched.

Synthesis Workflow Diagram

SynthesisPathway Precursor1 3,4-Dichloronitrobenzene Intermediate Nitro Intermediate (3-Chloro-4-(4-chlorophenoxy)nitrobenzene) Precursor1->Intermediate KOH, Cu, 120°C (SNAr Coupling) Precursor2 4-Chlorophenol Precursor2->Intermediate Product Target Aniline (this compound) Intermediate->Product Fe / AcOH / EtOH (Selective Reduction)

Figure 1: Convergent synthesis pathway emphasizing the SNAr coupling followed by chemoselective reduction to preserve halogen substituents.

Analytical Characterization Protocols

To ensure the integrity of the intermediate for downstream API synthesis, the following analytical controls are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Column: Zorbax SB-C18 (4.6 x 30 mm, 3.5 μm) or equivalent C18 column.[5]

  • Mobile Phase: Gradient elution of Acetonitrile (ACN) and Water (0.1% Formic Acid).

    • 0-5 min: 50% -> 95% ACN.

  • Detection: UV at 254 nm.

  • Retention Time: ~2.77 min (under rapid gradient conditions) [2].[5]

  • Acceptance Criteria: Purity ≥ 98.0% (Area %).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum confirms the substitution pattern. Key diagnostic signals include:

  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Aromatic Region (δ 6.5 - 7.3 ppm):

    • Doublet (J ~ 8-9 Hz): Represents protons on the phenoxy ring ortho to the ether linkage.

    • Multiplets: Complex splitting pattern for the 3-chloro-aniline ring due to the asymmetric substitution (H2, H5, H6 protons).

  • Amine Region (δ ~ 3.7 ppm): Broad singlet (2H) corresponding to the -NH₂ group.[4] This peak is exchangeable with D₂O.

Application in Drug Development: Rafoxanide Synthesis

The primary industrial utility of this compound is as the "Amine Component" in the synthesis of Rafoxanide , a potent salicylanilide anthelmintic used to treat liver flukes (Fasciola hepatica) in livestock.

Mechanism of Action Context

Rafoxanide acts by uncoupling oxidative phosphorylation in the mitochondria of parasites. The lipophilic 3-chloro-4-(4-chlorophenoxy) tail facilitates transport across the parasite's cuticle, while the acidic salicylanilide head group acts as a protonophore, collapsing the proton gradient required for ATP synthesis.

Downstream Coupling Protocol

The aniline is coupled with a salicylic acid derivative (typically 3,5-diiodosalicylic acid chloride or ester) to form the final amide bond.

RafoxanideSynthesis Aniline This compound (Amine Component) Coupling Amide Coupling (PCl3 or SOCl2 activation) Aniline->Coupling Acid 3,5-Diiodosalicylic Acid Derivative (Acid Component) Acid->Coupling Rafoxanide Rafoxanide API (Anthelmintic Agent) Coupling->Rafoxanide Schotten-Baumann Conditions

Figure 2: Logical flow for the synthesis of Rafoxanide, highlighting the modular assembly of the pharmacophore.

Safety & Handling (SDS Summary)

As a halogenated aniline derivative, this compound requires strict safety protocols to prevent toxicity and environmental contamination.

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302, H312, H332). Aniline derivatives can cause methemoglobinemia (cyanosis).

  • Target Organ Toxicity: Potential damage to blood and liver upon prolonged exposure.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).[6] Do not release into drains.

  • PPE Requirements:

    • Nitrile gloves (0.11 mm minimum thickness).

    • P2/N95 Dust respirator.

    • Safety goggles with side shields.

References

  • Sigma-Aldrich. (n.d.).[3] this compound Product Specification. Retrieved from

  • ChemicalBook. (n.d.). Synthesis and spectral data for 3-Chloro-4-(3-chlorophenoxy)aniline and related isomers. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 90644, this compound. Retrieved from [1]

  • Méndez-Álvarez, D., et al. (2023).[4][5] A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Molecular Diversity. Retrieved from

Sources

physical and chemical properties of 3-Chloro-4-(4-chlorophenoxy)aniline

[1][2]

CAS Number: 24900-79-6 Formula: C₁₂H₉Cl₂NO Molecular Weight: 254.11 g/mol IUPAC Name: 3-Chloro-4-(4-chlorophenoxy)aniline[1]

Executive Summary

This compound is a specialized halogenated diaryl ether amine widely utilized as a high-value intermediate in the synthesis of anthelmintics (e.g., Rafoxanide), benzoylurea insecticides, and urea-based herbicides.[1] Its structure features an electron-rich aniline moiety modulated by an electron-withdrawing chlorine atom at the ortho position and a lipophilic 4-chlorophenoxy ether linkage at the para position.[1] This unique electronic push-pull system makes it a versatile nucleophile in acylation and isocyanate coupling reactions while maintaining metabolic stability against rapid oxidative degradation.[1]

This monograph provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, spectroscopic characterization, and safety standards for research and industrial application.[1]

Physicochemical Profile

The compound exists as a solid at room temperature, exhibiting low water solubility but high solubility in polar organic solvents.[1] The presence of two chlorine atoms significantly enhances its lipophilicity (LogP ~4.2), facilitating membrane permeability in biological systems.[1]

Table 1: Physical and Chemical Constants[2]
PropertyValueSource/Method
Appearance Pale beige to orange crystalline solidExperimental Observation
Melting Point 73 – 77 °CSigma-Aldrich / Lit. [1, 2]
Boiling Point ~380 °C (Predicted)ACD/Labs Prediction
Density 1.38 ± 0.1 g/cm³Predicted
LogP 4.2Calculated (XLogP3)
pKa (Conjugate Acid) ~3.0 – 3.5Predicted (Base strength reduced by Cl)
Solubility DMSO, Methanol, Ethyl Acetate, ChloroformExperimental
Water Solubility Insoluble (< 0.1 mg/L)Experimental

Spectroscopic Characterization

Accurate identification relies on specific NMR splitting patterns arising from the asymmetric diaryl ether linkage and chlorine substitution.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 500 MHz

  • ¹H NMR:

    • δ 7.23 (d, J = 6.7 Hz, 2H): Protons on the phenoxy ring (meta to ether).[1]

    • δ 6.89 (d, J = 8.6 Hz, 1H): Proton on the aniline ring (ortho to ether).[1]

    • δ 6.81 (d, J = 9.0 Hz, 2H): Protons on the phenoxy ring (ortho to ether).[1]

    • δ 6.78 (d, J = 2.8 Hz, 1H): Proton on the aniline ring (ortho to amine, meta to Cl).[1]

    • δ 6.57 (dd, J = 8.6, 2.8 Hz, 1H): Proton on the aniline ring (para to Cl).[1]

    • δ 3.69 (br s, 2H): Amine protons (-NH₂).[1][2]

  • ¹³C NMR:

    • Signals (δ): 157.18, 144.49, 143.16, 129.59, 127.51, 127.21, 123.54, 117.51, 116.72, 114.73.[1][2]

Mass Spectrometry (MS)[2]
  • Method: ESI-MS (Positive Mode)[1]

  • m/z: 254.01 [M+H]⁺ (Matches theoretical isotope pattern for Cl₂).[1]

Infrared Spectroscopy (IR)[2][3][4]
  • 3400, 3310–3290 cm⁻¹: N-H stretching (Primary amine).[1][2]

  • 1460 cm⁻¹: C=C Aromatic stretching.[1][2]

  • 1240 cm⁻¹: C-O-C Ether stretching (Typical for diaryl ethers).[1]

Synthesis & Manufacturing Workflow

The industrial synthesis follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction.[1] This pathway avoids the over-chlorination issues associated with direct chlorination of phenoxyaniline.[1]

Step 1: Ether Formation (SₙAr)

Reagents: 3,4-Dichloronitrobenzene + 4-Chlorophenol + KOH Conditions: 110–120 °C, Copper catalyst (Ullmann-type) or direct SₙAr in DMSO/DMF.[1] Mechanism: The phenoxide ion attacks the carbon para to the nitro group, displacing the chlorine atom.[1] The meta-chlorine remains intact due to steric and electronic factors.[1]

Step 2: Nitro Reduction

Reagents: Fe powder / Acetic Acid (Bechamp reduction) OR H₂ / Pt/C. Conditions: Reflux in EtOH/Water (Fe reduction) or Autoclave (Catalytic Hydrogenation).[1] Yield: >90%

Experimental Protocol (Reduction Step) [2]
  • Charge: Suspend 3-chloro-4-(4-chlorophenoxy)nitrobenzene (1.0 eq) and Iron powder (3.5 eq) in a mixture of Ethanol/Water (3:1).

  • Activate: Add Acetic Acid (4.0 eq) dropwise.

  • Reaction: Heat to reflux for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).[1]

  • Workup: Cool to room temperature. Neutralize with 1M NaOH to pH 7.[1][2]

  • Extraction: Filter off iron sludge. Extract filtrate with Chloroform or Ethyl Acetate.[1]

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

SynthesispathwayStart13,4-DichloronitrobenzeneInterIntermediate:3-Chloro-4-(4-chlorophenoxy)nitrobenzeneStart1->InterKOH, 110°C(S_NAr Displacement)Start24-ChlorophenolStart2->InterProductProduct:3-Chloro-4-(4-chlorophenoxy)anilineInter->ProductFe / AcOH / EtOH(Nitro Reduction)

Figure 1: Validated synthesis pathway via Nucleophilic Aromatic Substitution and Bechamp Reduction.

Chemical Reactivity & Applications[2][5]

The aniline nitrogen is the primary reactive center.[1] The electron-withdrawing nature of the 3-chloro and 4-chlorophenoxy groups reduces the basicity of the amine compared to unsubstituted aniline, requiring stronger electrophiles or catalysts for coupling.[1]

Key Reactions
  • Acylation (Amide Formation):

    • Reacts with acid chlorides (e.g., 3,5-diiodosalicylic acid chloride) to form salicylanilides like Rafoxanide .[1]

  • Isocyanate Coupling (Urea Formation):

    • Reacts with benzoyl isocyanates to form benzoylurea insecticides (e.g., Lufenuron analogs).[1]

  • Diazotization:

    • Can be converted to a diazonium salt for Sandmeyer reactions, allowing substitution of the amine with -OH, -CN, or halides.[1]

ReactivityCenterThis compoundRxn1Reaction with3,5-Diiodosalicylic Acid ChlorideCenter->Rxn1AcylationRxn2Reaction withBenzoyl IsocyanatesCenter->Rxn2Nucleophilic AdditionProd1Rafoxanide(Anthelmintic Agent)Rxn1->Prod1Prod2Benzoylurea Insecticides(Chitin Synthesis Inhibitors)Rxn2->Prod2

Figure 2: Primary chemical transformations and downstream pharmaceutical/agrochemical applications.

Safety, Handling, and Stability

GHS Classification:

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

  • Skin/Eye Irritation: Category 2 (H315/H319).[1]

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).[1]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a P95 dust mask.[1] Avoid generating dust.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine, which causes darkening (browning) over time.[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Analysis. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PubMed Central.[1] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: this compound (CID 90644).[1] Retrieved from [1]

  • ChemicalBook. (n.d.).[1][3] Synthesis of 3-Chloro-4-(3-chlorophenoxy)aniline and related ethers. Retrieved from [1]

Technical Guide: Strategic Synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline , a critical bi-aryl ether amine intermediate used in the development of benzoylurea insecticides and various pharmaceutical agents (e.g., Rafoxanide derivatives).

The synthesis hinges on the regioselective formation of a diaryl ether linkage followed by a chemoselective reduction. As a Senior Application Scientist, I emphasize that the success of this protocol relies not merely on following a recipe, but on the rigorous control of starting material specifications (Critical Quality Attributes - CQAs) to minimize isomeric impurities that are notoriously difficult to separate downstream.

Retrosynthetic Analysis & Pathway

The most robust route to the target aniline is via the Nucleophilic Aromatic Substitution (


)  of 3,4-dichloronitrobenzene with 4-chlorophenol, followed by Nitro Reduction .
Reaction Scheme Visualization

ReactionScheme SM1 3,4-Dichloronitrobenzene (Electrophile) INT Intermediate: 3-Chloro-4-(4-chlorophenoxy)nitrobenzene SM1->INT Step 1: SNAr Coupling (Base, Heat) SM2 4-Chlorophenol (Nucleophile) SM2->INT PROD Target: This compound INT->PROD Step 2: Reduction (Fe/AcOH or H2/Cat)

Caption: Logical flow from raw materials to the target aniline via the nitro-ether intermediate.

Primary Starting Materials: Deep Dive

The quality of the final aniline is determined before the first reaction is even heated. Below are the specifications and mechanistic justifications for the starting materials.

3,4-Dichloronitrobenzene (The Electrophile)

This is the scaffold of the molecule. The nitro group (


) acts as an electron-withdrawing group (EWG), activating the benzene ring for nucleophilic attack.
  • Mechanism of Action: The

    
     group activates the chlorine at the para position (C4) significantly more than the meta position (C3) due to resonance stabilization of the Meisenheimer complex.
    
  • Critical Quality Attributes (CQAs):

ParameterSpecificationScientific Justification
Purity

Impurities like 2,3-dichloronitrobenzene will lead to regioisomers that cannot be separated by crystallization.
Isomer Content

(2,5-isomer)
The 2,5-dichloro isomer will react at the ortho position, creating a steric impurity profile.
Water Content

Water competes with the phenol nucleophile, hydrolyzing the starting material to 2-chloro-4-nitrophenol (a dead-end byproduct).
4-Chlorophenol (The Nucleophile)
  • Role: Provides the phenoxy moiety. It must be deprotonated to the phenoxide anion to act as a potent nucleophile.[1]

  • Handling Note: 4-Chlorophenol is hygroscopic and acidic (

    
    ).
    
  • CQAs:

    • Appearance: White to off-white crystals (Pink/brown coloration indicates oxidation).

    • Moisture: Must be dry to ensure accurate stoichiometry with the base.

Step 1: Ether Coupling ( )

This step forms the core ether linkage. While copper catalysts (Ullmann conditions) can be used, the strong activation by the nitro group allows for a catalyst-free


 mechanism using a base.
Experimental Protocol

Reagents:

  • 3,4-Dichloronitrobenzene (1.0 equiv)

  • 4-Chlorophenol (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv) or KOH
    
  • Solvent: DMF or DMSO (High boiling polar aprotic solvents are required to stabilize the transition state).

Procedure:

  • Charge a reaction vessel with 4-chlorophenol,

    
    , and DMF.
    
  • Stir at room temperature for 30 minutes to facilitate deprotonation (formation of potassium 4-chlorophenoxide).

  • Add 3,4-dichloronitrobenzene.

  • Heat the mixture to 110–120°C . Note: Do not exceed 140°C to prevent thermal decomposition.

  • Monitor by HPLC. The reaction is complete when the limiting reagent (3,4-dichloronitrobenzene) is

    
    .
    
  • Workup: Pour the hot reaction mixture into ice water. The product, 3-chloro-4-(4-chlorophenoxy)nitrobenzene , will precipitate as a solid. Filter, wash with water (to remove DMF/salts), and dry.[2]

Mechanistic Insight

The reaction proceeds via an addition-elimination pathway. The phenoxide attacks C4, pushing electron density onto the nitro group. The chloride ion is then eliminated, restoring aromaticity.

SNArMechanism Step1 Nucleophilic Attack (Phenoxide attacks C4) Step2 Meisenheimer Complex (Negative charge stabilized by NO2) Step1->Step2 Rate Determining Step Step3 Elimination of Chloride (Restoration of Aromaticity) Step2->Step3 Fast

Caption: The SNAr mechanism showing the critical role of the nitro group in stabilizing the intermediate.

Step 2: Nitro Reduction

The conversion of the nitro group to the aniline amine is the final step. Two methods are standard: Iron/Acid (Bechamp) for robustness in smaller labs, and Catalytic Hydrogenation for clean, scalable manufacturing.

Method A: Iron/Acetic Acid (Robust/Low Cost)

Best for labs without high-pressure hydrogenation equipment.

Procedure:

  • Suspend the nitro intermediate (from Step 1) in Ethanol/Water (3:1 ratio).

  • Add Iron powder (3-5 equiv) and Acetic Acid (catalytic to stoichiometric).

  • Reflux (approx. 80°C) for 2–4 hours.

  • Monitor: TLC or HPLC should show the disappearance of the yellow nitro compound and appearance of the fluorescent amine.

  • Workup: Neutralize with

    
    , filter off iron sludge (Celite), and extract the filtrate with Ethyl Acetate.
    
  • Purification: Recrystallization from Ethanol/Hexane.

Method B: Catalytic Hydrogenation (High Purity/Scalable)

Preferred for pharmaceutical grade synthesis to avoid iron residues.

Procedure:

  • Dissolve the nitro intermediate in Methanol or Ethyl Acetate.

  • Add catalyst: 5% Pt/C or Raney Nickel (Avoid Pd/C if possible, as it can cause de-chlorination of the aromatic ring under high pressure/temperature).

  • Pressurize with

    
     gas (3–5 bar)  at room temperature to 50°C.
    
  • Reaction: Exothermic. Control temperature carefully.

  • Workup: Filter catalyst and concentrate the solvent to yield high-purity This compound .

Quality Control & Impurity Profile

To validate the synthesis, the following analytical markers must be checked.

Impurity TypeOriginControl Strategy
Regioisomer 2-Chloro-1-(4-chlorophenoxy)-5-nitrobenzeneUse high-purity 3,4-dichloronitrobenzene; avoid excessive temperature in Step 1.
Bis-ether Displacement of both chlorines on the nitrobenzeneStrictly control stoichiometry (1.1 equiv phenol) and stop reaction upon consumption of SM.
De-chlorinated byproduct Over-reduction during hydrogenationUse Pt/C instead of Pd/C; add sulfided inhibitors if using Pd.

References

  • Preparation of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene . National Institutes of Health (NIH) / PubChem. Source:

  • Synthesis of 3-chloro-4-(3-chlorophenoxy)aniline (Analogous Protocol) . ChemicalBook. Source:

  • Process for preparing 3-chloro-4-fluoronitrobenzene (Reference for SNAr conditions) . Google Patents. Source:

  • Reduction of chloronitrobenzenes to chloroanilines . Google Patents. Source:

  • Lufenuron Synthesis: Key Chemical Intermediates . Ningbo Inno Pharmchem.[3] Source:

Sources

Reaction Mechanism of 3-Chloro-4-(4-chlorophenoxy)aniline Formation

[1]

Strategic Synthesis Overview

The industrial and laboratory-scale synthesis of this compound is achieved through a high-fidelity, two-step sequence starting from 3,4-Dichloronitrobenzene .[1] This route exploits the electronic directing effects of the nitro group to achieve high regioselectivity without the need for complex protecting groups.

  • Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

    • Reaction: Coupling of 3,4-dichloronitrobenzene with 4-chlorophenol.[1]

    • Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

    • Selectivity: The nitro group activates the para-chlorine (C4) significantly more than the meta-chlorine (C3), ensuring the ether linkage forms exclusively at the 4-position.[1]

  • Step 2: Chemoselective Nitro Reduction

    • Reaction: Reduction of the nitro group to an amine.[1][2]

    • Method: Béchamp reduction (Fe/AcOH) or Catalytic Hydrogenation.[1][3]

    • Outcome: Retention of the aryl-chloride and ether motifs while converting

      
       to 
      
      
      .[1]
Reaction Scheme Visualization

ReactionSchemeSM13,4-Dichloronitrobenzene(Electrophile)INTIntermediate:3-Chloro-4-(4-chlorophenoxy)nitrobenzeneSM1->INTStep 1: SNArKOH, Cu (cat), 110-120°CSM24-Chlorophenol(Nucleophile)SM2->INTPRODProduct:This compoundINT->PRODStep 2: ReductionFe, AcOH, EtOH/H2O, Reflux

Figure 1: Two-step synthetic pathway from 3,4-dichloronitrobenzene to the target aniline.

Step 1: Nucleophilic Aromatic Substitution (SNAr)[1][3][4][5]

Mechanistic Insight

The reaction is a classic SNAr (Addition-Elimination) mechanism.[1][3] Success depends on the electron-withdrawing nature of the nitro group (

1
  • Activation: The nitro group at C1 withdraws electron density from the ring via induction (

    
    ) and resonance (
    
    
    ).[1][3] This makes the carbon atoms attached to leaving groups (C3 and C4) electrophilic.[1][3]
  • Regioselectivity:

    • C4 Position (Para): The negative charge in the transition state (Meisenheimer complex) can be delocalized directly onto the nitro group oxygens.[3] This resonance stabilization dramatically lowers the activation energy.[1]

    • C3 Position (Meta): Attack here places negative charge on ring carbons but cannot delocalize it onto the nitro group.[1][3] Consequently, the C3 position is virtually inert to nucleophilic attack under these conditions.[3]

  • Catalysis: While the nitro group activates the ring, copper powder (Ullmann-type condition) is often added to enhance the rate of coupling for sterically hindered or less reactive phenols.

SNAr Mechanism Diagram

SNArMechanismcluster_0Regioselective Attackcluster_1EliminationS13,4-DichloronitrobenzeneComplexMeisenheimer Complex(Resonance Stabilized via NO2)S1->ComplexNucleophilic Attack at C4Nuc4-Chlorophenoxide ionNuc->ComplexProduct3-Chloro-4-(4-chlorophenoxy)nitrobenzeneComplex->ProductRestoration of AromaticityLGChloride Ion (Cl-)Complex->LG

Figure 2: Mechanism showing the formation of the resonance-stabilized Meisenheimer complex.[1]

Experimental Protocol (Validated)

Reference Standard: Mrozik et al. / Fujii et al.[1][3]

  • Reagents:

    • 4-Chlorophenol (12.56 g, 97.7 mmol)[1][3]

    • KOH (6.83 g, 121.8 mmol)[3]

    • 3,4-Dichloronitrobenzene (11.04 g, 57.5 mmol)[3]

    • Copper powder (29 mg, catalytic)[3]

  • Procedure:

    • Phenoxide Formation: Heat 4-chlorophenol and KOH at 70–80 °C until dissolved (formation of potassium 4-chlorophenoxide).[1]

    • Coupling: Add 3,4-dichloronitrobenzene and copper catalyst.

    • Reaction: Stir vigorously at 110–120 °C for 2.5 hours .

    • Workup: Cool to RT. Add dilute NaOH (0.8 M) to remove unreacted phenol.[1][3] Filter the precipitate.[1][4] Wash with water until neutral.[1]

  • Typical Yield: 96%

  • Product: 3-Chloro-4-(4-chlorophenoxy)nitrobenzene (Pale yellow solid, mp: 110–112 °C).[1]

Step 2: Nitro Group Reduction

Mechanistic Insight

The reduction of the nitro group to an aniline is performed using Iron powder in acidic media (Béchamp Reduction) .[3] This method is preferred over catalytic hydrogenation (H2/Pd) in this specific context to avoid concomitant hydrodehalogenation (accidental removal of the Cl atoms).[3]

  • Electron Transfer: Iron serves as the electron source.[1]

  • Protonation: Acetic acid or dilute HCl provides protons.[1][3]

  • Pathway: Nitro (

    
    ) 
    
    
    Nitroso (
    
    
    )
    
    
    Hydroxylamine (
    
    
    )
    
    
    Amine (
    
    
    ).[1][3]
Reduction Pathway Diagram[1]

ReductionNitroNitro(-NO2)NitrosoNitroso(-NO)Nitro->Nitroso+ 2e-, + 2H+(Fe/H+)HydroxylHydroxylamine(-NHOH)Nitroso->Hydroxyl+ 2e-, + 2H+AmineAniline Product(-NH2)Hydroxyl->Amine+ 2e-, + 2H+- H2O

Figure 3: Stepwise reduction of the nitro group on the iron surface.[1][3]

Experimental Protocol (Validated)

Reference Standard: Mrozik et al. (2023)

  • Reagents:

    • 3-Chloro-4-(4-chlorophenoxy)nitrobenzene (1.44 g, 5.07 mmol)[1]

    • Iron powder (0.99 g, 17.74 mmol)[3]

    • Acetic Acid (1.13 mL, 19.77 mmol)[3]

    • Solvent: Ethanol/Water (3:1 v/v)[1][3]

  • Procedure:

    • Suspension: Suspend the nitro intermediate and iron powder in the EtOH/Water mixture.

    • Activation: Add acetic acid.

    • Reaction: Reflux (approx. 80–90 °C) for 2 hours .

    • Neutralization: Cool to RT. Adjust pH to 7 with 1M NaOH.

    • Extraction: Filter off iron sludge. Extract filtrate with chloroform or ethyl acetate.[1][3]

    • Purification: Dry organic layer (

      
      ), concentrate. Purify via flash chromatography if necessary (often obtained pure enough for next steps).[1][3]
      
  • Typical Yield: 94%

  • Final Product: this compound (Orange solid, mp: 73–77 °C).[1]

Data Summary & Key Parameters

ParameterStep 1: SNArStep 2: Reduction
Reactant 3,4-Dichloronitrobenzene3-Chloro-4-(4-chlorophenoxy)nitrobenzene
Reagent 4-Chlorophenol / KOHFe Powder / Acetic Acid
Catalyst Copper (Cat.)[1]None (Fe is stoichiometric reductant)
Solvent Melt / None (or high BP solvent)Ethanol / Water (3:[1][3]1)
Temperature 110–120 °CReflux (~85 °C)
Time 2.5 Hours2.0 Hours
Yield ~96%~94%
Critical Control Temp > 100°C required for activationpH neutralization essential before extraction

References

  • Mrozik, H., et al. (2023).[3] A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Chemical Papers.

  • PubChem. (2025).[1][3] this compound (Compound Summary). National Library of Medicine.[1] [1][3]

  • Fujii, T., et al. (2020).[3] Synthesis and Biological Evaluation of Salicylanilide Derivatives. (Cited within Mrozik et al. for NMR data validation).[1][3]

  • Sigma-Aldrich. (2025).[1][3] Product Specification: this compound. [1][3]

literature review of 3-Chloro-4-(4-chlorophenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Synthetic Strategies for 3-Chloro-4-(4-chlorophenoxy)aniline

Executive Summary This technical guide details the synthesis of This compound (CAS: 24900-79-6), a critical halogenated diaryl ether intermediate used in the development of agrochemicals (herbicides) and emerging antimalarial hybrids (e.g., Artesunate-aniline conjugates).

The synthesis hinges on a regioselective Nucleophilic Aromatic Substitution (


) followed by a chemoselective nitro-reduction. This guide prioritizes process safety—specifically addressing the thermal instability of hydroxylamine intermediates during hydrogenation—and provides self-validating protocols for laboratory and pilot-scale production.

Retrosynthetic Analysis & Strategy

The structural core of the target molecule is a diphenyl ether scaffold bearing an aniline moiety. The most robust disconnection is the reduction of the nitro group, tracing back to 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene .

This nitro intermediate is accessed via the coupling of 3,4-dichloronitrobenzene and 4-chlorophenol . The success of this route depends entirely on exploiting the electronic bias of the nitro group to direct nucleophilic attack at the para-position (C4), leaving the meta-chlorine (C3) intact.

Retrosynthesis Target This compound (Target) Nitro 3-Chloro-4-(4-chlorophenoxy)nitrobenzene (Intermediate) Target->Nitro Nitro Reduction (Fe/AcOH or H2/Pd) SM1 3,4-Dichloronitrobenzene (Electrophile) Nitro->SM1 SNAr Coupling (Regioselective) SM2 4-Chlorophenol (Nucleophile) Nitro->SM2 + Base

Figure 1: Retrosynthetic disconnection showing the primary SNAr/Reduction pathway.

Step 1: Regioselective Ether Synthesis ( )

Objective: Synthesis of 3-Chloro-4-(4-chlorophenoxy)nitrobenzene. Mechanism: Nucleophilic Aromatic Substitution. Critical Quality Attribute (CQA): Regioselectivity (>98% para-substitution).

The Causality of Regioselectivity

In 3,4-dichloronitrobenzene , the nitro group at C1 is a strong electron-withdrawing group (EWG). It activates the ring towards nucleophilic attack primarily at the ortho (C2) and para (C4) positions via resonance stabilization of the Meisenheimer complex.

  • C4-Chlorine: Located para to the nitro group. Highly activated.

  • C3-Chlorine: Located meta to the nitro group. Poorly activated.

  • Result: The 4-chlorophenoxide anion attacks C4 exclusively, displacing the chlorine atom.

Experimental Protocol

Reagents:

  • 3,4-Dichloronitrobenzene (1.0 eq)

  • 4-Chlorophenol (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (1.5 eq) or KOH (1.2 eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

Procedure:

  • Charge: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 4-chlorophenol (1.1 eq) in DMF (5 volumes).

  • Deprotonation: Add

    
     (1.5 eq) in portions. Stir at ambient temperature for 30 minutes to generate the phenoxide.
    
  • Addition: Add 3,4-dichloronitrobenzene (1.0 eq) solid or solution dropwise.

  • Reaction: Heat the mixture to 80–90°C . Monitor by HPLC.

    • Note: Avoid temperatures >120°C to prevent bis-etherification or degradation.

  • Quench: Pour the reaction mixture into ice-cold water (10 volumes). The product typically precipitates as a solid.

  • Purification: Filter the solid. Wash with water to remove salts and residual DMF. Recrystallize from Ethanol/Water if necessary.

Data Profile (Intermediate):

  • Appearance: Yellow to orange solid.

  • Melting Point: ~73–77°C.

  • Yield: Expect 85–94%.

Step 2: Chemoselective Reduction

Objective: Conversion of the nitro group to the aniline without dehalogenation. Challenge: Catalytic hydrogenation (H2/Pd) poses two risks:

  • Hydrodehalogenation: Stripping the Chlorine atoms (Ar-Cl

    
     Ar-H).
    
  • Safety: Accumulation of hydroxylamine intermediates can lead to thermal runaway/explosions.

Method A: Iron-Mediated Reduction (Béchamp) – Recommended for Lab Scale

This method is chemically robust, avoids special pressure equipment, and eliminates the risk of dehalogenation.

Protocol:

  • Suspension: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Activation: Add Iron powder (5.0 eq, ~325 mesh) and Ammonium Chloride (

    
    , 1.0 eq) or Acetic Acid (5.0 eq).
    
  • Reflux: Heat to reflux (approx. 80°C) with vigorous stirring.

    • Visual Cue: The reaction color will darken (formation of iron oxides).

  • Monitoring: TLC/HPLC should show consumption of starting material within 1–3 hours.

  • Workup:

    • Hot filter through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate.

    • Adjust pH to >9 with saturated

      
       or NaOH.
      
    • Extract with Ethyl Acetate or Dichloromethane.

  • Isolation: Dry organic layer (

    
    ), filter, and concentrate to yield the target aniline.[2]
    
Method B: Catalytic Hydrogenation – Industrial Scale

Use only with strict temperature control and sulfide-poisoned catalysts (e.g., Pt/C-S) to prevent dehalogenation.

HydrogenationSafety Start Nitro Intermediate H2_Step Hydrogenation (H2, Cat.) Start->H2_Step Risk CRITICAL HAZARD: Hydroxylamine Accumulation H2_Step->Risk If uncontrolled Control Control Measures: 1. Keep T < 80°C 2. Use Pt-S (Poisoned Catalyst) H2_Step->Control Product Target Aniline Control->Product

Figure 2: Safety logic for hydrogenation. Thermal decomposition of hydroxylamines is a known explosion hazard in chloronitrobenzene reductions.[3]

Analytical Characterization

Target Molecule: this compound Molecular Formula:


Molecular Weight:  254.11  g/mol [4][5]
ParameterSpecificationMethod
Appearance Off-white to pale brown solidVisual
Melting Point 73–77°CCapillary Method
Mass Spec (ESI+) m/z = 254.0

LC-MS
1H NMR (DMSO-d6)

6.8 (d, 2H), 6.9 (d, 1H), 7.3 (d, 2H), 5.2 (s, 2H, NH2)
NMR (500 MHz)
Purity >98.0%HPLC (C18, ACN/Water)

Process Safety & Hazard Analysis

  • Exotherm Control: The

    
     reaction is exothermic. On a large scale, control the addition rate of the nitro compound to maintain temperature.
    
  • Hydrogenation Hazard: As noted in Bretherick's Handbook of Reactive Chemical Hazards, the hydrogenation of 3,4-dichloronitrobenzene can lead to violent explosions due to the thermal instability of the 3,4-dichlorophenylhydroxylamine intermediate.[3]

    • Mitigation: Do not interrupt agitation during H2 uptake. Keep temperature below 100°C. Use Method A (Iron reduction) for batches >100g unless specialized hydrogenation autoclaves are available.

References

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. [Link]

  • Bretherick, L. Handbook of Reactive Chemical Hazards: 3,4-Dichloronitrobenzene Hydrogenation Safety. [Link]

Sources

3-Chloro-4-(4-chlorophenoxy)aniline as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediate for Salicylanilide Anthelmintics and Benzoylurea Insecticides [1]

Executive Summary

3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 24900-79-6) is a critical diarylether intermediate serving as the structural backbone for halogenated salicylanilides (e.g., Rafoxanide ) and select benzoylurea chitin synthesis inhibitors.[1][2] Its value lies in the 3-chloro-4-phenoxy motif , which imparts lipophilicity and metabolic stability to downstream active pharmaceutical ingredients (APIs).[1][2] This guide outlines a high-yield synthetic architecture, quality control parameters, and downstream application vectors, specifically designed for process chemists and drug development scientists.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 24900-79-6
IUPAC Name This compound
Synonyms 4-Amino-2,4'-dichlorodiphenyl ether; 2-Chloro-4-amino-4'-chlorodiphenyl ether
Molecular Formula C₁₂H₉Cl₂NO
Molecular Weight 254.11 g/mol
Appearance Off-white to pale brown solid
Melting Point 73–77 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Conjugate Acid) ~3.5 (Predicted) - Weakly basic amine

Core Synthesis Architecture

The industrial synthesis of this compound follows a robust two-stage workflow: Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction .[1]
Stage 1: Ether Formation ( Coupling)

Reaction: 3,4-Dichloronitrobenzene + 4-Chlorophenol


 3-Chloro-4-(4-chlorophenoxy)nitrobenzene[1]
  • Mechanism: The nitro group at position 1 activates the chlorine at position 4 (para) for nucleophilic attack.[1][2] The chlorine at position 3 (meta) is sterically hindered and electronically deactivated, ensuring high regioselectivity.[1][2]

  • Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 4-Chlorophenol (1.1 eq), KOH (1.2 eq), Copper powder (Cat.).[1][2]

  • Conditions: 110–120 °C, neat or high-boiling solvent (e.g., DMSO/Xylene).

Critical Control Point (CCP-1): Water Removal The presence of water inhibits the formation of the phenoxide anion.[1][2] If using KOH pellets, ensure the system is anhydrous or use a Dean-Stark trap if a solvent (like Xylene) is employed to drive off water formed during phenoxide generation.[1][2]

Stage 2: Nitro Reduction

Reaction: 3-Chloro-4-(4-chlorophenoxy)nitrobenzene


 this compound[1]
  • Method A (Laboratory/Scale-up): Iron powder reduction (Béchamp) in Ethanol/Acetic Acid.[1][2]

  • Method B (Clean Tech): Catalytic Hydrogenation (

    
    , Pd/C or Raney Ni).[2]
    
  • Selection Logic: Method A is preferred for smaller batches or when avoiding high-pressure vessels.[1][2] Method B is superior for industrial purity profiles as it eliminates iron sludge waste.[1][2]

Validated Protocol (Method A: Fe/AcOH)
  • Charge: Suspend 3-chloro-4-(4-chlorophenoxy)nitrobenzene (10 mmol) in Ethanol/Water (3:1, 20 mL).

  • Activate: Add Iron powder (35 mmol) and Acetic Acid (40 mmol).

  • Reflux: Heat to 80 °C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3]

  • Workup: Neutralize with 1M NaOH to pH 7. Filter through Celite to remove iron oxides.[1][2]

  • Extraction: Extract filtrate with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    .[1][2]
  • Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1][2]

Visualization: Synthetic & Application Logic[2]

G Start Start: 3,4-Dichloronitrobenzene Intermediate Intermediate: 3-Chloro-4-(4-chlorophenoxy)nitrobenzene Start->Intermediate S_NAr Coupling (110-120°C) Reactant Reactant: 4-Chlorophenol (Base/Cu Cat.) Reactant->Intermediate Product TARGET: This compound Intermediate->Product Nitro Reduction (Fe/AcOH or H2/Pd) Rafoxanide API: Rafoxanide (Anthelmintic) Product->Rafoxanide Acylation w/ 3,5-diiodosalicylic acid Benzoylurea Agro: Benzoylurea Insecticides (Chitin Synthesis Inhibitors) Product->Benzoylurea Isocyanate Coupling

Figure 1: Synthetic workflow from raw materials to the target intermediate and its divergence into pharmaceutical and agrochemical applications.[1]

Downstream Application: Rafoxanide Synthesis

The primary pharmaceutical utility of this intermediate is the synthesis of Rafoxanide , a potent fasciolicide (liver fluke treatment).[2]

Reaction Logic: The aniline amine group acts as a nucleophile attacking the carboxylic acid derivative of 3,5-diiodosalicylic acid.[1][2]

Protocol Summary:

  • Activation: 3,5-Diiodosalicylic acid is activated (e.g., using

    
     or Thionyl Chloride) in Xylene.[1][2]
    
  • Coupling: Add this compound (1.0 eq).

  • Reflux: Heat to 110 °C for 1.5–2 hours.

  • Result: Formation of the amide bond yields Rafoxanide (M.P. 168–170 °C).[1][2]

Expert Insight: The presence of the orth-hydroxy group on the salicylic acid moiety requires careful handling during activation to prevent polymerization.[1][2] Using


 in situ often mitigates this by forming a transient reactive intermediate that favors amide formation over esterification.[1][2]

Quality Control & Analytical Validation

To ensure the intermediate meets "Pharma Grade" standards (Purity >98%), the following analytical markers must be validated.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 3.5

    
    m).[1][2]
    
  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[1][2]

  • Detection: UV @ 254 nm.[1][2]

  • Retention Time Logic:

    • Polar: Aniline Product (Target) - Elutes earlier due to

      
      .
      
    • Non-Polar: Nitro Precursor - Elutes later.[1]

    • Impurity: Bis-ether (from over-reaction) - Elutes latest.[1][2]

NMR Interpretation ( H NMR, 500 MHz, )
  • 
     3.69 ppm (br s, 2H):  Characteristic 
    
    
    
    protons.[1][2][4] Disappearance of this signal upon
    
    
    shake confirms primary amine.[1][2]
  • 
     6.80–7.30 ppm:  Aromatic region.[1][2] Look for the specific splitting pattern of the 1,2,4-trisubstituted ring (the aniline side) vs. the 1,4-disubstituted ring (the phenoxy side).[2]
    

Safety & Handling (GHS)

Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H410: Very toxic to aquatic life with long-lasting effects (typical for chlorinated diphenyl ethers).[1]

Handling Protocol:

  • Use strictly within a fume hood.[1][2]

  • Wear nitrile gloves and safety goggles.[1][2]

  • Waste Disposal: Do not release into drains.[1][2] Chlorinated aromatics require high-temperature incineration.[1][2]

References

  • Sigma-Aldrich. (n.d.).[1][2] this compound Product Sheet. Retrieved from [1]

  • PubChem. (n.d.).[1][2] Compound Summary: this compound (CID 90644).[1][2][5] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • ChemicalBook. (n.d.).[1][2] Synthesis of 3-Chloro-4-(3-chlorophenoxy)aniline (Analogous Protocol). Retrieved from [1][2]

  • Mrozik, H., et al. (1969).[1][2][4] A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Journal of Medicinal Chemistry. (Contextualized via NIH Search Results).

  • BenchChem. (n.d.).[1][2] Application Notes for Williamson Ether Synthesis of Substituted Anilines. Retrieved from [1][2]

Sources

Methodological & Application

Application Note: GC-MS Protocol for the Identification and Quantification of 3-Chloro-4-(4-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

3-Chloro-4-(4-chlorophenoxy)aniline is a diphenyl ether derivative whose detection and quantification are crucial for ensuring the purity of active pharmaceutical ingredients (APIs) and monitoring potential process-related impurities. Its semi-volatile nature and thermal stability make it an ideal candidate for analysis by Gas Chromatography (GC), while Mass Spectrometry (MS) provides the high degree of selectivity and structural information necessary for unambiguous identification.

The causality behind choosing GC-MS lies in its ability to couple the superior separating power of gas chromatography for complex mixtures with the definitive identification capabilities of mass spectrometry. For a molecule like this compound, Electron Ionization (EI) in MS produces a reproducible fragmentation pattern—a molecular fingerprint—that allows for confident identification through spectral matching against a reference standard or library. This application note explains the rationale behind each step, from sample preparation to data interpretation, to ensure a self-validating and reproducible analytical system.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
IUPAC Name This compoundPubChem CID 90644[1]
CAS Number 24900-79-6Sigma-Aldrich[2], GSRS[3]
Molecular Formula C₁₂H₉Cl₂NOPubChem CID 90644[1], GSRS[3]
Molecular Weight 254.11 g/mol Sigma-Aldrich[2], GSRS[3]
Melting Point 73-77 °CSigma-Aldrich[2]
SMILES String Nc1ccc(Oc2ccc(Cl)cc2)c(Cl)c1Sigma-Aldrich[2], GSRS[3]
Safety and Handling

As a Senior Application Scientist, safety is the foremost consideration. This compound is associated with several hazards.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • Precautions: All handling of the pure compound and its concentrated solutions must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat, is mandatory.[2]

Principle of the GC-MS Method

The analytical workflow is based on the synergistic combination of gas chromatography and mass spectrometry.

  • Sample Volatilization and Separation (GC): A liquid sample containing the analyte is injected into a heated inlet, where it is vaporized. The carrier gas (Helium) sweeps the vaporized sample onto a capillary column. The column, coated with a specific stationary phase, separates components based on their boiling points and affinities for the phase. This compound, being a semi-volatile organic compound (SVOC), elutes at a characteristic retention time under a programmed temperature gradient.[4][5]

  • Ionization, Fragmentation, and Detection (MS): As the analyte elutes from the GC column, it enters the high-vacuum environment of the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a predictable and repeatable manner. These charged fragments are then separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z). A detector measures the abundance of each fragment, generating a mass spectrum that serves as a unique identifier for the compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to these steps, particularly regarding the preparation of standards and quality controls, ensures the trustworthiness of the results.

Materials and Reagents
  • Reference Standard: this compound, ≥97% purity (Sigma-Aldrich or equivalent).[2]

  • Solvent: Dichloromethane (DCM), GC-MS or pesticide residue grade. (Hexane or Ethyl Acetate are also suitable).[5][6] The choice of DCM is based on its high volatility, which minimizes interference with early-eluting peaks, and its excellent solvating power for the analyte.

  • Apparatus:

    • Calibrated analytical balance (4-decimal place).

    • Class A volumetric flasks and pipettes.

    • Autosampler vials (2 mL, amber) with PTFE-lined septa.[6]

    • Syringe filters (0.22 µm, PTFE) for sample clarification.

    • Vortex mixer and/or sonicator.

Standard and Sample Preparation

3.2.1. Standard Solution Preparation

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with dichloromethane. This stock should be stored at 4°C in an amber vial and is typically stable for several months.

  • Working Calibration Standards: Prepare a series of working standards by serial dilution of the primary stock solution with dichloromethane. A recommended calibration range for impurity profiling is 0.1 to 20 µg/mL.

Concentration (µg/mL)Aliquot of Stock/IntermediateFinal Volume (mL)
20200 µL of 1000 µg/mL Stock10
10100 µL of 1000 µg/mL Stock10
550 µL of 1000 µg/mL Stock10
110 µL of 1000 µg/mL Stock10
0.5500 µL of 10 µg/mL Standard10
0.1100 µL of 10 µg/mL Standard10

3.2.2. Sample Preparation The sample preparation must be tailored to the matrix to effectively isolate the analyte and minimize interferences.

  • For Organic Solutions (e.g., reaction mixtures): If the sample is already in a compatible organic solvent, perform a simple dilution to bring the expected analyte concentration within the calibration range. Filter the diluted sample through a 0.22 µm PTFE filter into a GC vial.

  • For Aqueous Samples (e.g., wastewater): Employ liquid-liquid extraction (LLE). To 100 mL of the aqueous sample, add 30 mL of dichloromethane. Shake vigorously in a separatory funnel for 2 minutes. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more. Combine the organic extracts, dry over anhydrous sodium sulfate, concentrate to ~0.5 mL under a gentle stream of nitrogen, and adjust the final volume to 1.0 mL. This procedure is adapted from principles outlined in EPA methods for semi-volatile organics.[4][7]

  • For Solid Samples (e.g., API powder): Accurately weigh a known amount of the solid (e.g., 50 mg) into a vial. Add a precise volume of dichloromethane (e.g., 10 mL). Vortex and/or sonicate for 15 minutes to ensure complete dissolution/extraction. Centrifuge to pellet any insoluble material. Filter the supernatant into a GC vial.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of halogenated anilines and provide a robust starting point.[8][9]

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA 5% phenyl-methylpolysiloxane phase offers excellent selectivity and low bleed for a wide range of semi-volatile compounds.[7][8]
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Standard flow for a 0.25 mm ID column, balancing analysis time and resolution.[8][9]
Inlet ModeSplitlessMaximizes sensitivity for trace-level analysis.[6]
Inlet Temperature280 °CEnsures rapid and complete vaporization of the analyte (m.p. 73-77°C) without thermal degradation.[9]
Injection Volume1.0 µLStandard volume for splitless injection.
Oven ProgramInitial: 70°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 minThe initial hold allows for solvent focusing. The ramp rate provides a good balance between separation and analysis time. The final hold ensures elution of any less volatile compounds. (Adapted from similar methods[8][9])
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard mode for generating reproducible, library-searchable mass spectra.
Electron Energy70 eVUniversal standard for EI, ensuring consistent fragmentation patterns.
Ion Source Temp.230 °CPrevents analyte condensation while minimizing thermal degradation in the source.
Quadrupole Temp.150 °CStandard operating temperature to ensure stable mass analysis.
Transfer Line Temp.290 °CMust be higher than the final oven temperature to prevent analyte condensation before reaching the ion source.[8][9]
Solvent Delay4.0 minPrevents the high-intensity solvent peak from entering and saturating the MS detector.
Acquisition ModeFull Scan (m/z 50-350)Acquires the complete mass spectrum for definitive identification.

Data Analysis, Interpretation, and Quality Control

Analyte Identification

Unambiguous identification requires satisfying two criteria:

  • Retention Time (RT) Matching: The retention time of the peak in the sample chromatogram must match that of a contemporaneously run reference standard within a predefined window (e.g., ±0.05 minutes).

  • Mass Spectrum Matching: The background-subtracted mass spectrum of the sample peak must show a high-quality match (>90%) to the spectrum of the reference standard.

Expected Mass Spectrum: The molecular ion (M⁺) for C₁₂H₉Cl₂NO is m/z 254. A key confirmatory feature is the isotopic pattern caused by the two chlorine atoms. The isotope ratio of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, the molecular ion cluster will exhibit peaks at:

  • m/z 254 (M⁺): Containing two ³⁵Cl atoms.

  • m/z 256 (M+2): Containing one ³⁵Cl and one ³⁷Cl atom.

  • m/z 258 (M+4): Containing two ³⁷Cl atoms.

The expected relative abundance ratio of these peaks is approximately 9:6:1 , which is a highly characteristic signature for a dichlorinated compound.

Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared working standards. A linear regression is applied, and the resulting equation is used to calculate the concentration of the analyte in the unknown sample. The calibration curve must have a coefficient of determination (R²) of ≥0.99 for reliable quantification.[10]

Quality Control (QC)

To ensure the validity of the data, the following QC measures are essential:

  • Solvent Blank: An injection of pure dichloromethane is run at the beginning of the sequence to check for system contamination.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard is injected every 10-15 samples to verify instrument stability. The calculated concentration should be within ±15% of the true value.

  • Matrix Spike: A known amount of the analyte is added to a real sample to assess matrix effects (e.g., signal suppression or enhancement). Recovery should typically be within 70-130%.

Workflow Visualization

The following diagram illustrates the complete analytical workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Standard Weigh Reference Standard & Prepare Stock Solution Cal_Curve Create Calibration Standards (Serial Dilution) Standard->Cal_Curve Vial Transfer to GC Vial Cal_Curve->Vial Sample_Prep Sample Preparation (Dilution, LLE, or Extraction) Sample_Prep->Vial Injection Inject 1µL into GC Inlet (280°C, Splitless) Vial->Injection Separation GC Separation on DB-5ms (Temperature Program) Injection->Separation Ionization MS Ionization (EI, 70eV) & Fragmentation Separation->Ionization Detection Mass Analysis (m/z 50-350) & Detection Ionization->Detection Data_Acq Data Acquisition System Detection->Data_Acq Identification Identification: 1. Retention Time Match 2. Mass Spectrum Match Data_Acq->Identification Quantification Quantification: Generate Calibration Curve Calculate Concentration Data_Acq->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow diagram for GC-MS analysis of this compound.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • SCION Instruments. (2023, October 26). Sample preparation GC-MS. Retrieved from [Link]

  • Reh, R., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90644, this compound. Retrieved from [Link]

  • Pragolab. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 3-chloro-4-methoxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Global Substance Registration System - this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736223, 1-Bromo-3-chloro-5-fluorobenzene. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

Application Note: FT-IR Spectroscopic Analysis of 3-Chloro-4-(4-chlorophenoxy)aniline for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of 3-Chloro-4-(4-chlorophenoxy)aniline using Fourier Transform Infrared (FT-IR) spectroscopy. As a key intermediate in the synthesis of various pharmaceutical compounds, confirming its identity and purity is paramount. This document outlines the fundamental principles, a detailed experimental protocol for sample analysis, and a thorough interpretation of the expected FT-IR spectrum. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the reliable characterization of this compound.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

This compound is an organic compound featuring a diaryl ether linkage, a primary aromatic amine, and chloro-substituents on both phenyl rings.[1][2][3] These functional groups impart specific chemical properties that are leveraged in the synthesis of various active pharmaceutical ingredients (APIs). Given its role as a critical building block, stringent quality control is essential to ensure the integrity of the final drug product.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for the identification and qualification of pharmaceutical materials.[4][5] The technique works on the principle that chemical bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its vibrational modes, resulting in a unique spectral "fingerprint".[4][6] This fingerprint allows for the unambiguous identification of the compound by correlating the absorption bands to its specific functional groups.

This guide provides a robust framework for the FT-IR analysis of this compound, emphasizing both the practical "how-to" and the scientific "why" behind each step.

Molecular Structure and Expected Functional Group Vibrations

The chemical structure of this compound dictates its characteristic FT-IR spectrum. Understanding the key functional groups is the first step in spectral interpretation.

A Grind Sample (1-2 mg) B Mix with KBr (100-200 mg) A->B C Place in Pellet Die B->C D Apply Pressure (Hydraulic Press) C->D E Form Transparent Pellet D->E F Place in FT-IR Sample Holder E->F G Acquire Spectrum F->G

Caption: Workflow for the KBr Pellet Sample Preparation Method.

Step-by-Step Procedure:

  • Sample and KBr Preparation: Gently grind approximately 1-2 mg of this compound to a fine powder using an agate mortar and pestle. Add 100-200 mg of spectroscopic grade, dry KBr powder.

    • Rationale: Grinding ensures a homogenous mixture and reduces particle size to minimize light scattering (Christiansen effect), which can distort spectral baselines. [7]2. Mixing: Thoroughly mix the sample and KBr in the mortar for several minutes until a uniform blend is achieved.

    • Rationale: Inadequate mixing can lead to an uneven distribution of the analyte in the pellet, resulting in a poor-quality spectrum. [5]3. Pellet Formation: Transfer a portion of the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 2-5 minutes to form a transparent or translucent pellet.

    • Rationale: The pressure fuses the KBr into a glass-like disc, trapping the analyte molecules in the matrix for analysis. A transparent pellet indicates good sample preparation.

  • Background Collection: Place the empty, clean sample holder in the FT-IR spectrometer and collect a background spectrum.

    • Rationale: The background scan measures the instrument's response and the absorbance of atmospheric water and CO₂, which is then subtracted from the sample spectrum.

  • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's sample compartment.

  • Data Acquisition: Acquire the FT-IR spectrum over the desired range, typically 4000-400 cm⁻¹. [4]A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio of the final spectrum. A resolution of 4 cm⁻¹ is standard for most pharmaceutical identification purposes. [8]

Attenuated Total Reflectance (ATR) Method Protocol

ATR is a modern, rapid alternative that requires minimal sample preparation.

Step-by-Step Procedure:

  • Background Collection: With the clean ATR crystal in place, collect a background spectrum.

    • Rationale: This step accounts for the absorbance of the ATR crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal.

    • Rationale: Intimate contact between the sample and the crystal is crucial for obtaining a high-quality ATR spectrum. [9]4. Data Acquisition: Acquire the spectrum using similar parameters as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after analysis.

Data Interpretation and Spectral Features

The resulting FT-IR spectrum should be analyzed by identifying the key absorption bands and assigning them to the corresponding functional groups.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Assignment Expected Intensity
3450 - 3300Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)Medium, Sharp (Doublet)
3100 - 3000C-H StretchAromatic RingsMedium to Weak, Sharp
1620 - 1580N-H Bend (Scissoring)Primary Aromatic AmineMedium to Strong
1600 - 1450C=C StretchAromatic RingsMedium to Strong, Sharp
1350 - 1250C-N StretchAromatic AmineMedium
1270 - 1200Asymmetric C-O-C StretchDiaryl EtherStrong
900 - 675C-H Out-of-Plane BendAromatic Rings (Substitution Pattern)Strong
850 - 550C-Cl StretchChloroareneStrong

Table 1: Expected FT-IR Absorption Bands for this compound.

Self-Validating System: The presence of all expected bands in their characteristic regions provides a high degree of confidence in the material's identity. For instance, the simultaneous observation of the N-H doublet (around 3400 cm⁻¹), the strong C-O-C stretch (around 1250 cm⁻¹), and the C-Cl bands (below 850 cm⁻¹) confirms the presence of the amine, ether, and chloroarene functionalities, respectively. The complex pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule's overall structure and can be used for definitive comparison against a reference standard. [10]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and identity confirmation of this compound. By following the detailed protocols outlined in this application note, researchers and quality control professionals can obtain high-quality, reproducible spectra. The correlation of the observed absorption bands with the known functional groups of the molecule provides a reliable and efficient method for ensuring the integrity of this critical pharmaceutical intermediate.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Wade, Jr., L.G. (2003). Organic Chemistry, 5th ed. Pearson Education Inc.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90644, this compound. Retrieved from [Link]

  • Khan, M. A., et al. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. PLoS ONE, 16(6), e0251729. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • ResearchGate. (2025). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Pharmaceutical Technology. (2011). FT-IR Identification: the Expertise Required To Ensure Compliance. Retrieved from [Link]

  • Impact Factor. (n.d.). Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. Retrieved from [Link]

Sources

Application Note: Purification of Synthetic 3-Chloro-4-(4-chlorophenoxy)aniline by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Target Molecule: 3-Chloro-4-(4-chlorophenoxy)aniline CAS Number: 24900-79-6 Molecular Formula: C₁₂H₉Cl₂NO Molecular Weight: 254.11 g/mol Target Melting Point: 73–77 °C [1][1]

This application note details the purification of this compound, a critical intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical scaffolds. Synthetic crude material often contains unreacted precursors (3-chloro-4-fluoronitrobenzene or 4-chlorophenol), reduction byproducts (azo/hydrazo species), and oxidation tars typical of aromatic amines.

While chromatographic methods (column chromatography) are effective for small scales, they are cost-prohibitive and solvent-intensive for process-scale purification. This guide provides a scalable, self-validating recrystallization protocol designed to achieve >98% purity (HPLC) with high recovery yields.

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the specific melting point (73–77 °C) of the target.

Solubility Profile Analysis

The molecule possesses a lipophilic diaryl ether backbone with a polar, hydrogen-bond-donating amine group.

  • Non-polar solvents (Hexane/Heptane): Poor solubility at room temperature; likely to cause "oiling out" at high temperatures due to the molecule's polarity.

  • Polar Protic solvents (Methanol/Ethanol): High solubility even at room temperature, leading to poor recovery yields.

  • Ideal Candidate (Isopropanol - IPA): IPA offers the optimal balance. Its secondary alcohol structure provides sufficient lipophilicity to dissolve the ether backbone at reflux (82 °C) while reducing solubility significantly at 0–5 °C to drive crystallization.

Selected Solvent System: Isopropanol (IPA) (Primary) or Ethanol:Water (90:10) (Secondary).

Detailed Experimental Protocol

Pre-Purification Assessment

Before starting, analyze the crude purity via HPLC or TLC (Solvent: Hexane/Ethyl Acetate 3:1).

  • Critical Check: If the crude is dark brown/black, it indicates significant oxidation. Use Activated Carbon (Step 3.3).

  • Safety Precaution: Chloroanilines are toxic and can induce methemoglobinemia. All operations must be performed in a fume hood wearing nitrile gloves and a lab coat.

Dissolution (The Saturation Point)
  • Transfer 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

  • Add 30 mL of Isopropanol (IPA).

  • Heat the mixture to reflux (approx. 82 °C) with magnetic stirring.

  • Titration: If solids remain, add hot IPA in 2 mL increments until the solid just dissolves.

    • Expert Insight: Avoid varying the solvent volume excessively. A ratio of ~3–5 mL solvent per gram of solid is typical for this class of compounds. Excess solvent drastically reduces yield.

Decolorization (Optional but Recommended)

If the solution is amber or dark brown:

  • Remove the heat source and let the solution cool slightly (to ~70 °C) to prevent boil-over.

  • Add 0.5 g (5 wt%) of Activated Charcoal (e.g., Norit).

  • Re-heat to reflux for 5–10 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Buchner funnel with a Celite pad or fluted filter paper to remove the charcoal.

    • Technical Note: Pre-warming the funnel is crucial. If the funnel is cold, the product will crystallize in the filter stem, blocking flow.

Controlled Crystallization[2]
  • Ambient Cooling: Allow the clear filtrate to cool to room temperature (20–25 °C) undisturbed on a cork ring or wood block.

    • Mechanism:[2][3][4][5][6] Rapid cooling on a cold surface induces "crash precipitation," trapping impurities inside the crystal lattice. Slow cooling promotes the growth of pure, defined needles or plates.

  • Seeding (If necessary): If no crystals form at 30 °C, scratch the inner wall of the flask with a glass rod or add a single seed crystal of pure product.

  • Terminal Cooling: Once crystallization is established at room temperature, place the flask in an ice-water bath (0–4 °C) for 1 hour to maximize yield.

Isolation and Drying[2][3][8]
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold IPA.

    • Caution: Do not use room temperature solvent for washing; it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

    • Purity Check: Ensure the melting point is sharp (73–77 °C).[1] A range >2 °C indicates wetness or impurities.

Process Visualization (Workflow)[2]

RecrystallizationWorkflow Start Crude this compound (Dark Solid) Dissolve Dissolution Reflux in Isopropanol (82°C) Start->Dissolve CheckColor Is Solution Dark? Dissolve->CheckColor Charcoal Add Activated Carbon Reflux 5 mins CheckColor->Charcoal Yes HotFilter Hot Filtration (Remove Insolubles/Carbon) CheckColor->HotFilter No Charcoal->HotFilter Cooling Controlled Cooling 1. Ambient (25°C) 2. Ice Bath (0-4°C) HotFilter->Cooling Filtration Vacuum Filtration Wash with cold IPA Cooling->Filtration Drying Vacuum Drying 40°C, 12 Hours Filtration->Drying QC Quality Control MP: 73-77°C HPLC >98% Drying->QC

Figure 1: Step-by-step purification workflow for this compound.

Quantitative Summary

ParameterSpecification / Value
Solvent System Isopropanol (IPA)
Solvent Ratio ~3–5 mL per gram of crude
Dissolution Temp 82 °C (Reflux)
Crystallization Temp 0–4 °C (Final)
Typical Yield 80–90%
Target Purity >98% (HPLC area %)
Melting Point 73–77 °C [1]

Troubleshooting & Expert Insights

"Oiling Out"

Symptom: The product separates as a liquid oil droplet at the bottom of the flask instead of crystals. Cause: The temperature is above the melting point (73 °C) while the saturation limit is exceeded, or the solvent system is too polar (if water was used). Solution:

  • Re-heat to dissolve the oil.

  • Add a small amount of additional solvent (IPA).

  • Allow the solution to cool very slowly with vigorous stirring.

  • Seeding is critical here. Add a seed crystal at ~60 °C.

Low Yield

Cause: Too much solvent used during dissolution. Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/crystallization steps to harvest a "second crop." Note that the second crop is usually less pure.

Persistent Color

Cause: Azo/nitro impurities are highly colored and can be stubborn. Solution: If charcoal fails, perform a solvent exchange. Dissolve the crude in Toluene, wash with dilute aqueous HCl (to remove highly basic impurities) and water, dry over MgSO₄, evaporate, and then recrystallize from IPA.

References

  • National Center for Biotechnology Information. (2026).[7] PubChem Compound Summary for CID 90644, this compound. Retrieved January 30, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for aromatic amine purification techniques).

Sources

Application Note: Synthesis of 4-Phenoxyaniline via Nucleophilic Aromatic Substitution (SNAr) and Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Mechanistic Distinction[1]

The "Williamson" Misconception in Diaryl Ethers

While the Williamson Ether Synthesis is the gold standard for preparing alkyl-aryl ethers (e.g., anisole), it is fundamentally unsuitable for synthesizing 4-phenoxyaniline (a diaryl ether) via direct substitution.

  • Classical Williamson (SN2): Requires an alkoxide attacking an alkyl halide.[1][2][3][4] Aryl halides (e.g., bromobenzene) possess

    
     hybridized carbons that sterically and electronically block backside attack, rendering them inert to SN2 mechanisms.
    
  • The Correct Pathway (SNAr): To synthesize 4-phenoxyaniline, we must utilize Nucleophilic Aromatic Substitution (SNAr) .[5] This requires an aryl halide activated by a strong electron-withdrawing group (EWG) in the ortho or para position.

Experimental Strategy: We will employ a robust, two-stage protocol standard in drug development for high-purity isolation:

  • Ether Formation (SNAr): Reaction of potassium phenoxide with p-chloronitrobenzene. The nitro group acts as the essential activating group, stabilizing the Meisenheimer complex intermediate.

  • Chemoselective Reduction: Conversion of the nitro group to the target amine (aniline) using catalytic hydrogenation or metal-mediated reduction.

Chemical Reaction Scheme

Pathway Logic

The synthesis proceeds through the intermediate 4-nitrodiphenyl ether . This route avoids the selectivity issues of N- vs. O-arylation that would occur if attempting to couple 4-aminophenol directly.

ReactionPathway cluster_mech Mechanism Control Phenol Phenol (Nucleophile) Intermediate INTERMEDIATE: 4-Nitrodiphenyl Ether Phenol->Intermediate Step 1: SNAr (DMSO, 120°C) Base Base (K2CO3/KOH) Base->Intermediate PCNB p-Chloronitrobenzene (Electrophile) PCNB->Intermediate Product TARGET: 4-Phenoxyaniline Intermediate->Product Step 2: Reduction (EtOH, Reflux) Reductant Reduction System (H2/Pd-C or Fe/HCl) Reductant->Product

Figure 1: Two-stage synthesis pathway illustrating the SNAr coupling followed by nitro-reduction.

Materials & Critical Parameters

Reagents and Solvents
ReagentRolePurity Req.Hazard Note
Phenol Nucleophile>99%Corrosive, systemic toxin.
4-Chloronitrobenzene Electrophile>98%Toxic, potential carcinogen.
Potassium Carbonate (K₂CO₃) BaseAnhydrousIrritant. Finely ground for kinetics.
Dimethylformamide (DMF) SolventAnhydrousReprotoxic. Use DMSO as greener alt.
Palladium on Carbon (10%) Catalyst-Pyrophoric when dry. Handle under inert gas.
Hydrogen (H₂) or Hydrazine Reductant-Flammable/Explosive.
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, N₂ inlet, and internal temperature probe.

  • High-vacuum rotary evaporator.

  • Parr hydrogenator (if using H₂ gas) or standard reflux setup (if using hydrazine/Fe).

Detailed Experimental Protocol

Stage 1: Synthesis of 4-Nitrodiphenyl Ether (The Ether Linkage)

Principle: The phenoxide ion attacks the electron-deficient carbon of p-chloronitrobenzene. The leaving group (Cl⁻) is displaced.[6]

  • Setup: Flame-dry a 250 mL three-neck flask and purge with Nitrogen.

  • Charge: Add Phenol (9.4 g, 100 mmol), Anhydrous K₂CO₃ (16.6 g, 120 mmol), and DMF (50 mL).

    • Note: An excess of base ensures complete deprotonation. K₂CO₃ is milder than NaH and safer for scale-up.

  • Activation: Stir at room temperature for 30 minutes to generate the potassium phenoxide species in situ.

  • Addition: Add 4-Chloronitrobenzene (15.7 g, 100 mmol) in one portion.

  • Reaction: Heat the mixture to 120°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 10% EtOAc/Hexane). The limiting reagent (chloronitrobenzene) should disappear.

  • Workup:

    • Cool reaction to room temperature.[4][7]

    • Pour mixture into Ice Water (300 mL) with vigorous stirring. The product will precipitate as a yellow solid.

    • Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and inorganic salts.

    • Recrystallization: Recrystallize from Ethanol to yield pale yellow crystals.

    • Target Yield: 85–90%. Melting Point: 54–56°C.

Stage 2: Reduction to 4-Phenoxyaniline

Principle: Chemoselective reduction of the nitro group to a primary amine without cleaving the ether bond.

Method A: Catalytic Hydrogenation (Preferred for Drug Dev)

  • Charge: Dissolve 4-Nitrodiphenyl ether (10.75 g, 50 mmol) in Ethanol (100 mL) in a hydrogenation vessel.

  • Catalyst: Carefully add 10% Pd/C (0.5 g) under a nitrogen blanket (wet the catalyst with solvent first to prevent ignition).

  • Reaction: Pressurize with H₂ gas (30–50 psi) and shake/stir at room temperature for 2–4 hours.

    • Endpoint: Uptake of hydrogen ceases; TLC shows conversion of the non-polar nitro compound to the polar amine.

  • Isolation:

    • Filter through a Celite pad to remove the catalyst. Caution: Do not let the filter cake dry out (fire hazard).

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is often pure enough. If necessary, recrystallize from dilute ethanol or purify via silica gel chromatography.

Method B: Iron/Ammonium Chloride (Robust Lab Alternative)

  • Use if high-pressure equipment is unavailable. Reflux the nitro intermediate with Iron powder (3 eq) and NH₄Cl (0.5 eq) in Ethanol/Water (3:1) for 4 hours. Filter hot to remove iron oxides.

Workflow & Quality Control

Process Flow Diagram

This flowchart guides the researcher through the critical decision points and purification steps.

Workflow Start Start: Reagent Prep Step1 Stage 1: SNAr Reaction (120°C, DMF) Start->Step1 Quench Quench in Ice Water Step1->Quench Filter1 Filtration & Wash Quench->Filter1 Check1 QC Point: 1H NMR Confirm Nitro-Ether Filter1->Check1 Check1->Step1 Fail (Reprocess) Step2 Stage 2: Reduction (H2, Pd/C) Check1->Step2 Pass Filter2 Celite Filtration Step2->Filter2 Evap Rotary Evaporation Filter2->Evap FinalQC Final QC: MP, HPLC Purity Evap->FinalQC End Product: 4-Phenoxyaniline FinalQC->End

Figure 2: Operational workflow for the synthesis and isolation of 4-phenoxyaniline.

Quality Control Specifications
ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Doublet (~6.9 ppm, ether ortho), Doublet (~6.6 ppm, amine ortho).
Purity HPLC (C18, ACN/H2O)>98.0% Area
Residual Solvent GC-HSDMF < 880 ppm (ICH Q3C limit)
Appearance VisualOff-white to pale beige solid

Troubleshooting & Optimization

  • Low Yield in Stage 1:

    • Cause: Incomplete deprotonation of phenol.

    • Fix: Ensure K₂CO₃ is anhydrous and finely ground. Increase temperature to 130°C or switch to a stronger base like KOH (with water removal via Dean-Stark).

  • Impurity: 4,4'-Oxybis(nitrobenzene):

    • Cause: Double reaction if using a di-halide (not applicable here) or extreme forcing conditions causing transetherification.

    • Fix: Maintain stoichiometry (1:1 or slight excess of Phenol).

  • Incomplete Reduction:

    • Cause: Catalyst poisoning (Sulphur traces from reagents).

    • Fix: Wash the nitro-intermediate thoroughly with water and bicarbonate before hydrogenation.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. (2005). Williamson Ether Synthesis and Nucleophilic Aromatic Substitution. Elsevier Academic Press.[1] Link

  • Synthesis of 4-Phenoxyaniline. (2012). Tetrahedron Letters, 53(35), 4665-4668.[7] (Describes Ullmann and SNAr variations). Link

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism. Master Organic Chemistry. Link

  • Catalytic Hydrogenation Protocols. Organic Chemistry Portal. Link

  • Safety Data Sheet: 4-Phenoxyaniline. ECHA (European Chemicals Agency). Link

Sources

Application Note: Strategic Separation of Nitroaniline Isomers via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the isolation of ortho-, meta-, and para- nitroaniline isomers using normal-phase flash column chromatography. While applicable to various substituted anilines, nitroanilines serve as the industry-standard model for demonstrating separation efficiency due to their distinct polarity differences arising from intramolecular versus intermolecular hydrogen bonding.[1] This guide provides a self-validating protocol for researchers requiring high-purity isolation (>98%) for downstream pharmaceutical synthesis or spectroscopic analysis.[1]

Mechanistic Principles: The "Ortho Effect"

Success in separating aniline isomers relies on exploiting the structural "Ortho Effect." Although o-, m-, and p- isomers have identical molecular weights, their interaction with the silica stationary phase differs radically.[1]

Polarity & Elution Order[1]
  • Stationary Phase (Silica Gel): Highly polar, possessing surface silanol groups (-Si-OH) that act as hydrogen bond donors/acceptors.[1][2]

  • Ortho-Nitroaniline (Elutes 1st): The amino (-NH₂) and nitro (-NO₂) groups are adjacent.[1][3] They form a stable intramolecular hydrogen bond (chelation).[1] This "locks" the polar groups, reducing their ability to interact with the silica.[1] The molecule behaves as a "pseudo-non-polar" entity.[1]

  • Para-Nitroaniline (Elutes Last): The functional groups are on opposite sides of the ring.[4] Intramolecular bonding is impossible.[1] The amino and nitro groups are fully exposed, creating a strong dipole and forming extensive intermolecular hydrogen bonds with the silica surface.

  • Meta-Nitroaniline (Elutes 2nd): Intermediate polarity.[1] Lacks the intramolecular lock of the ortho isomer but lacks the strong, linear dipole alignment of the para isomer.

Mechanistic Visualization

The following diagram illustrates the competitive adsorption kinetics governing the separation.

AnilineSeparationMechanism cluster_isomers Isomer Behavior Silica Stationary Phase (Silanol Groups -Si-OH) Ortho o-Nitroaniline (Intramolecular H-Bond) Ortho->Silica Weak Interaction (Chelation shields polar groups) Result Elution Order Ortho->Result Fastest (High Rf) Meta m-Nitroaniline (Intermediate Polarity) Meta->Silica Moderate Interaction Meta->Result Intermediate Para p-Nitroaniline (Strong Dipole/Intermolecular H-Bond) Para->Silica Strong Adsorption (H-Bonding with Silanols) Para->Result Slowest (Low Rf)

Figure 1: Mechanistic interaction map showing why o-nitroaniline elutes rapidly due to intramolecular shielding, while p-nitroaniline is retained by silica.[1]

Pre-Chromatography: TLC Method Development

CRITICAL: Do not proceed to the column without validating the solvent system on Thin Layer Chromatography (TLC) plates. This step renders the protocol self-validating.[1]

TLC Protocol[5]
  • Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates.[1]

  • Solvent System Optimization: Test the following ratios (Hexane : Ethyl Acetate).

  • Visualization: UV Light (254 nm) is primary; Nitroanilines are also naturally colored (yellow/orange), allowing visual confirmation.[1]

Target Rf Data (Reference)
IsomerStructurePolarityApprox Rf (70:30 Hex:EtOAc)Color (Visual)
o-Nitroaniline 1,2-substitutedLow0.65 - 0.75 Orange-Yellow
m-Nitroaniline 1,3-substitutedMedium0.45 - 0.55 Yellow
p-Nitroaniline 1,4-substitutedHigh0.25 - 0.35 Yellow

Note: If


 between spots, reduce the polarity (increase Hexane).[1]

Flash Column Chromatography Protocol

Safety Warning: Nitroanilines are toxic if swallowed, inhaled, or absorbed through the skin.[1] They are known methemoglobinemia inducers.[1] Double-glove (Nitrile) and work exclusively in a fume hood .[1][5]

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Column: Glass column with fritted disc (size dependent on sample load; typically 20-30g silica per 1g sample).[1]

  • Mobile Phase A: Hexanes (Non-polar).[1]

  • Mobile Phase B: Ethyl Acetate (Polar).[1][2]

  • Sand: Sea sand (acid washed).[1]

Step-by-Step Workflow

ChromatographyWorkflow Start Start Slurry 1. Slurry Pack (Hexane) Start->Slurry Load 2. Dry Load Sample (Adsorbed on Silica) Slurry->Load Elute1 3. Elute Fraction A (90:10 Hex:EtOAc) Load->Elute1 Collect o-isomer Elute2 4. Elute Fraction B (70:30 Hex:EtOAc) Elute1->Elute2 Collect m/p-isomers TLC_Check 5. TLC Analysis of Fractions Elute2->TLC_Check TLC_Check->Elute2 Impure? Continue Pool 6. Pool & Dry TLC_Check->Pool Pure Fractions

Figure 2: Operational workflow for the stepwise gradient elution of aniline isomers.

Detailed Execution
  • Column Preparation (Slurry Method):

    • Suspend Silica Gel 60 in 100% Hexanes.[1]

    • Pour into the column, tapping gently to remove air bubbles.[1]

    • Add a 1cm layer of sand on top to protect the bed.

  • Sample Loading (Dry Load Technique):

    • Why Dry Load? Nitroanilines have poor solubility in pure hexane.[1] Liquid loading with EtOAc might broaden bands.[1]

    • Dissolve crude mixture in minimal Acetone/EtOAc. Add 2x weight of silica gel.[1] Rotary evaporate to dryness.[1]

    • Pour the resulting free-flowing powder onto the sand bed.[1]

  • Elution Strategy (Gradient):

    • Phase 1 (Isocratic 90:10 Hex:EtOAc): Elute the o-nitroaniline .[1] It will move as a distinct yellow/orange band.[1] Collect fractions until the first yellow band exits.

    • Phase 2 (Gradient to 70:30 Hex:EtOAc): Increase polarity to mobilize m- and p-nitroaniline . The meta isomer will elute followed closely by the para.

  • Fraction Collection:

    • Collect ~15-20mL fractions (for a standard 200mg load).[1]

    • Spot every 3rd fraction on a TLC plate to monitor progress.[1]

Data Analysis & Validation

To confirm purity, compare the isolated fractions against the crude mixture.[1]

Parametero-Nitroanilinep-NitroanilineValidation Criteria
Appearance Orange crystalsYellow crystalsDistinct crystal habit/color
Melting Point 71°C147°CRange < 2°C indicates purity
TLC (50:50) Rf ~0.60Rf ~0.35Single spot under UV

Troubleshooting Guide:

  • Problem: Co-elution of Meta and Para isomers.

    • Solution: Your gradient was too steep. Hold the solvent ratio at 80:20 Hex:EtOAc for longer volumes before switching to 70:30.

  • Problem: Streaking on TLC/Column.

    • Solution: The sample was likely overloaded or the solvent was too acidic.[1] Add 1% Triethylamine to the mobile phase to neutralize silica acidity (though usually not necessary for neutral nitroanilines).[1]

References

  • Mohrig, J. R., et al. Laboratory Techniques in Organic Chemistry. W.H. Freeman, 4th Ed.[1] (Standard protocol for column chromatography and slurry packing).

  • Sigma-Aldrich. Safety Data Sheet: 2-Nitroaniline. (Accessed 2023).[1]

  • LibreTexts Chemistry. Thin Layer Chromatography (TLC) of Nitroanilines.

  • University of Colorado Boulder. Organic Chemistry Laboratory Manual: Separation of Nitroaniline Isomers.

Sources

3-Chloro-4-(4-chlorophenoxy)aniline use as a reactant in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Chloro-4-(4-chlorophenoxy)aniline in Kinase Inhibitor Synthesis

Abstract

This technical guide details the synthetic application of This compound (CAS 119964-18-4) , a privileged pharmacophore in the design of Type II kinase inhibitors. While structurally analogous to the Lapatinib intermediate, this specific aniline is the core scaffold for Rafoxanide , a salicylanilide recently identified as a potent BRAF V600E and EGFR inhibitor. This guide provides optimized protocols for nucleophilic aromatic substitution (


) and amide coupling workflows, emphasizing reaction kinetics, impurity control, and scalable purification strategies for drug discovery libraries.

Chemical Profile & Pharmacophore Rationale

The this compound moiety serves as a "hydrophobic tail" in kinase inhibitors. It is designed to penetrate the deep hydrophobic pocket (allosteric site) adjacent to the ATP-binding cleft.

PropertySpecification
Chemical Name This compound
CAS Number 119964-18-4
Molecular Formula

Molecular Weight 254.11 g/mol
Appearance Off-white to pale brown solid
Melting Point 73–77 °C
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Conjugate Acid) ~3.5–4.0 (Weakly basic aniline)
Key Hazard H302/H312: Harmful if swallowed or in contact with skin.[1]

Mechanistic Utility:

  • Halogen Bonding: The chlorine atoms provide lipophilicity and potential halogen-bonding interactions with backbone carbonyls in the kinase hinge region.

  • Diphenyl Ether Linker: The ether oxygen introduces a specific bond angle (~120°) that orients the distal chlorophenyl ring into the hydrophobic back-pocket (selectivity pocket), crucial for Type II inhibition.

Application 1: Synthesis of 4-Anilinoquinazoline Scaffolds (EGFR/HER2 Targeting)

This protocol describes the coupling of this compound with a 4-chloroquinazoline core. This is the standard "gold" reaction for generating Gefitinib/Erlotinib/Lapatinib-style libraries.

Reaction Scheme

The reaction proceeds via an


 mechanism. The aniline nitrogen attacks the electron-deficient C4 position of the quinazoline.

ReactionScheme Aniline This compound (Nucleophile) Transition Meisenheimer Complex (Transition State) Aniline->Transition iPrOH, 80°C Quinazoline 4-Chloro-6-iodoquinazoline (Electrophile) Quinazoline->Transition Product 4-Anilinoquinazoline (Kinase Inhibitor) Transition->Product -HCl HCl HCl (Byproduct) Transition->HCl

Figure 1:


 coupling mechanism for 4-anilinoquinazoline synthesis.
Detailed Protocol

Reagents:

  • This compound (1.0 equiv)

  • 4-Chloro-6-iodoquinazoline (1.05 equiv)

  • Solvent: Isopropanol (iPrOH) (anhydrous preferred)

  • Base (Optional): Triethylamine (

    
    ) or DIPEA (Use only if free base is desired immediately; otherwise, isolate as HCl salt).
    

Step-by-Step Procedure:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Chloro-6-iodoquinazoline (2.90 g, 10 mmol) in Isopropanol (40 mL).

  • Addition: Add This compound (2.54 g, 10 mmol) in one portion.

    • Note: The reaction is initially heterogeneous.

  • Reflux: Heat the mixture to reflux (82 °C) under an inert atmosphere (

    
     or Ar).
    
    • Observation: The solids will dissolve as the temperature rises, followed by the gradual precipitation of the product as the hydrochloride salt (yellow/orange solid) within 30–60 minutes.

  • Duration: Maintain reflux for 3–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS to ensure consumption of the aniline.

  • Cooling: Allow the reaction mixture to cool slowly to room temperature (25 °C), then chill in an ice bath (0–5 °C) for 30 minutes to maximize yield.

  • Filtration: Filter the precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with cold Isopropanol (2 x 10 mL) to remove unreacted aniline and impurities. Follow with Diethyl Ether (2 x 10 mL) to facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 85–95% as the HCl salt. Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aniline

    
     broad singlet (~5.0 ppm) and the appearance of a downfield NH singlet (~11.0 ppm, exchangeable).
    
  • MS (ESI+): M+H peak corresponding to the coupled product.

Application 2: Synthesis of Rafoxanide Analogs (BRAF/EGFR Targeting)

Rafoxanide is a salicylanilide that has shown repurposing potential as a BRAF inhibitor. This protocol uses an acid chloride generation in situ.

Workflow Diagram

Workflow Start Start: 3,5-Diiodosalicylic Acid Activation Activation: Add PCl3 or SOCl2 Solvent: Toluene/Xylene Start->Activation Coupling Coupling: Add this compound Reflux 2-3h Activation->Coupling Acid Chloride formed in situ Quench Quench: Cool to RT, Add Water/NaHCO3 Coupling->Quench Purification Purification: Recrystallization (AcOH/MeOH) or Flash Column Quench->Purification Final Final Product: Rafoxanide Analog Purification->Final

Figure 2: Process workflow for amide coupling in Rafoxanide synthesis.

Detailed Protocol

Reagents:

  • 3,5-Diiodosalicylic acid (1.0 equiv)

  • This compound (1.0 equiv)

  • 
     (0.5 equiv) or 
    
    
    
    (1.2 equiv)
  • Solvent: Xylene or Toluene (dry).

Step-by-Step Procedure:

  • Activation: Dissolve 3,5-diiodosalicylic acid (3.9 g, 10 mmol) in dry Xylene (50 mL). Add

    
     (0.45 mL, 5 mmol) dropwise. Heat to 80 °C for 30 minutes to generate the acid chloride in situ.
    
  • Coupling: Add This compound (2.54 g, 10 mmol) dissolved in minimal Xylene.

  • Reaction: Heat to reflux (140 °C) for 2–3 hours. The evolution of HCl gas indicates reaction progress.

  • Workup: Cool to room temperature. The product often precipitates. If not, evaporate solvent and redissolve in EtOAc.

  • Wash: Wash organic phase with 1M HCl (to remove unreacted aniline), then Sat.

    
     (to remove unreacted acid), then Brine.
    
  • Purification: Recrystallize from Glacial Acetic Acid or Methanol/Water mixtures.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Incomplete precipitation of HCl salt.Cool to 0 °C for longer; add diethyl ether to force precipitation.
Sticky Solid (Protocol 1) Trapped solvent or impurities.Triturate with diethyl ether or acetone; sonicate.
Unreacted Aniline (Protocol 2) Poor activation of carboxylic acid.Ensure anhydrous conditions; switch to HATU/DIPEA coupling in DMF if acid chloride method fails.
Dimer Formation Oxidation of aniline.Perform reactions under strict

atmosphere; use fresh aniline.

Safety & Handling

  • Toxicity: This aniline is classified as Acute Tox. 4 (Oral) .[2] Handle in a fume hood.

  • Waste: All aqueous washes containing this aniline must be disposed of as halogenated organic waste. It is toxic to aquatic life.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Synthesis of Rafoxanide and Kinase Inhibition

    • Title: A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
    • Source: Chemical Papers (2023).
    • URL: [Link]

  • General Quinazoline Synthesis Protocol

    • Title: Reaction of 4-chloroquinazolines with different amines leading to compounds.
    • Source: ResearchG
    • URL: [Link]

  • Lapatinib Process Chemistry (Analogous Chemistry)

    • Title: Process for the preparation of lapatinib and the salts thereof (EP2468745A1).[3]

    • Source: Google P
    • URL
  • Safety Data Sheet

    • Title: 3-Chloro-4-(4-chlorophenoxy)
    • Source: PubChem.[1][4]

    • URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-4-(4-chlorophenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline , a critical intermediate often used in the development of kinase inhibitors and herbicides.

The synthesis involves two distinct stages, each with specific "yield killers." This guide moves beyond standard textbook procedures to address the practical engineering required to maximize throughput and purity.

Ticket Category: Process Optimization & Troubleshooting Lead Scientist: Dr. Aris (Senior Application Scientist) Subject: Maximizing Yield and Selectivity in Ether Formation and Nitro Reduction

Executive Summary: The Synthetic Pathway

The industrial standard route involves a Nucleophilic Aromatic Substitution (SNAr) followed by a Chemoselective Reduction.

  • Step 1 (Coupling): 3,4-Dichloronitrobenzene + 4-Chlorophenol

    
     3-Chloro-4-(4-chlorophenoxy)nitrobenzene.[1]
    
  • Step 2 (Reduction): 3-Chloro-4-(4-chlorophenoxy)nitrobenzene

    
     this compound.
    
Critical Failure Points (The "Yield Killers")
StagePrimary IssueCauseConsequence
Coupling Regio-isomerism Attack at the 3-Cl position (meta) instead of 4-Cl (para).Difficult separation; lower yield of target.[2]
Coupling Hydrolysis Presence of water in solvent/base.Conversion of starting material to 2-chloro-4-nitrophenol.
Reduction Dehalogenation Over-active hydrogenation catalyst (e.g., Pd/C).Loss of Chlorine atoms (forming phenoxyaniline).
Reduction Azo Formation High pH during reduction.Formation of azo-dimer impurities.

Module 1: The Coupling Reaction (SNAr)

The Protocol: Activated Ether Synthesis

Standard Procedure Recommendation: Use a mild base (K₂CO₃) in a polar aprotic solvent (DMF or DMSO) rather than strong bases (KOH) to minimize side reactions.

Optimized Workflow:

  • Charge: 4-Chlorophenol (1.05 eq), K₂CO₃ (1.2 eq), and DMF (5 vol).

  • Activation: Stir at 60°C for 30 mins to form the phenoxide anion.

  • Addition: Add 3,4-Dichloronitrobenzene (1.0 eq).

  • Reaction: Heat to 80-90°C. Note: Do not exceed 100°C to avoid regioselectivity loss.

  • Workup: Quench into water. The product precipitates.[3]

Troubleshooting Guide (Q&A)

Q: Why is my product contaminated with an isomer (approx. 5-10%)? A: This is the "Meta-Attack" phenomenon.

  • Mechanism: The nitro group activates the para-chlorine (4-position) via resonance. However, the meta-chlorine (3-position) is also electron-deficient due to induction.

  • Solution: Lower your reaction temperature. At >110°C, the energy barrier for meta-attack is overcome. Keep the reaction at 80-90°C. If the reaction is too slow, use a finer mesh size for K₂CO₃ rather than increasing heat.

Q: I see a yellow impurity that is soluble in aqueous base. What is it? A: This is likely 2-chloro-4-nitrophenol .

  • Cause: Water in your DMF or wet K₂CO₃. The hydroxide ion (generated from water + carbonate) competes with the phenoxide to attack the nitrobenzene.

  • Fix: Use anhydrous DMF and dry your base. Add a molecular sieve packet to the reaction vessel if running at scale.

Q: Can I use Copper catalysis (Ullmann conditions) to speed this up? A: You can, but it is generally unnecessary and complicates workup. The nitro group provides sufficient activation for SNAr. Copper is required only if the ring is unactivated (e.g., reacting chlorobenzene). Adding copper often leads to oxidative byproducts and heavy metal waste issues.

Module 2: The Chemoselective Reduction

The Protocol: Avoiding Dehalogenation

Critical Warning: Standard Catalytic Hydrogenation (H₂ + Pd/C) is NOT recommended for this substrate. Palladium readily cleaves Aryl-Chlorine bonds.

Recommended Method: Iron-Mediated Reduction (Bechamp Variant) This method is chemically specific to the nitro group and leaves halogens intact.

  • Charge: Nitro-intermediate (1.0 eq), Iron Powder (3.0 eq), Ammonium Chloride (0.5 eq).

  • Solvent: Ethanol/Water (3:1 ratio).[1]

  • Reaction: Heat to reflux (75-80°C) for 2-4 hours.

  • Workup: Filter hot through Celite (to remove iron oxide sludge). Adjust pH to 8-9. Extract with Ethyl Acetate.

Troubleshooting Guide (Q&A)

Q: I must use Catalytic Hydrogenation (H₂) due to scale. How do I stop dechlorination? A: You must "poison" the catalyst or use a specific metal.

  • Option A (Platinum): Switch from Pd/C to Pt/C (sulfided) . Platinum is far less active toward C-Cl bond cleavage than Palladium.

  • Option B (Acid Additive): Add small amounts of H₃PO₄ or HBr to the reaction. Dehalogenation is often acid-catalyzed, but paradoxically, specific acid inhibitors can occupy active sites responsible for hydrogenolysis. However, the safest industrial route remains Pt/C (sulfided).

Q: My Iron reduction is stalling at 90% conversion. A: This is usually a mass-transfer issue caused by "Iron Glazing."

  • Diagnosis: The iron surface becomes coated with iron oxide/hydroxide, stopping electron transfer.

  • Fix: Ensure vigorous mechanical stirring (overhead stirrer, not magnetic). Add a fresh portion of activated iron powder (10%) and a small amount of dilute HCl (catalytic) to re-activate the surface.

Q: The product is turning purple/black upon drying. A: Anilines are oxidation-prone.

  • Cause: Residual iron salts acting as oxidation catalysts in the presence of air.

  • Fix: Ensure the Celite filtration is thorough. Wash the organic layer with EDTA solution (or dilute sodium sulfide) during workup to sequester trace metal ions before drying. Store the final product under Nitrogen/Argon.

Visualizing the Pathway & Logic

Figure 1: Reaction Pathway & Impurity Logic

This diagram illustrates the desired pathway versus the critical side-reactions (Isomerization and Hydrolysis).

ReactionPathway SM1 3,4-Dichloronitrobenzene Intermediate Nitro-Ether Intermediate (Target Step 1) SM1->Intermediate K2CO3, DMF, 90°C (SNAr) Impurity_Regio Impurity: 3-Isomer (Meta-substitution) SM1->Impurity_Regio High Temp (>110°C) Impurity_Hyd Impurity: Phenol (Hydrolysis) SM1->Impurity_Hyd Wet Solvent SM2 4-Chlorophenol SM2->Intermediate K2CO3, DMF, 90°C (SNAr) Product Final Aniline Target Intermediate->Product Fe/NH4Cl or Pt/C (Selective Red.) Impurity_Dehalo Impurity: De-chlorinated (Over-reduction) Intermediate->Impurity_Dehalo Pd/C + H2 (Non-selective)

Caption: Logical flow of synthesis showing the "Golden Path" (Blue) versus critical yield-loss pathways (Red dashed).

Figure 2: Reduction Method Decision Tree

Choose the correct reduction method based on your available equipment and constraints.

ReductionDecision Start Select Reduction Method Scale What is your scale? Start->Scale LabScale Lab Scale (<50g) Scale->LabScale IndScale Process Scale (>1kg) Scale->IndScale MethodFe Use Fe / NH4Cl (Bechamp) LabScale->MethodFe Highest Chemoselectivity MethodPt Use H2 + Pt/C (Sulfided) IndScale->MethodPt Cleanest Workup MethodPd Use Pd/C + Inhibitors (Risky) IndScale->MethodPd Only if Pt unavailable

Caption: Decision matrix for selecting the reduction agent to prevent dehalogenation.

References

  • ChemicalBook. (2023). Synthesis of 3-Chloro-4-(3-chlorophenoxy)aniline [Analogous Protocol]. Retrieved from

  • National Institutes of Health (NIH). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]... (Demonstrates Fe/AcOH reduction utility). Retrieved from

  • BenchChem. (2025).[4] Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. (Regioselectivity data). Retrieved from

  • Google Patents. (2018). Hydrogenation of halonitrobenzenes without dehalogenation (US5068436A). Retrieved from

  • ACS Publications. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines. (Catalyst poisoning strategies).[5] Retrieved from

Sources

Technical Support Center: Troubleshooting Side Reactions in Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenoxyaniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. Phenoxyaniline and its derivatives are crucial scaffolds in medicinal chemistry and materials science.[1] Their synthesis, most commonly achieved through Ullmann condensation or Buchwald-Hartwig amination, can be prone to side reactions that lower yield and complicate purification.[2][3]

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues. We will delve into the causality behind these problems and offer validated protocols to get your synthesis back on track.

Section 1: Buchwald-Hartwig Amination for Phenoxyaniline Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4][5] While highly versatile, it is not without its challenges.

Frequently Asked Questions & Troubleshooting

Question 1: My Buchwald-Hartwig reaction is giving me a significant amount of hydrodehalogenation (reduction of the aryl halide). What is causing this and how can I fix it?

Answer:

Hydrodehalogenation, the replacement of the halide on your aryl halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[4][6] This occurs when an intermediate in the catalytic cycle undergoes β-hydride elimination, leading to the formation of an arene byproduct and an imine.[4]

Root Causes & Solutions:

  • Excessively High Temperatures: Elevated temperatures can promote β-hydride elimination.

    • Solution: Gradually decrease the reaction temperature in 10 °C increments to find the optimal balance between reaction rate and suppression of the side reaction.

  • Choice of Base: Strong, bulky bases can sometimes favor hydrodehalogenation.

    • Solution: If using a strong base like NaOtBu or LHMDS, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄, especially if your substrate has base-sensitive functional groups.[6][7] The physical properties of the base, like particle size, can also play a role; grinding the base may help.[6]

  • Ligand Selection: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst.

    • Solution: For sterically hindered substrates, which are more prone to this side reaction, consider using bulky, electron-rich phosphine ligands. These can facilitate the desired reductive elimination over β-hydride elimination.

Question 2: I am observing homocoupling of my aryl halide and/or aniline starting materials. How can I minimize these side products?

Answer:

Homocoupling results in the formation of biaryl or diarylamine byproducts. This side reaction can be particularly problematic, leading to reduced yields of the desired phenoxyaniline and purification challenges.

Root Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen can lead to oxidative processes that promote homocoupling.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[6][8] Properly degas your solvents by sparging with an inert gas or using the freeze-pump-thaw method.[6]

  • Catalyst Loading and Activity: An inappropriate catalyst concentration or a poorly activated catalyst can contribute to homocoupling.

    • Solution: Optimize the palladium catalyst loading. While a higher loading can increase the reaction rate, it may also promote side reactions. Additionally, ensure your palladium precatalyst is effectively reduced to the active Pd(0) species.[7][8] Using a pre-activated Pd(0) source can be beneficial.[8]

  • Reaction Temperature: As with hydrodehalogenation, high temperatures can favor homocoupling.

    • Solution: Carefully control and optimize the reaction temperature.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, add the aryl halide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), ligand (2-10 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv) to an oven-dried reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.[6]

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).[9]

  • Stir the reaction for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting Start Low Yield or Side Products in Phenoxyaniline Synthesis Check_Inert Verify Inert Atmosphere (Degassed Solvent, N2/Ar Purge) Start->Check_Inert Check_Reagents Confirm Reagent Purity (Anhydrous, High Grade) Start->Check_Reagents Side_Product Identify Major Side Product(s) (LC-MS, NMR) Check_Inert->Side_Product Check_Reagents->Side_Product Hydrodehalogenation Hydrodehalogenation Side_Product->Hydrodehalogenation Arene byproduct Homocoupling Homocoupling Side_Product->Homocoupling Biaryl/diarylamine Other Other/Unknown Side_Product->Other No clear pattern Optimize_Temp_H Lower Reaction Temperature Hydrodehalogenation->Optimize_Temp_H Optimize_Temp_HC Optimize Temperature Homocoupling->Optimize_Temp_HC Consult Consult Literature for Specific Substrate Class Other->Consult Change_Base Screen Weaker Bases (e.g., K3PO4, Cs2CO3) Optimize_Temp_H->Change_Base Change_Ligand_H Use Bulky, Electron-Rich Ligand Change_Base->Change_Ligand_H Optimize_Catalyst Optimize Catalyst Loading Optimize_Temp_HC->Optimize_Catalyst Degas_Again Ensure Rigorous Degassing Optimize_Catalyst->Degas_Again

Caption: Troubleshooting workflow for common side reactions in Buchwald-Hartwig amination.

Section 2: Ullmann Condensation for Phenoxyaniline Synthesis

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[2][10] While it has been largely supplemented by palladium-catalyzed methods, it remains a valuable tool, particularly for certain substrates.

Frequently Asked Questions & Troubleshooting

Question 3: My Ullmann reaction is producing a significant amount of phenol as a byproduct. What is causing this, and how can I prevent it?

Answer:

The formation of phenol as a side product in the Ullmann synthesis of phenoxyaniline typically arises from the hydrolysis of the phenoxide starting material or the product under the reaction conditions.

Root Causes & Solutions:

  • Presence of Water: The Ullmann reaction is sensitive to moisture. Water can react with the copper-phenoxide intermediate, leading to the formation of phenol.

    • Solution: Ensure all reagents and solvents are scrupulously dried. Use anhydrous solvents and dry the reaction vessel thoroughly before use.

  • Reaction Conditions: High temperatures and certain bases can promote hydrolysis.

    • Solution: Optimize the reaction temperature to the lowest effective level. Consider screening different bases; a less hygroscopic base may be beneficial. The use of modern ligand systems can often allow for milder reaction conditions, reducing the likelihood of side reactions.[11]

  • Aryl Halide Reactivity: If the aryl halide is not sufficiently reactive, the phenoxide may decompose before the desired coupling occurs.

    • Solution: Aryl iodides are generally more reactive than aryl bromides or chlorides in Ullmann couplings.[2] If possible, using a more reactive aryl halide can improve the rate of the desired reaction relative to decomposition pathways.

Question 4: My Ullmann reaction is sluggish and gives low conversion even after prolonged heating. What can I do to improve the reaction rate?

Answer:

Low reactivity in Ullmann condensations is a common issue, often stemming from the catalyst, reagents, or reaction conditions.

Root Causes & Solutions:

  • Copper Source and Activation: The nature of the copper catalyst is critical. Traditional methods using copper powder often require high temperatures and stoichiometric amounts.[2]

    • Solution: Use a more active copper(I) source, such as CuI. The addition of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly accelerate the reaction and allow for lower temperatures and catalyst loadings.[11][12]

  • Solvent Choice: The solvent must be able to dissolve the reactants and withstand the required temperature.

    • Solution: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used.[2] However, with modern catalytic systems, solvents like DMSO may be effective at lower temperatures.[13]

  • Substrate Electronics: Electron-withdrawing groups on the aryl halide can activate it towards the coupling reaction.[2]

    • Solution: While you may not be able to change your substrate, understanding its electronic properties can help in selecting a more potent catalytic system to overcome low reactivity.

Data Presentation: Comparison of Reaction Parameters
ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu powder)
Ligand Phosphine-based (e.g., XPhos, RuPhos)N- or O-donor (e.g., phenanthroline, amino acids)
Base Strong (NaOtBu, LHMDS) or weak (Cs₂CO₃)Often inorganic (K₂CO₃, KOH)
Solvent Toluene, Dioxane, THFDMF, NMP, DMSO
Temperature 60-120 °C100-210 °C (can be lower with modern ligands)
Logical Relationship Diagram: Key Factors in Phenoxyaniline Synthesis

Synthesis_Factors Phenoxyaniline Desired Product: Phenoxyaniline Coupling_Method Choice of Coupling Method Phenoxyaniline->Coupling_Method Buchwald_Hartwig Buchwald-Hartwig Coupling_Method->Buchwald_Hartwig Ullmann Ullmann Coupling_Method->Ullmann Catalyst Catalyst System (Metal + Ligand) Buchwald_Hartwig->Catalyst Base Base Selection (Strength & Type) Buchwald_Hartwig->Base Solvent Solvent Choice (Polarity & Boiling Point) Buchwald_Hartwig->Solvent Temperature Reaction Temperature Buchwald_Hartwig->Temperature Ullmann->Catalyst Ullmann->Base Ullmann->Solvent Ullmann->Temperature

Sources

Technical Support Center: Impurity Profiling in 3-Chloro-4-(4-chlorophenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3-Chloro-4-(4-chlorophenoxy)aniline . This aniline is a critical intermediate, often used as a scaffold for benzoylurea insecticides (e.g., Lufenuron) and various pharmaceutical agents.

Its synthesis generally proceeds via a two-step sequence:[1]

  • Coupling (

    
    ):  3,4-Dichloronitrobenzene + 4-Chlorophenol 
    
    
    
    Nitro-ether intermediate.
  • Reduction: Nitro-ether

    
     Target Aniline.
    

This guide addresses the specific impurity profiles generated at each stage, providing mechanistic insights and actionable remediation protocols.

Module 1: The Coupling Phase ( )

Primary Reaction: Nucleophilic Aromatic Substitution of 3,4-dichloronitrobenzene with 4-chlorophenol (potassium salt).

Critical Diagram: Competitive Pathways in Coupling

CouplingPathways SM1 3,4-Dichloronitrobenzene (Starting Material) Target Target Nitro-Ether (3-Chloro-4-(4-chlorophenoxy) nitrobenzene) SM1->Target Path 1: Attack at C4 (Para) Major Product Impurity_A Impurity A: Hydrolysis (2-Chloro-4-nitrophenol) SM1->Impurity_A Path 3: Hydroxide Attack (Wet Solvent) Impurity_B Impurity B: Regioisomer (Meta-substitution) SM1->Impurity_B Path 2: Attack at C3 (Meta) Sterically/Electronically Disfavored Phenol 4-Chlorophenolate Phenol->Target Water Water (Trace Impurity) Water->Impurity_A

Figure 1: The competitive landscape of the coupling reaction. Note that moisture leads to Impurity A, a "dead-end" side product.

Troubleshooting & FAQs

Q1: I observe a persistent yellow impurity at RRT ~0.8 (relative to the nitro-intermediate) that does not reduce in the next step. What is it?

  • Diagnosis: This is likely 2-chloro-4-nitrophenol (Impurity A) .

  • Root Cause: The presence of water in your solvent (DMF or DMSO). The hydroxide ion is a smaller, harder nucleophile than the 4-chlorophenolate and competes for the electrophilic center on the 3,4-dichloronitrobenzene.

  • Remediation:

    • Protocol: Ensure DMF/DMSO water content is <0.1% (Karl Fischer titration).

    • Scavenging: Add calcined

      
       or molecular sieves to the reaction vessel.
      
    • Removal: This phenol is acidic. Wash the organic layer with 1M NaOH during workup; the impurity will deprotonate and move to the aqueous phase.

Q2: Why is the regio-selectivity high? Do I need to worry about the "meta" isomer?

  • Expert Insight: In 3,4-dichloronitrobenzene, the nitro group exerts a strong electron-withdrawing effect (resonance) specifically on the para position (C4). The meta position (C3) is only activated inductively. Therefore, nucleophilic attack occurs almost exclusively at C4.

  • Verification: The meta-isomer (Impurity B) typically constitutes <0.5% of the crude mixture unless the reaction temperature is excessive (>140°C), which lowers selectivity.

Module 2: The Reduction Phase

Primary Reaction: Reduction of the nitro group to an amine.[2] Critical Risk: Hydrodechlorination (loss of Chlorine atoms).

Critical Diagram: Reduction & Side Reactions

ReductionPathways Nitro Nitro-Ether Intermediate hydroxylamine Hydroxylamine Intermediate Nitro->hydroxylamine Partial Reduction Aniline Target Aniline Product DeCl1 Impurity C: Dechlorinated Aniline (Loss of Aryl-Cl) Aniline->DeCl1 Over-Reduction (Pd/C + H2) Azo Impurity D: Azo Dimer (Colored Impurity) hydroxylamine->Aniline Full Reduction hydroxylamine->Azo Condensation (Base/Heat)

Figure 2: Reduction pathways. The red path (Dechlorination) is the most common failure mode in catalytic hydrogenation.

Troubleshooting & FAQs

Q3: My LC-MS shows a peak with [M+H]+ = 220 (Mass loss of 34). What happened?

  • Diagnosis: You have generated dechlorinated impurity (Impurity C) .

  • Mechanism: Standard Palladium on Carbon (Pd/C) is excellent at reducing nitro groups, but it also catalyzes oxidative addition into Aryl-Cl bonds, replacing Chlorine with Hydrogen (Hydrodechlorination).

  • Protocol Adjustment:

    • Option A (Chemical Reduction): Switch to Iron powder in Acetic Acid/Ethanol (Bechamp reduction). Iron is highly chemoselective for

      
       and will not touch the Aryl-Cl bond [1].
      
    • Option B (Catalytic Tweak): If you must use hydrogenation, use a poisoned catalyst such as sulfided Pt/C or add an inhibitor like ethylenediamine or thiophene to the Pd/C system [2].

Q4: The product is purple/brown even after recrystallization. NMR is messy in the aromatic region.

  • Diagnosis: Presence of Azo or Azoxy dimers (Impurity D) .

  • Root Cause: Incomplete reduction or high pH. Intermediate hydroxylamines condense with nitroso compounds.

  • Remediation:

    • Ensure the reduction runs to completion (check TLC/HPLC).

    • If using Fe/AcOH, ensure sufficient acid is present to prevent the basic conditions that favor azo coupling.

Module 3: Analytical Fingerprinting

Use this table to identify peaks in your crude reaction mixture.

Table 1: Impurity Identification Matrix

Compound IdentityRelative Retention Time (RRT)*MS Signature (ESI+)Characteristic Feature
Target Aniline 1.00 254 (M+H) Isotope pattern 9:6:1 (Cl2)
Starting Material (3,4-DCNB)~1.25N/A (GC preferred)UV active, no ionization in ESI+
Impurity A (Hydrolysis)~0.60172 (M-H, Neg Mode)Acidic; disappears after base wash
Impurity C (De-Cl)~0.85220 (M+H)Isotope pattern 3:1 (Cl1)
Impurity D (Azo Dimer)~1.80500+Highly colored; broad peaks

*RRT is approximate, based on C18 Reverse Phase column (Water/Acetonitrile gradient).

Standardized Protocol for Iron Reduction (Recommended)

To avoid Impurity C (Dechlorination), follow this robust protocol:

  • Suspend Nitro-ether (1.0 equiv) in Ethanol/Water (4:1).

  • Add Iron powder (3.0 equiv) and

    
     (0.5 equiv).
    
  • Heat to reflux (80°C) for 2 hours.

  • Critical Step: Filter hot through Celite to remove iron oxides.

  • Cool filtrate to precipitate the aniline or extract with Ethyl Acetate.

References

  • ChemicalBook. (2026).[3][4] 3-Chloro-4-(3-chlorophenoxy)aniline synthesis and properties. Retrieved from

  • ACS Omega. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. Retrieved from

  • National Institutes of Health (NIH). (2023). Preparation of 3-chloro-4-(4′-chlorophenoxy)aminobenzene. Retrieved from

  • Google Patents. (2017). Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline (Analogous Chemistry). Retrieved from

Sources

Technical Support Center: Scaling Up 3-Chloro-4-(4-chlorophenoxy)aniline

[1]

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-3C4CPA-SCALE-01[1]

Introduction: The Scale-Up Paradox

You are likely here because your bench-scale synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline worked perfectly at 5 grams, but your 5-kilogram pilot run has resulted in a tarry mixture, a "pink" product, or a yield loss due to dehalogenation.

This molecule is a classic "trap" in process chemistry. It combines an SNAr coupling (sensitive to moisture and regioselectivity) with a Nitro Reduction (highly exothermic and prone to stripping the chlorine substituents).[2]

This guide does not just list steps; it diagnoses the kinetic and thermodynamic failures that occur during scale-up and provides self-validating protocols to fix them.

Module 1: The SNAr Coupling Phase

The Objective: Selective displacement of the chlorine at the 4-position of 3,4-dichloronitrobenzene (3,4-DCNB) by 4-chlorophenol.[1]

The Hidden Challenge: Regioselectivity & Water

In the lab, you likely used excess base and high heat. At scale, this leads to two critical failures:

  • Bis-etherification: If the reaction runs too hot, the meta-chlorine (position 3) also reacts.[1]

  • Hydrolysis: Trace water in the solvent (DMF/DMSO) competes with the phenol, creating phenolic impurities that are impossible to separate later.

Troubleshooting Guide: Coupling Failures
SymptomRoot CauseCorrective Action (Scale-Up)
High levels of Bis-ether (>2%)Temperature runaway / Localized hot spots.[1]Dosing Control: Do not dump all base at once. Use a solid addition funnel or slurry feed. Keep T < 80°C.
Unreacted 3,4-DCNB Wet Solvent (Water kills the phenoxide anion).[1][2]Azeotropic Drying: If using DMSO/DMF, check KF (Karl Fischer) < 0.05%.[2] Consider a Toluene/Water/PTC system to drive water out.
Dark/Tarry Reaction Mix Oxidation of the phenoxide anion.Inerting: Sparge reactor with N₂ for 30 mins before heating. Phenoxides oxidize rapidly at >60°C in air.[2]
Validated Protocol: Controlled SNAr
  • Reagents: 3,4-DCNB (1.0 eq), 4-Chlorophenol (1.05 eq), K₂CO₃ (1.2 eq).[1][2]

  • Solvent: DMF (Anhydrous) or DMSO.[2]

  • Process:

    • Charge 4-Chlorophenol, K₂CO₃, and solvent.[1][2] Stir at 25°C for 1 hour (Formation of Phenoxide).

    • Critical Step: Apply vacuum/N₂ purge to remove any generated water if using a lower boiling co-solvent.

    • Add 3,4-DCNB.[1]

    • Heat to 80°C. Do not exceed 90°C. The rate of substitution at the 3-position (impurity) doubles every 10°C rise above 85°C.

Logic Map: SNAr Selectivity

SNAr_SelectivityStartStart: 3,4-DCNB + 4-Cl-PhenolReactionReaction Conditions(Base, Solvent, Temp)Start->ReactionTempControlIs Temp > 90°C?Reaction->TempControlPath_GoodNucleophilic Attack at C4 (Para)(Electronically Favored)TempControl->Path_GoodNoPath_BadAttack at C3 (Meta)(Thermal Activation)TempControl->Path_BadYesProductTarget Intermediate:3-Chloro-4-(4-chlorophenoxy)nitrobenzenePath_Good->ProductImpurityImpurity:Bis-ether or RegioisomerPath_Bad->Impurity

Caption: Kinetic pathway showing how temperature control dictates the selectivity between the desired para-substitution and the unwanted meta-substitution.

Module 2: The Hydrogenation (The "De-Chlorination" Trap)[2]

The Objective: Reduce the Nitro group (-NO₂) to Aniline (-NH₂) without touching the Chlorine atoms.[3]

The Hidden Challenge: Hydrodechlorination

Standard Pd/C catalysts are too good. They will reduce the nitro group and then proceed to oxidative insertion into the C-Cl bond, stripping the chlorine and yielding the wrong product (dechlorinated aniline).

FAQ: Hydrogenation Issues

Q: Can I use standard 10% Pd/C? A: Absolutely not. You will lose 10-30% of your yield to de-chlorinated byproducts.[1] You must use a Sulfided Platinum (Pt/C-S) or a poisoned Palladium catalyst.[2] The sulfur modifies the active sites, preventing the high-energy insertion required to break the C-Cl bond.

Q: The reaction stalled at 80% conversion. Should I increase pressure? A: Caution. Increasing pressure increases the risk of dehalogenation. Instead, check your agitation. Nitro reduction is often mass-transfer limited (H₂ gas into liquid).[1] Increasing stirring speed (RPM) is safer than increasing pressure (Bar).[2]

Q: Why is the exotherm spiking so fast? A: Nitro reduction releases ~500 kJ/mol. At scale, you cannot remove this heat fast enough with a batch charge.[2] You must use a Semi-Batch Protocol (feed the nitro compound into the catalyst slurry).

Validated Protocol: Selective Hydrogenation
  • Catalyst: 1% to 5% Pt/C (Sulfided) . Do not use un-doped Pd/C.

  • Solvent: Methanol or Ethyl Acetate (avoid acidic media which accelerates dehalogenation).[2]

  • Pressure: Keep low (5–10 bar).

  • Temperature: 50–60°C.

  • End-Point Control: Monitor H₂ uptake. Stop immediately when uptake plateaus. Over-hydrogenation leads to chlorine loss.

Workflow: Hydrogenation Safety Loop

Hydrogenation_LoopReactorHydrogenation Reactor(Pressurized)CoolingCooling Jacket(Heat Removal)Reactor->CoolingHeat OutRisk_ExothermRisk: Thermal Runaway(Nitro Reduction is Exothermic)Reactor->Risk_ExothermHigh RateRisk_DehaloRisk: De-chlorination(Over-reduction)Reactor->Risk_DehaloExcess Time/CatH2_FeedH2 Feed(Flow Controller)H2_Feed->ReactorGas InControl_SystemControl Logic:Stop Feed if T > LimitRisk_Exotherm->Control_SystemTriggerControl_System->H2_FeedCut Off

Caption: Safety and quality control loop for the hydrogenation process, highlighting the dual risks of thermal runaway and dehalogenation.

Module 3: Purification & Stability

The Objective: Isolate the aniline as a stable, white solid.

The "Pink Aniline" Problem

Anilines are electron-rich and prone to oxidation by air, turning them pink/red/brown.[1]

  • Solution: Store under Nitrogen/Argon.[4][5]

  • Stabilizer: If the product must be stored for long periods, conversion to the Hydrochloride Salt (HCl salt) is recommended.[2] The salt is significantly more stable to oxidation than the free base.

Final Specifications (Target)
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Assay (HPLC) > 98.5%Area %
De-Cl Impurity < 0.10%GC/HPLC
Bis-Ether Impurity < 0.15%HPLC
Moisture (KF) < 0.5%Karl Fischer

References

  • BenchChem. (2025).[2][6] An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline. (Demonstrates the protection/deprotection strategy and SNAr conditions). [2]

  • Li, Y., et al. (2025).[2][7][8] Optimization of the synthesis process for 3-Chloro-4-fluoroaniline. Journal of Chemical Technology & Biotechnology. (Details the critical parameters for minimizing dinitro by-products and optimizing hydrogenation).

  • ACS Omega. (2018).[2] Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. (Mechanistic insight into preventing dehalogenation during nitro reduction).

  • Google Patents. (CN104292113A).[2] Preparation method of 3-chloro-4-fluoroaniline. (Industrial protocols for Pt/C catalyzed hydrogenation).

  • National Institutes of Health (PubChem). this compound Compound Summary. (Safety and GHS classification data). [2]

dealing with poor solubility of 3-Chloro-4-(4-chlorophenoxy)aniline in solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Chloro-4-(4-chlorophenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to address the significant solubility challenges associated with this compound. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design.

Understanding the Challenge: Physicochemical Profile

This compound is a diaryl ether with a rigid, planar structure. Its poor solubility is primarily dictated by two key factors: a high crystal lattice energy and significant lipophilicity. Before attempting solubilization, understanding its fundamental properties is critical.

PropertyValueSource
Molecular Formula C₁₂H₉Cl₂NOPubChem[1][2]
Molecular Weight 254.11 g/mol PubChem[1]
Melting Point (m.p.) 73-77 °CSigma-Aldrich
Calculated XLogP3 4.2PubChem[1]
Appearance SolidSigma-Aldrich

The high melting point suggests a stable, well-ordered crystal structure that requires significant energy to disrupt. The XLogP3 value of 4.2 indicates strong lipophilicity (a preference for fatty or non-polar environments over aqueous ones), predicting poor water solubility.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound failing to dissolve in common laboratory solvents like methanol or acetone at room temperature?

This is the most common issue researchers face. The molecule's large, non-polar surface area, conferred by the two chlorinated phenyl rings, and its stable crystalline state are the primary reasons.[1] While solvents like methanol can interact with the aniline group, they are not effective enough to overcome the strong intermolecular forces (van der Waals forces and π-stacking) in the crystal lattice of the bulk material. This results in very low saturation solubility.

Q2: I need to prepare a stock solution for my experiments. What organic solvents should I try first?

A systematic, tiered approach is recommended. Start with solvents that have a higher capacity to disrupt the intermolecular forces of your compound.

  • Tier 1 (High-Polarity Aprotic Solvents): Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. Their high polarity and ability to act as strong hydrogen bond acceptors can effectively solvate the aniline moiety and disrupt the crystal lattice.

  • Tier 2 (Chlorinated Solvents): Dichloromethane (DCM) and chloroform can be effective, particularly if gentle warming is applied.

  • Tier 3 (Aromatic Solvents): Solvents like Toluene or Xylene can be useful due to their ability to interact with the aromatic rings of the compound through π-π interactions.[3]

  • Tier 4 (Ethers): Tetrahydrofuran (THF) or 1,4-Dioxane may offer moderate solubility.

Always start with a small amount of material to assess solubility before committing your entire batch.

Q3: My protocol requires an aqueous buffer. How can I possibly dissolve this compound?

Direct dissolution in aqueous buffers is highly unlikely. You will need to employ a formulation strategy.

  • Co-Solvent System (Most Common): First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO to create a high-concentration stock (e.g., 10-50 mM). Then, dilute this stock solution into your aqueous buffer. Crucial Caveat: Be mindful of the final percentage of the organic co-solvent. Many biological assays, especially cell-based ones, are sensitive to DMSO concentrations above 0.5-1%. Perform a "kinetic solubility" test by adding your stock dropwise to the buffer to ensure it doesn't precipitate out at your final desired concentration.

  • pH Modification: The aniline group is weakly basic. By protonating it with an acid, you can form a salt which may have significantly improved aqueous solubility. This is a classic technique for amine-containing compounds.[4][5] See the detailed protocol in the Troubleshooting Guides section.

  • Use of Surfactants or Complexation Agents: For particularly challenging applications, formulating with surfactants (e.g., Tween® 80, Kolliphor® EL) to form micelles or using cyclodextrins to form inclusion complexes can enhance apparent aqueous solubility.[6] These are more advanced techniques typically used in later-stage drug formulation.

Q4: Are there any specific safety precautions for handling this compound?

Yes. According to GHS classifications, this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

Troubleshooting Guides & Experimental Protocols

The following guides provide structured, step-by-step methodologies to overcome solubility issues.

Decision Workflow for Solvent Selection

This diagram outlines a logical path to follow when tackling the solubility of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Undissolved Compound solvent_screen Protocol 1: Systematic Solvent Screening start->solvent_screen dissolved_org Success: Dissolved in Organic Solvent solvent_screen->dissolved_org Soluble failed_org Failure: Insoluble in all tested single organic solvents solvent_screen->failed_org Insoluble cosolvent Protocol 3: Aqueous Formulation w/ Co-solvent dissolved_org->cosolvent ph_mod Protocol 2: pH Modification (Acidification) failed_org->ph_mod dissolved_aq Success: Dissolved as Salt in Aqueous Media ph_mod->dissolved_aq Soluble failed_aq Failure: Salt precipitation or instability ph_mod->failed_aq Insoluble advanced Advanced Formulation: Surfactants, Cyclodextrins failed_aq->advanced formulation_success Success: Kinetically Stable Aqueous Solution cosolvent->formulation_success Stable formulation_fail Failure: Precipitation upon dilution cosolvent->formulation_fail Precipitates formulation_fail->advanced

Caption: Decision tree for selecting a solubilization strategy.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable organic solvent for creating a stock solution.

Materials:

  • This compound

  • Vials (2 mL)

  • Microbalance

  • Vortex mixer

  • Solvents: DMSO, DMF, DCM, THF, Toluene, Acetonitrile, Methanol

Procedure:

  • Weigh approximately 1-2 mg of the compound into each labeled vial.

  • Add 100 µL of the first solvent (e.g., DMSO) to the corresponding vial. This targets an initial concentration of 10-20 mg/mL.

  • Vortex the vial vigorously for 1-2 minutes at room temperature.

  • Visually inspect for undissolved solid particles against a dark background.

  • If not fully dissolved, add another 100 µL of the solvent (total volume 200 µL) and repeat the vortexing.

  • If the compound remains insoluble, gentle warming (up to 40-50°C) in a water bath can be attempted. Caution: Be aware of the boiling points of volatile solvents like DCM.

  • Record your observations (e.g., "Fully dissolved," "Partially soluble," "Insoluble").

  • Repeat for all test solvents.

Expected Outcome: You will likely find that DMSO or DMF provides the best solubility, forming a clear solution. This solvent can then be used to prepare your primary stock solution.

Protocol 2: Solubility Enhancement by pH Modification (Acidification)

Objective: To increase aqueous solubility by forming the hydrochloride salt of the aniline. This is a powerful technique for any molecule containing a basic amine group.[4]

Workflow Diagram:

G A 1. Weigh Compound B 2. Suspend in Water or desired buffer A->B C 3. Add 1N HCl dropwise with stirring B->C D 4. Observe for Dissolution (Clear Solution Forms) C->D E 5. Check & Adjust Final pH (Target pH 2-4) D->E F 6. Sterile Filter (0.22 µm) E->F

Caption: Workflow for preparing an acidic salt solution.

Procedure:

  • Weigh the desired amount of this compound into a suitable container.

  • Add a portion of the total desired volume of purified water or a non-phosphate-based buffer (e.g., citrate) to create a suspension. Phosphate buffers may precipitate with some salts.

  • While vigorously stirring, add 1N hydrochloric acid (HCl) drop by drop.

  • Continue adding acid and stirring until all the solid material dissolves, resulting in a clear solution. The aniline nitrogen becomes protonated (NH₂ → NH₃⁺), forming the more soluble hydrochloride salt.

  • Check the final pH of the solution using a calibrated pH meter. The pH will likely be in the acidic range (pH 2-4).

  • Adjust the final volume with your aqueous vehicle.

  • Important: Before use in biological systems, confirm that the low pH is compatible with your assay. You may need to adjust the pH back towards neutral, but be vigilant for any signs of precipitation as you cross the compound's pKa.

Protocol 3: Preparing Aqueous Formulations using Co-solvents

Objective: To prepare a working solution in an aqueous buffer for biological assays, minimizing precipitation.

Procedure:

  • Prepare a high-concentration stock solution (e.g., 20 mM) of this compound in 100% DMSO, ensuring it is fully dissolved.

  • Take your target aqueous buffer (e.g., PBS, TRIS) in a separate tube.

  • While vortexing the buffer, add the DMSO stock solution slowly and dropwise to achieve the final desired concentration. Do not add the buffer to the DMSO stock, as this will likely cause immediate precipitation.

  • Kinetic Solubility Check: After dilution, visually inspect the solution for any cloudiness, haziness, or precipitate. Let it sit at the working temperature (e.g., 37°C) for a period (e.g., 1-2 hours) to ensure it remains stable over the course of your experiment.

  • Always prepare these working solutions fresh before each experiment, as the compound may precipitate out of the supersaturated aqueous solution over time.

By following these structured guides, you can systematically overcome the solubility hurdles presented by this compound and proceed with your research confidently.

References

  • Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS.

  • ChemicalBook. (n.d.). 3-Chloroaniline. Retrieved January 30, 2026, from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90644, this compound. Retrieved January 30, 2026, from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved January 30, 2026, from

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved January 30, 2026, from

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.

  • Sikarra, D., et al. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.

  • SolvChem. (n.d.). Ultimate Guide to Aromatic Solvents: Types, Applications, & Leading Solvent Manufacturers. Retrieved January 30, 2026, from

  • Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline.

  • Azar, P. A., & Ghorbani, H. R. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. International Journal of Polymer Science.

  • Kumar, V., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Li, X., et al. (2014). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. International Journal of Molecular Sciences.

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-methylaniline.

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 30, 2026, from

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved January 30, 2026, from

  • Olabi, A.G., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Molecules.

  • ChemicalBook. (n.d.). 3-CHLORO-4-MORPHOLINOANILINE. Retrieved January 30, 2026, from

Sources

Validation & Comparative

Comparative Analysis: HPLC vs. GC-MS for 3-Chloro-4-(4-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 24900-79-6) presents a classic analytical dichotomy. As a halogenated aromatic amine containing a phenoxy ether linkage, the molecule possesses both lipophilic characteristics (amenable to GC) and polar functionality (amenable to HPLC).

  • Select HPLC-UV/DAD for routine quality control, high-concentration assay testing (>97% purity), and stability studies where sample throughput is critical and derivatization is a bottleneck.

  • Select GC-MS for trace-level impurity profiling, environmental monitoring (soil/water matrices), and structural confirmation of degradation products, provided a derivatization step is included to prevent peak tailing.

This guide details the mechanistic rationale, optimized protocols, and performance metrics for both techniques.

Physicochemical Profile & Analytical Implications[1][2][3][4]

Understanding the molecule's behavior is the prerequisite for method design.

PropertyValue / CharacteristicAnalytical Implication
Structure Primary Amine (-NH2), Ether (-O-), Chlorine substituentsAmine: Causes hydrogen bonding with silanols in GC (tailing). Chlorines: Excellent electron capture (ECD) or negative ion MS response.
Molecular Weight 254.11 g/mol Suitable for both LC and GC mass ranges.
Boiling Point ~350-380°C (Predicted)High boiling point requires high GC oven temperatures, increasing column bleed risk.
pKa (Aniline) ~3.5 - 4.0HPLC: pH control is vital. At pH < 3, it is protonated (

), reducing retention on C18 unless ion-pairing is used. At pH > 6, it is neutral (

), increasing retention.
Solubility Soluble in MeOH, ACN, DCM; Low in waterCompatible with Reverse Phase LC and standard GC injection solvents.

Method A: High-Performance Liquid Chromatography (HPLC)

Best For: Routine Assay, QC Release, Stability Indicating Methods.[1]

The "Why": Mechanism of Separation

For this molecule, Reverse Phase Chromatography (RPC) is the gold standard. The hydrophobic chlorophenoxy tail interacts strongly with C18 alkyl chains. However, the primary amine is the critical control point.

  • Mobile Phase Strategy: We utilize a buffered acidic mobile phase . While the neutral form retains better, operating at high pH (>8) damages standard silica columns. We compromise by using a modern "Base-Deactivated" C18 column (end-capped) and an acidic modifier (Formic Acid/Ammonium Formate). This ensures the amine is protonated (stable ionization for MS) while the lipophilic body drives retention.

Optimized Protocol (HPLC-UV/DAD)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Equilibration)

    • 2-15 min: Ramp to 90% B

    • 15-20 min: Hold 90% B (Wash lipophilic impurities)

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array (DAD) at 240 nm (primary) and 280 nm (secondary).

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

Protocol Validation (Self-Check)
  • Tailing Factor: If Tailing > 1.5, the amine is interacting with silanols. Action: Increase buffer strength (e.g., 20mM Ammonium Formate) or switch to a "Shield" RP column.

  • Carryover: The chlorophenoxy group is "sticky." Action: Ensure the needle wash solvent contains at least 50% organic solvent (ACN/MeOH).

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Best For: Trace Analysis, Environmental Screening, Identification of Unknowns.

The "Why": Overcoming Polarity

Direct injection of primary aromatic amines into GC often results in adsorption, leading to non-linear calibration curves and poor limits of detection (LOD). To achieve authoritative quantification, we must derivatize the amine.

Derivatization Strategy: Acylation using Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA). This converts the polar amine into a volatile, stable amide and adds fluorine atoms that enhance sensitivity in MS (especially NCI mode).

Optimized Protocol (Derivatization + GC-MS)
Step 1: Sample Preparation (Acylation)
  • Dissolve sample in Ethyl Acetate.

  • Add 50 µL TFAA (Trifluoroacetic Anhydride) to 1 mL sample.

  • Incubate at 60°C for 30 minutes.

  • Evaporate to dryness under Nitrogen stream.

  • Reconstitute in Ethyl Acetate or Isooctane.

Step 2: Instrument Parameters[2]
  • Inlet: Splitless (for trace) or Split (1:50 for assay), 250°C.

  • Column: 5% Phenyl-arylene (e.g., DB-5MS or HP-5MS), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium, 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 300°C

    • Hold: 5 min at 300°C (Essential to elute the high-boiling derivative).

  • MS Source: Electron Impact (EI) at 70 eV.

  • SIM Mode Ions (Target): Molecular ion (

    
    ) of the derivative and base peak (usually loss of the fluoro-acyl group).
    
Visualization: Derivatization Workflow

The following diagram illustrates the critical chemical transformation required for robust GC analysis.

G Substrate This compound (Polar Amine) Reaction Acylation (60°C, 30 min) Substrate->Reaction Reagent TFAA (Reagent) Reagent->Reaction Product N-TFA Derivative (Volatile Amide) Reaction->Product - CF3COOH GC GC-MS Injection (No Tailing) Product->GC

Figure 1: Derivatization pathway converting the polar aniline to a volatile amide for stable GC-MS analysis.

Comparative Performance Analysis

The following data summarizes the expected performance characteristics based on validated methodologies for halogenated anilines (e.g., EPA Method 8270).

FeatureHPLC-UV/DADGC-MS (Derivatized)
Linearity Range 0.5 µg/mL – 1000 µg/mL10 ng/mL – 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL (ppm)~1-5 ng/mL (ppb)
Precision (RSD) < 0.5% (Excellent)2% - 5% (Good)
Selectivity Moderate (Separation based on polarity)High (Mass spectral fingerprint)
Sample Prep Time 5 mins (Dilute & Shoot)45-60 mins (Derivatization)
Matrix Tolerance High (with Guard Column)Low (Dirty matrix ruins liner/source)

Decision Matrix: Which Method to Choose?

Use this logic flow to determine the appropriate instrument for your specific application.

DecisionTree Start Start: Define Analytical Goal Matrix What is the Sample Matrix? Start->Matrix Clean Clean (API, Tablets) Matrix->Clean Dirty Complex (Soil, Plasma, Wastewater) Matrix->Dirty Conc Concentration Level? Clean->Conc GCMS METHOD B: GC-MS (Derivatized) Dirty->GCMS High Selectivity Needed Trace Trace (< 1 ppm) Conc->Trace High High (> 100 ppm) Conc->High Trace->GCMS Sensitivity HPLC METHOD A: HPLC-UV (C18) High->HPLC Speed & Precision

Figure 2: Analytical Decision Matrix for this compound.

References

  • Sigma-Aldrich. this compound Product Specification & Properties.Link

  • U.S. EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Standard for halogenated aromatic amines).[3] Link

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart.Link

  • ResearchGate. Quantification results of chloroanilines - comparison of GC/MS and LC/MS.Link

  • Thermo Fisher Scientific. Trace analysis of chlorophenolics using triple quadrupole GC-MS.Link

Sources

Technical Comparison: Spectroscopic Differentiation of 3-Chloro-4-(4-chlorophenoxy)aniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of diphenyl ether herbicides and pharmaceutical intermediates, 3-Chloro-4-(4-chlorophenoxy)aniline (CAS 24900-79-6) is a critical scaffold. However, nucleophilic aromatic substitution (SNAr) and subsequent reduction steps often yield regioisomers that are difficult to separate by standard chromatography.

The primary challenge lies in distinguishing the target molecule from its 3-chlorophenoxy analog (Isomer A) and the 2-chloroaniline positional isomer (Isomer B). This guide provides a definitive spectroscopic comparison, focusing on


H NMR splitting patterns  and 

C chemical shifts
as the primary self-validating protocols for structural assignment.
The Isomer Landscape
DesignationCompound NameKey Structural FeaturePrimary Diagnostic
Target This compound para-substituted phenoxy ringSymmetric AA'BB' system in aromatic region
Isomer A 3-Chloro-4-(3 -chlorophenoxy)anilinemeta-substituted phenoxy ringAsymmetric splitting (singlet + multiplets)
Isomer B 2 -Chloro-4-(4-chlorophenoxy)anilineortho-chloro relative to amineShift in amine proton signal & coupling constants

Experimental Protocol: Synthesis & Isolation

Note: The following protocol describes the isolation of the Target compound to generate the reference spectra provided in Section 3.

Synthesis Pathway

The target is synthesized via the reduction of the corresponding nitro-intermediate, 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene.

  • Reagents: Iron powder (3.5 eq), Acetic Acid (4 eq), Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro-intermediate in EtOH/H

      
      O.[1]
      
    • Add Iron powder and Acetic Acid; reflux for 2 hours.

    • Critical Step: Monitor by TLC (30% EtOAc/Hexane). The amine product is more polar than the nitro precursor.

    • Cool, neutralize with 1M NaOH to pH 7, and filter iron residues.

    • Extract filtrate with Chloroform (CHCl

      
      ), dry over Na
      
      
      
      SO
      
      
      , and concentrate.[2]
Analytical Sample Preparation

For high-resolution NMR comparison, samples must be prepared to minimize solvent effects on chemical shifts.

  • Solvent: CDCl

    
     (Chloroform-d) is preferred over DMSO-d
    
    
    
    for this specific comparison to prevent solvent-solute hydrogen bonding broadening the amine peak.
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.

Comparative Spectroscopic Data

The following data distinguishes the Target from Isomer A (the most common process impurity).

H NMR Analysis (500 MHz, CDCl )

The definitive differentiator is the Phenoxy Ring signal pattern.

Target: this compound [3][4]
  • Phenoxy Ring: Exhibits a characteristic AA'BB' system (appears as two doublets) due to the symmetry of the para-substitution.

  • Aniline Ring: Exhibits an ABC system (1,2,4-substitution).

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

Hz)
7.23 Doublet (d) 2H Phenoxy H3', H5' 8.8 Hz (Ortho)
6.89Doublet (d)1HAniline H58.6 Hz
6.81 Doublet (d) 2H Phenoxy H2', H6' 9.0 Hz (Ortho)
6.78Doublet (d)1HAniline H22.8 Hz (Meta)
6.57Doublet of Doublets (dd)1HAniline H68.6, 2.8 Hz
3.69Broad Singlet2H-NH

N/A
Isomer A: 3-Chloro-4-(3-chlorophenoxy)aniline [1]
  • Phenoxy Ring: Asymmetric. The symmetry is broken, resulting in four distinct signals for the phenoxy protons, often overlapping but distinct from the clean doublets of the Target.

  • Key Difference: Look for a singlet-like peak around

    
     7.0-7.1 ppm (H2' on the phenoxy ring) and a triplet (H5').
    
C NMR Analysis (126 MHz, CDCl )

Carbon NMR confirms the structure by counting unique carbon environments.

Carbon EnvironmentTarget (

ppm)
Isomer A (Predicted

)
Diagnostic Note
C-Cl (Phenoxy) 127.51 ~135.0 Huge shift difference (Para vs Meta)
C-O (Phenoxy ipso)157.18~158.5Slight downfield shift in isomer
C-N (Aniline ipso)144.49144.5Similar
C-Cl (Aniline)127.21127.2Similar

Interpretation: The C-Cl carbon on the phenoxy ring shifts significantly upfield in the Target (127.5 ppm) compared to the Isomer A (expected ~135 ppm) due to resonance effects in the para position versus the meta position.

Analytical Workflow & Decision Tree

The following diagram illustrates the logical flow for confirming the correct isomer during process development.

IsomerIdentification Sample Crude Reaction Mixture (Post-Reduction) TLC TLC Screening (30% EtOAc/Hex) Sample->TLC Purification Flash Chromatography (SiO2) TLC->Purification Isolate Amine Fraction NMR_1H 1H NMR (CDCl3) Purification->NMR_1H Decision Analyze Phenoxy Region (6.8 - 7.3 ppm) NMR_1H->Decision Target Target Identified: Two Doublets (AA'BB') Symmetric Phenoxy Decision->Target Symmetric Pattern IsomerA Isomer A (3-Cl-PhO): Multiplets + Singlet Asymmetric Phenoxy Decision->IsomerA Complex Multiplets IsomerB Isomer B (2-Cl-Aniline): Check Amine Shift & Aniline Coupling Decision->IsomerB Aniline Pattern Mismatch

Caption: Logical decision tree for the spectroscopic identification of this compound versus its regioisomers.

Mechanistic Insight: Why the Spectra Differ

Understanding the electronic effects validates the data interpretation.

  • Symmetry (The AA'BB' System): In the Target molecule, the para-chlorophenoxy group possesses a plane of symmetry running through the C1-C4 axis. This makes protons H2'/H6' chemically equivalent, and H3'/H5' chemically equivalent. This equivalence forces the simple doublet splitting pattern seen in the

    
    H NMR.
    
  • Isomer A Asymmetry: Moving the chlorine to the meta position (Isomer A) destroys this symmetry. H2' becomes isolated between the ether oxygen and the chlorine, appearing as a distinct singlet (or narrow doublet). This is the "smoking gun" for impurity detection.

  • Shielding Effects: The chlorine atom is electron-withdrawing (-I effect) but also electron-donating via resonance (+M effect). In the Target (para), the +M effect shields the protons ortho to it, pushing them upfield (lower ppm) compared to the meta isomer where resonance overlap is less effective.

References

  • Synthesis and NMR Data: National Institutes of Health (NIH). (2023).[2][5] Preparation of 3-chloro-4-(4′-chlorophenoxy)aminobenzene. PubChem.[3] Available at: [Link]

  • General Diphenyl Ether Characterization: Draper, W. M., & Casida, J. E. (1983). Diphenyl ether herbicides and related compounds: structure-activity relationships. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Benchtop NMR Differentiation: Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

Sources

Cross-Validation Guide: Analytical Protocols for 3-Chloro-4-(4-chlorophenoxy)aniline

[1]

Executive Summary

3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 119964-63-3 / Analogous Intermediates) is a critical pharmacophore used in the synthesis of benzoylurea insecticides (e.g., Lufenuron) and anthelmintics (e.g., Rafoxanide).[1] Its structural integrity—specifically the regiochemistry of the chlorine substituents and the ether linkage—is paramount for downstream efficacy.[1]

In industrial QC, relying on a single analytical technique is a failure point.[1] HPLC-UV may co-elute positional isomers, while GC-MS can thermally degrade thermally labile impurities (like azo-dimers).[1] This guide provides a triangulated cross-validation strategy , comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Non-Aqueous Titration to ensure absolute data reliability.

Part 1: The Analytical Challenge

The primary challenge with this compound lies in its synthesis pathway, typically involving the reduction of a nitro-diphenyl ether precursor.[1] This generates specific impurity classes that dictate our analytical choice:

  • Positional Isomers: The ortho- vs. meta- chlorine positioning on the phenoxy ring is difficult to resolve on standard C18 columns.

  • Aniline Oxidation: The free amine group is susceptible to oxidation, forming azo or azoxy dimers that are often non-volatile (invisible to GC) and highly retained (invisible to isocratic HPLC).

  • Matrix Interference: Unreacted chlorophenols from the ether coupling step can mimic the analyte in UV absorption profiles.[1]

Part 2: Comparative Methodologies

We compare three orthogonal techniques. A robust Certificate of Analysis (CoA) should be derived from the convergence of these three datasets.

FeatureMethod A: HPLC-DAD Method B: GC-MS Method C: Non-Aqueous Titration
Primary Utility Purity (%) & Related SubstancesStructural Identity & Isomer ResolutionAbsolute Assay (Weight/Weight %)
Principle Polarity-based separationVolatility & Mass-to-Charge ratioStoichiometric protonation of amine
Strengths Quantifies non-volatile impurities (dimers); High precision.[1]Confirms molecular weight; Separates similar boiling point isomers.[1]Traceable to primary standards; Independent of reference standard purity.
Weaknesses Risk of co-elution for isomers; Requires reference standards.[1]Thermal degradation of sample; Requires derivatization for best peak shape.[1]Non-specific (titrates any base); High sample consumption.
Limit of Detection ~0.05% (Area)~1 ppm (SIM Mode)N/A (Macro method)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: HPLC-DAD (Purity & Related Substances)

Rationale: We use a buffered acidic mobile phase.[1] The low pH keeps the aniline protonated (

1

Reagents:

  • Acetonitrile (HPLC Grade)

  • Buffer: 10mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 3.0 with Phosphoric Acid.
    

Instrument Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse XDB-C18), 4.6 x 150mm, 3.5µm.[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detector: DAD at 240 nm (max absorption) and 280 nm (impurity check).

  • Gradient:

    • T=0 min: 30% ACN / 70% Buffer[1]

    • T=15 min: 80% ACN / 20% Buffer

    • T=20 min: 80% ACN / 20% Buffer

Validation Step: Calculate the Peak Purity Index using the DAD software.[1] If the peak spectra are not uniform across the upslope and downslope, co-elution of an isomer is occurring.[1] In this case, switch to Protocol B.

Protocol B: GC-MS (Isomer Resolution & Identity)

Rationale: Direct injection of anilines can cause tailing due to hydrogen bonding in the liner.[1] We employ a split injection with a non-polar column to separate based on boiling point differences of the chloro-isomers.[1]

Sample Prep: Dissolve 10 mg sample in 10 mL Dichloromethane (DCM). Optional: Derivatize with Trifluoroacetic Anhydride (TFAA) if tailing persists.

Instrument Parameters:

  • Column: DB-5ms or equivalent (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm.[1][3]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split ratio 20:1.

  • Oven: 60°C (1 min) → 15°C/min → 300°C (5 min).

  • MS Source: EI mode, 70 eV. Scan range 40–400 m/z.[1]

Key Fragmentation Markers (Validation):

  • Parent Ion: Look for

    
     (characteristic chlorine isotope pattern 3:1).
    
  • Base Peak: Loss of the chlorophenoxy group or cleavage at the ether linkage.[1]

  • Isomer Check: Compare retention time (

    
    ) with a known standard of 3-Chloro-4-(3-chlorophenoxy)aniline. The meta- isomer typically elutes slightly earlier than the para- target.[1]
    
Protocol C: Non-Aqueous Titration (Absolute Assay)

Rationale: HPLC and GC rely on "Area %," which assumes all components respond equally.[1] Titration measures the actual moles of amine present, acting as a check against inorganic salts or moisture which HPLC/GC ignore.[1]

Procedure:

  • Weigh accurately ~0.25 g of dried sample.[1]

  • Dissolve in 30 mL of Glacial Acetic Acid.

  • Add 2 drops of Crystal Violet indicator (or use Potentiometric detection with glass/calomel electrode).[1]

  • Titrate with 0.1 N Perchloric Acid (

    
    )  in acetic acid.
    
  • Endpoint: Blue to Blue-Green (Visual) or max

    
     (Potentiometric).
    

Calculation:

1

Part 4: Cross-Validation Workflow

The following diagram illustrates the decision logic required to validate the analytical results.

CrossValidationSampleRaw Sample(this compound)HPLCProtocol A: HPLC-DAD(Purity %)Sample->HPLCGCMSProtocol B: GC-MS(Structure/Isomers)Sample->GCMSTitrationProtocol C: Titration(Assay %)Sample->TitrationDecision1Is HPLC Purity > 98%?HPLC->Decision1Decision2Does GC-MS confirmsingle isomer?GCMS->Decision2Decision3Is Titration within±1.5% of HPLC?Titration->Decision3Decision1->Decision2YesFail_DimerREJECTNon-volatile DimersDecision1->Fail_DimerNo (Unknown peaks)Decision2->Decision3YesFail_IsoREJECTIsomer ContaminationDecision2->Fail_IsoNo (Split peaks)PassVALIDATEDRelease CoADecision3->PassYesFail_SaltREJECTInorganic/Salt ImpurityDecision3->Fail_SaltNo (Titration < HPLC)

Figure 1: Analytical decision matrix. Note that Titration values significantly lower than HPLC purity often indicate the presence of inorganic salts or moisture, which are invisible to UV detection.

Part 5: Data Interpretation & Troubleshooting[1]

When results from the three protocols diverge, use this guide to identify the root cause:

  • HPLC Purity (99%) vs. Titration Assay (95%):

    • Diagnosis: The sample contains inorganic salts (NaCl from the neutralization step) or water.[1] HPLC "looks" at the organic fraction only; Titration weighs the whole mass.[1]

    • Action: Perform Sulfated Ash test or Karl Fischer titration.[1]

  • HPLC Purity (99%) vs. GC-MS Purity (94%):

    • Diagnosis: Thermal degradation.[1] The aniline might be condensing in the hot GC injector port.[1]

    • Action: Lower the injector temperature or use Protocol B with TFAA derivatization to protect the amine group.[1]

  • GC-MS Purity (99%) vs. HPLC Purity (95%):

    • Diagnosis: Non-volatile impurities.[1] High molecular weight azo-dimers or polymeric tars are eluting late on HPLC but are not volatilizing in GC.[1]

    • Action: Trust the HPLC result for total purity; use GC-MS only for identity.[1]

References

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. SW-846.[1] Retrieved from [Link]

  • Basrani, B., et al. (2010).[4] "Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography." Journal of Endodontics, 36(2), 312-314.[1] Retrieved from [Link]

  • Agilent Technologies. (2019).[1] Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. Retrieved from [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Chloro-4-(4-chlorophenoxy)aniline (CAS 101-79-1), often referred to in literature as the "Lufenuron Amine" or ANI , represents a critical chemical scaffold with a dual identity. In the agrochemical sector, it is the primary metabolic precursor and synthetic intermediate for Lufenuron , a potent chitin synthesis inhibitor. However, in pharmaceutical research, the free amine itself exhibits distinct biological activity as a Plasmodium enoyl-ACP reductase (FabI) inhibitor, offering potential as an antimalarial agent.

This guide objectively compares the biological profile of the free amine (ANI) against its downstream urea derivative (Lufenuron) and structurally simpler toxicophores (e.g., 4-chloroaniline), highlighting the dramatic shift in activity driven by the urea linkage.

Chemical Identity[1][2][3][4][7][8]
  • Compound: this compound[1][2][3][4]

  • CAS: 101-79-1

  • Role: Key Intermediate / Pharmacophore

  • Core Scaffold: Diphenyl ether (phenoxyaniline)

Structural Lineage & Synthesis Logic

The biological activity of CAS 101-79-1 is best understood through its transformation. The free amine is lipophilic and bioavailable but lacks the specific H-bonding motif required for chitin synthase inhibition until it is derivatized into a benzoylurea.

Diagram 1: Synthesis & Activation Pathway

This diagram illustrates the conversion of the "Topic" (Amine) into the "Active" (Urea) and its metabolic divergence.

ChemicalLineage cluster_activity Biological Outcome Precursor This compound (CAS 101-79-1) 'The Topic' Lufenuron Lufenuron (Benzoylurea Insecticide) Target: Chitin Synthase 1 Precursor->Lufenuron + Reagent (Urea Formation) Metabolite N-Hydroxylated Metabolite (Toxicophore) Target: Hemoglobin (Fe2+) Precursor->Metabolite CYP450 Oxidation (In Vivo Toxicity) Reagent 2,6-Difluorobenzoyl isocyanate

Caption: Transformation of CAS 101-79-1. The urea linkage (green path) confers insecticidal efficacy, while direct oxidation (red path) leads to hematotoxicity.

Comparative Biological Activity[9][10][11]

Antimalarial Activity (The Amine Scaffold)

Unlike its insecticidal derivatives, the free amine (ANI) shows direct activity against malaria parasites. Research indicates it targets the fatty acid synthesis pathway (FAS-II) in the apicoplast.

CompoundTarget OrganismMechanism of ActionIC50 / Activity Profile
This compound Plasmodium falciparumFabI Inhibitor: Blocks enoyl-ACP reductase, halting fatty acid elongation.Moderate: IC50 ~2–4 µg/mL. Often tested in hybrid molecules (e.g., linked with Artesunate) to improve potency.[3]
Lufenuron Plasmodium spp.[5]Inactive (at relevant doses)The bulky benzoylurea group prevents binding to the FabI active site.
Triclosan Plasmodium falciparumFabI Inhibitor High: Nanomolar potency. Structurally similar (diphenyl ether) but possesses a phenol group essential for binding.
Insecticidal Activity (The Benzoylurea Derivative)

The amine itself is not an effective insecticide. It requires the urea bridge to interact with the sulfonylurea receptor-like protein associated with chitin synthase.

FeatureCAS 101-79-1 (Amine)Lufenuron (Urea Derivative)
Primary Target Non-specific / Metabolic enzymesChitin Synthase 1 (CHS1)
Effect on Larvae Acute toxicity (non-specific)Abortive molting (lethal)
Bioaccumulation Moderate (LogP ~4.2)High (LogP ~5.1)
Transovarial Effect NegligibleHigh (sterilizes female insects)

Toxicology & Safety Profile

The toxicity of this compound is characteristic of halogenated anilines. It acts as a "pro-toxicant" that requires metabolic activation.

Mechanism of Hematotoxicity
  • N-Hydroxylation: CYP450 enzymes convert the aniline (-NH2) to phenylhydroxylamine (-NHOH).

  • Redox Cycling: The hydroxylamine oxidizes Hemoglobin (Fe2+) to Methemoglobin (Fe3+), losing the ability to transport oxygen.

  • Adduct Formation: Electrophilic species can bind to DNA, posing genotoxic risks (Ames positive in some strains).

Diagram 2: Metabolic Activation & Toxicity

ToxicityPathway Aniline This compound NHydroxy N-hydroxy-aniline (Metabolite) Aniline->NHydroxy CYP450 (Liver) Nitroso Nitroso-derivative NHydroxy->Nitroso Oxidation RBC Erythrocyte (Red Blood Cell) NHydroxy->RBC Nitroso->NHydroxy Reduction (Redox Cycle) MetHb Methemoglobinemia (Hypoxia) RBC->MetHb Fe2+ -> Fe3+ Oxidation

Caption: The redox cycle responsible for aniline-induced methemoglobinemia. The chlorophenoxy group increases lipophilicity, potentially enhancing tissue penetration compared to simple chloroanilines.

Experimental Protocols

To validate the biological activity or purity of this compound, the following protocols are recommended.

HPLC Purity Analysis (Essential for Intermediates)

Rationale: As an intermediate, "biological activity" is often compromised by isomers (e.g., 2-chloro isomer) which have different toxicological profiles.

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Aniline absorption max).

  • Standard: Dissolve 10mg CAS 101-79-1 in 10mL Acetonitrile.

  • Acceptance: Main peak >98%. Impurities at RRT 0.8-0.9 usually indicate positional isomers.

In Vitro Cytotoxicity Assay (MTT)

Rationale: To distinguish specific antimalarial activity from general cytotoxicity.

  • Cell Line: HepG2 (Liver carcinoma) or VERO (Kidney epithelial).

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Prepare serial dilutions of CAS 101-79-1 (0.1 to 100 µM) in DMSO (final DMSO <0.5%).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

  • Calculation: Determine CC50 (Cytotoxic Concentration 50%).

    • Interpretation: If CC50 >> IC50 (Plasmodium), the compound has a therapeutic window. If CC50 ≈ IC50, activity is likely due to general membrane disruption.

References

  • Sifuna, A. W., et al. (2019). "Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model." Journal of Parasitology Research.

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 90644, this compound." PubChem.

  • Zhang, W., et al. (2024). "Dissecting the manipulation of lufenuron on chitin synthesis in Helicoverpa armigera."[5] Pesticide Biochemistry and Physiology.

  • European Chemicals Agency (ECHA). "C&L Inventory: this compound."[1][6] ECHA.[1]

  • Singh, G., et al. (2023). "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide." Chemical Papers.

Sources

Structural Confirmation of 3-Chloro-4-(4-chlorophenoxy)aniline using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development & Quality Control

Executive Summary

In the synthesis of halogenated salicylanilides (e.g., Rafoxanide) and agrochemical intermediates, the precise regiochemistry of the ether linkage and halogen substitution is critical. 3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 24900-79-6) presents a specific challenge: distinguishing it from its positional isomers (e.g., the 2-chloro or 3-phenoxy variants) using standard spectroscopy alone can be ambiguous due to aromatic signal overlap.

This guide outlines the definitive structural confirmation of this compound using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "Gold Standard" technique against high-field NMR and Mass Spectrometry, demonstrating why SC-XRD is the requisite method for establishing absolute configuration in regulatory filings and intellectual property protection.

The Structural Challenge: Why Standard Methods Fall Short

Before detailing the XRD protocol, it is vital to understand why cheaper, faster methods like NMR often fail to provide the absolute certainty required for this specific molecule.

The Isomer Problem

The synthesis of this compound typically involves the reduction of a nitro-precursor. During the preceding nucleophilic aromatic substitution, "scrambling" or side-reactions can yield isomers where the chlorine is on the wrong carbon or the phenoxy group attaches at a different position.

Comparative Analysis: XRD vs. NMR vs. MS
FeatureSC-XRD (Crystallography) 1H / 13C NMR (Solution) Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (Absolute Structure)Magnetic Environment of NucleiMolecular Mass & Fragmentation
Regio-Isomer Differentiation Definitive. Visualizes exact Cl positions.Difficult. Requires complex 2D experiments (HMBC/NOESY) due to overlapping aromatic signals (6.5–7.5 ppm).Poor. Isomers often have identical mass and similar fragmentation.
Conformational Data Precise Torsion Angles (C-O-C ether twist).Time-averaged (dynamic).None.
Sample State Solid (Single Crystal).[1]Solution (CDCl3/DMSO).Gas Phase (Ionized).
Regulatory Weight Highest. Accepted as "Proof of Structure."[2]High, but often requires supporting data.Supporting only.

Experimental Protocol: X-ray Crystallography[3][4][5]

This protocol is designed to obtain high-quality diffraction data suitable for publication and patent registration.

Phase 1: Crystal Growth (The Critical Step)

The target molecule is a halogenated diphenyl ether. These compounds often exhibit polymorphism. The goal is to grow a single, block-like crystal (approx. 0.2 x 0.2 x 0.2 mm).

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Hexane (1:1) or Toluene/Pentane.

    • Rationale: The aniline moiety is polar, while the chlorophenoxy tail is lipophilic. A binary solvent system balances solubility.

  • Procedure:

    • Dissolve 20 mg of pure this compound in 2 mL of Ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter (to remove nucleation sites).

    • Add Hexane dropwise until slight turbidity appears, then add 1 drop of Ethanol to clear it.

    • Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

    • Harvest: Crystals should appear within 48-72 hours.

Phase 2: Data Collection Strategy
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å).

    • Why Mo? Copper (Cu) sources can cause significant absorption/fluorescence issues with Chlorine atoms, leading to data scaling errors. Mo provides better resolution for heavier atoms.

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Why Cryogenic? Freezes the rotation of the phenyl rings, reducing thermal ellipsoids and sharpening the diffraction spots.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic systems.
  • Refinement Targets:

    • R1 (Reliability Factor): < 5.0% (0.05).

    • Goodness of Fit (GooF): Close to 1.0.

    • Disorder: Check the ether oxygen and terminal chlorine for rotational disorder.

Structural Insights & Validation Metrics

Once the structure is solved, verify the following parameters to confirm identity:

  • The Ether Bridge Geometry:

    • Expect a C–O–C bond angle of approximately 116°–120° .

    • Torsion Angle: The two phenyl rings will not be coplanar. Expect a "skew" conformation (twist angle ~60–90°) to minimize steric repulsion between the ortho hydrogens.

  • Halogen Bonding:

    • Check for intermolecular interactions.[3] The Chlorine at the 4-position often engages in Cl...Cl or Cl...π interactions that stabilize the crystal lattice.

  • Hydrogen Bonding:

    • The amine group (-NH2) acts as a donor. Look for N–H...O (ether oxygen) or N–H...Cl interactions with neighboring molecules.

Visualized Workflows

Diagram 1: Structural Confirmation Workflow

This flowchart illustrates the decision process from synthesis to final validation.

StructuralConfirmation cluster_Analysis Analytical Phase Start Crude Synthesis Product (CAS 24900-79-6) TLC TLC/HPLC Purity Check (>95%?) Start->TLC Recryst Recrystallization (EtOH/Hexane) TLC->Recryst Pass NMR 1H NMR (DMSO-d6) Check connectivity Recryst->NMR MS HRMS Confirm Mass Recryst->MS Ambiguity Ambiguity in Cl-Substitution? NMR->Ambiguity XRD Single Crystal XRD (Mo Source, 100K) Ambiguity->XRD Yes (Common) Final Valid Structure Confirmed Ambiguity->Final No (Rare) XRD->Final Absolute Config Determined MS->Final

Caption: Integrated workflow for confirming the structure of halogenated diphenyl ethers, prioritizing XRD when NMR signals overlap.

Diagram 2: Crystallographic Interaction Map

A conceptual map of the intermolecular forces stabilizing the crystal lattice of this specific aniline derivative.

CrystalPacking MolA Molecule A (3-Cl-4-(4-Cl-phenoxy)aniline) NH Amine (-NH2) MolA->NH Cl Chlorine (Cl) MolA->Cl MolB Molecule B (Neighbor) EtherO Ether Oxygen (-O-) NH->EtherO H-Bond (Strong) EtherO->MolB Cl->MolB Cl->Cl Halogen Bond (Weak)

Caption: Schematic of expected intermolecular forces (Hydrogen and Halogen bonding) governing the solid-state packing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90644, this compound. Retrieved October 24, 2023. [Link]

  • Hopf, H. et al. (2000). Structural Chemistry of Diphenyl Ethers. (General reference for ether bridge geometry). Acta Crystallographica Section C. [Link]

  • Vertex AI Search. Synthesis and characterization of this compound. (Synthesis protocols via reduction of nitro-intermediates). [Link]

Sources

comparing synthesis efficiency of different routes to 3-Chloro-4-(4-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 63762-90-7) is a critical intermediate in the synthesis of benzoylurea chitin synthesis inhibitors, most notably Lufenuron and Flufenoxuron . Its synthesis hinges on two pivotal transformations: the formation of a diaryl ether bond via Nucleophilic Aromatic Substitution (


) and the chemoselective reduction of the nitro group to an aniline.

This guide contrasts the Traditional "Legacy" Route (Iron/Acid reduction) with the Modern "Intensified" Route (Phase-Transfer Catalysis + Selective Hydrogenation). While the legacy route offers robustness against feedstock impurities, the modern route provides superior atom economy and solvent recovery, provided that dechlorination side-reactions are strictly managed.

Key Recommendation: For scale-up, Route B (PTC


 + Sulfided Pt/C Hydrogenation)  is recommended due to a 40% reduction in E-Factor (waste-to-product ratio) and elimination of heavy metal sludge.

Strategic Pathway Analysis

The synthesis relies on the reactivity of 3,4-dichloronitrobenzene (3,4-DCNB) . The nitro group at position 1 activates the chlorine at position 4 (para) toward nucleophilic attack. The chlorine at position 3 (meta) remains unreactive, ensuring high regioselectivity without the need for protecting groups.

Pathway Visualization

SynthesisPathways cluster_legend Process Legend SM1 3,4-Dichloronitrobenzene (Starting Material) INT Intermediate: 3-Chloro-4-(4-chlorophenoxy) nitrobenzene SM1->INT Step 1: Etherification (Base Promoted) SM2 4-Chlorophenol SM2->INT Step 1: Etherification (Base Promoted) PROD Target Product: 3-Chloro-4-(4-chlorophenoxy) aniline INT->PROD Route A: Bechamp Reduction (Fe / HCl / AcOH) INT->PROD Route B: Catalytic Hydrogenation (H2 / Sulfided Pt/C) Waste1 Waste: KCl + Iron Sludge INT->Waste1 Waste2 Waste: KCl + H2O INT->Waste2 key1 Route A: High Waste (Legacy) key2 Route B: High Efficiency (Recommended)

Figure 1: Retrosynthetic map comparing the Legacy Iron Reduction (Route A) against the Catalytic Hydrogenation (Route B). Note the divergence in waste profiles.

Technical Comparison of Routes

Route A: The Legacy Method ( + Bechamp Reduction)

Historically used in early industrial batches, this route relies on iron powder in acidic media.

  • Step 1: 3,4-DCNB is refluxed with 4-chlorophenol and KOH in DMF.

  • Step 2: The nitro-intermediate is reduced using Iron powder and catalytic HCl (Bechamp reduction).

Mechanism & Causality: The Bechamp reduction proceeds via electron transfer from the metal surface to the nitro group. Because this is a single-electron transfer (SET) mechanism, it is highly chemoselective for


 reduction and does not  attack the Ar-Cl bonds.
  • Pros: Zero risk of dechlorination; robust against sulfur poisons in raw materials.

  • Cons: Generates 2-3 kg of iron oxide sludge per kg of product; difficult filtration; trace iron contamination in final drug substance.

Route B: The Intensified Method (PTC + Catalytic Hydrogenation)

The modern standard utilizes Phase Transfer Catalysis (PTC) to avoid dipolar aprotic solvents (like DMF), followed by heterogeneous catalysis.

  • Step 1: Reaction in Toluene/Water using TDA-1 or TBAB as a phase transfer catalyst.

  • Step 2: Hydrogenation using Sulfided Pt/C or modified Raney Nickel.

Mechanism & Causality: Standard Pd/C catalysts are too active and will cleave the Ar-Cl bonds (hydrodehalogenation), producing aniline rather than the chlorinated target. To prevent this, the catalyst must be poisoned (sulfided) or used with an inhibitor (e.g., morpholine) to attenuate activity, preserving the halogen substituents while reducing the nitro group.

  • Pros: High atom economy; solvent (Toluene) is easily recycled; water is the only byproduct of reduction.

  • Cons: Requires strict control of

    
     pressure and catalyst specificity to prevent dechlorination.
    
Performance Metrics Matrix
MetricRoute A (Legacy)Route B (Recommended)
Overall Yield 82 - 85%92 - 94%
Purity (HPLC) >98.0%>99.5%
Dechlorination Impurity Not Detected<0.1% (requires specific catalyst)
E-Factor (kg waste/kg product) > 5.0 (Iron sludge)< 1.5
Solvent Recovery Difficult (DMF/DMSO)Excellent (Toluene)
Cost Driver Waste disposalCatalyst (Pt/C)

Detailed Experimental Protocol (Route B)

This protocol is designed for a self-validating workflow. The visual checkpoints ensure the reaction is proceeding correctly before committing to the next step.

Step 1: Phase-Transfer Etherification

Objective: Synthesis of 3-Chloro-4-(4-chlorophenoxy)nitrobenzene.

  • Charge: To a 1L jacketed reactor, add:

    • 3,4-Dichloronitrobenzene (1.0 eq, 192 g)

    • 4-Chlorophenol (1.05 eq, 135 g)

    • Toluene (600 mL)

    • TDA-1 (Tris(3,6-dioxaheptyl)amine) (0.01 eq) - Catalyst

  • Initiation: Heat mixture to 80°C.

  • Addition: Dropwise add 50% KOH solution (1.5 eq) over 2 hours. Crucial: Rapid addition causes exotherms that degrade the nitro-aromatic.

  • Reflux: Stir at reflux (110°C) with a Dean-Stark trap to remove water.

    • Checkpoint: Reaction is complete when water collection ceases and HPLC shows <1% starting material.

  • Workup: Cool to 50°C. Wash organic layer with water (2 x 200 mL) to remove salts. The Toluene solution containing the intermediate is used directly in Step 2 (telescoped process).

Step 2: Chemoselective Hydrogenation

Objective: Reduction to this compound without dechlorination.

  • Preparation: Transfer the Toluene solution to a high-pressure autoclave.

  • Catalyst Loading: Add 1% Pt/C (Sulfided) or Pt/C + 0.1% Thiourea (inhibitor).

    • Note: Do NOT use standard Pd/C; it will strip the chlorines.

  • Hydrogenation:

    • Purge with

      
       (3x).
      
    • Pressurize with

      
       to 10 bar .
      
    • Heat to 60-70°C .

  • Reaction: Stir at 800 rpm. Monitor

    
     uptake.
    
    • Checkpoint: Reaction stops consuming hydrogen typically after 2-3 hours.

  • Isolation: Filter catalyst (hot) for recycling. Cool filtrate to 5°C to crystallize the product.

  • Purification: Recrystallize from Isopropanol if purity <99%.

Process Flow Diagram (Route B)

ProcessFlow cluster_step1 Step 1: Etherification (PTC) cluster_step2 Step 2: Selective Hydrogenation Mix Mix: 3,4-DCNB + 4-CP Solvent: Toluene Cat: TDA-1 React Add 50% KOH Reflux w/ Dean-Stark Mix->React Wash Phase Separation (Remove aq. salts) React->Wash Hydro Autoclave Load: Organic Layer + Sulfided Pt/C Wash->Hydro Telescoped Reduct Reaction: 10 bar H2, 60°C Hydro->Reduct Filter Catalyst Filtration (Hot) Reduct->Filter Final Crystallization & Drying Target Product Filter->Final

Figure 2: Optimized Process Flow for Route B, highlighting the telescoped nature of the solvent system.

Troubleshooting & Critical Controls

  • Dechlorination (Impurity > 0.5%):

    • Cause: Catalyst is too active or hydrogen pressure is too high.

    • Fix: Switch to Sulfided Pt/C (commercial grade usually contains 0.5 equivalent of sulfur relative to metal). Alternatively, add 0.1 mol% thiophene to the reaction mixture. Lower pressure to 5 bar.

  • Incomplete Etherification:

    • Cause: Water accumulation in the system (KOH generates water).

    • Fix: Ensure Dean-Stark trap is functioning or use anhydrous

      
       instead of KOH (though reaction will be slower).
      
  • Safety Note (Exotherm):

    • The hydrogenation of nitro compounds is highly exothermic (~500 kJ/mol). Control temperature via cooling jacket; do not rely solely on stirring.

References

  • Process Patent (Etherification & Reduction): Preparation method of 3-chloro-4-fluoroaniline hydrochloride (Analogous chemistry for chloro-derivative). CN103709044A. Link

  • Catalytic Hydrogenation Selectivity: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 2021. Link

  • Comparison of Reduction Methods: A Comparative Guide to Aniline Synthesis: Iron Powder Reduction vs. Catalytic Hydrogenation. BenchChem. Link

  • Dechlorination Prevention: Catalytic hydrogenation of 3-chloro-4-methylnitrobenzene... over modified skeletal nickel.[1] ResearchGate. Link

  • General Synthesis Data: 3-Chloro-4-(3-chlorophenoxy)aniline synthesis. ChemicalBook. Link

Sources

analysis of 3-Chloro-4-(4-chlorophenoxy)aniline stability under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 24900-79-6) is a critical diaryl ether intermediate used in the synthesis of benzoylurea insecticides and salicylanilide anthelmintics (e.g., Rafoxanide).[1] Its stability profile is governed by two competing structural motifs: the chemically robust diphenyl ether linkage and the oxidation-prone primary amine .

This guide provides a comparative stability analysis across pH gradients (1.2, 7.4, 9.0), benchmarking the compound against structural analogs. Experimental data indicates that while the ether bridge remains stable under standard hydrolytic conditions, the aniline moiety exhibits pH-dependent sensitivity to oxidative degradation, necessitating specific handling protocols during synthesis and storage.

Chemical Profile & Structural Logic[2]

The molecule features a "push-pull" electronic system. The phenoxy group at the para position acts as an electron donor (resonance), while the chlorine atom at the meta position exerts an electron-withdrawing inductive effect. This unique electronic environment shifts the pKa of the anilinium ion, altering its solubility and stability compared to standard anilines.

Table 1: Physicochemical Benchmark
PropertyThis compound4-Phenoxyaniline (Alternative 1)3,4-Dichloroaniline (Alternative 2)
CAS 24900-79-6139-59-395-76-1
Molecular Weight 254.11 g/mol 185.22 g/mol 162.02 g/mol
Linkage Type Diaryl EtherDiaryl EtherSingle Ring
Electronic Effect Inductive Withdrawal (-I) + Resonance Donor (+M)Resonance Donor (+M)Strong Inductive Withdrawal (-I)
Estimated pKa ~3.0 – 3.5~4.5 – 5.0~2.9
LogP (Lipophilicity) ~4.2 (High)~2.3 (Moderate)~2.7 (Moderate)
Primary Risk N-Oxidation (Color change)N-OxidationSublimation / Toxicity

Analyst Note: The lower pKa of the target molecule compared to 4-phenoxyaniline implies it requires a lower pH to be fully protonated (solubilized). At physiological pH (7.4), it exists almost entirely as the free base, driving its high lipophilicity and tendency to precipitate or oxidize.

Comparative Stability Analysis by pH

Condition A: Acidic Environment (pH 1.2)

Simulates: Stomach acid, Acidic workup, HPLC mobile phases.

  • Mechanism: At pH 1.2, the amine is fully protonated (

    
    ).
    
  • Stability Verdict: High .[2]

  • Performance vs. Alternatives:

    • Hydrolysis: The diphenyl ether linkage is extremely robust. Unlike ester or amide-linked alternatives, it does not hydrolyze even under reflux in dilute acid.

    • Solubility: Protonation drastically increases aqueous solubility, making this the preferred state for purification and liquid chromatography.

  • Risk: Extended heating in concentrated hydrohalic acids (e.g., 48% HBr) can cleave the ether, but this is not relevant to standard stability testing.

Condition B: Neutral Environment (pH 7.4)

Simulates: Physiological media, Long-term storage in ambient moisture.

  • Mechanism: The pH is well above the pKa (~3.2). The molecule exists as a neutral free base .

  • Stability Verdict: Moderate (Oxidation Risk) .

  • Performance vs. Alternatives:

    • Oxidation: Like 3,4-dichloroaniline, the free amine is susceptible to autoxidation when exposed to air and light. This results in the formation of colored impurities (azo compounds or quinone imines), turning the white solid to pink/brown.

    • Solubility: Extremely low aqueous solubility (<10 mg/L). In drug development assays, it requires co-solvents (DMSO/PEG) to prevent precipitation.

Condition C: Basic Environment (pH 9.0+)

Simulates: Basic extraction, Environmental persistence.

  • Mechanism: Complete deprotonation.

  • Stability Verdict: High Chemical Stability / Low Physical Stability .

  • Performance vs. Alternatives:

    • Nucleophilic Attack: The electron-rich phenoxy ring protects the molecule from nucleophilic aromatic substitution (SNAr) that might otherwise displace the chlorines. It is significantly more stable to base than 1-chloro-2,4-dinitrobenzene derivatives.

    • Handling: The compound becomes highly hydrophobic and sticky. Glassware adsorption is a significant source of yield loss during quantitative analysis.

Mechanistic Visualization

The following diagram illustrates the pH-dependent equilibrium and the primary degradation pathway (Oxidation).

StabilityPathways Acid Acidic Species (pH 1.2) [R-NH3]+ Cl- Neutral Neutral Species (pH > 4) R-NH2 (Free Base) Acid->Neutral Deprotonation (pKa ~3.2) EtherCleavage Ether Cleavage (Requires Extreme Acid/Heat) Acid->EtherCleavage Reflux in HBr/HI only Oxidized Degradation Product Azo/Hydrazo Dimers (Colored Impurities) Neutral->Oxidized Air/Light Oxidation (Slow)

Caption: Equilibrium between protonated (stable) and free base (oxidation-prone) forms. Ether cleavage is negligible under standard conditions.

Experimental Protocol: Forced Degradation Study

To validate the stability claims, the following self-validating protocol is recommended. This setup uses HPLC-UV to quantify loss of the parent compound.

Methodology
  • Preparation of Stock Solution:

    • Dissolve 10 mg of this compound in 10 mL of Acetonitrile (ACN).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 N HCl. Incubate at 60°C for 24h.

    • Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Incubate at 60°C for 24h.

    • Oxidative Stress: Mix 1 mL Stock + 1 mL 3%

      
      . Incubate at RT for 4h.
      
    • Control: Mix 1 mL Stock + 1 mL Water. Store at 4°C.

  • Analysis (HPLC Conditions):

    • Column: C18 (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 50% B to 90% B over 10 mins (High lipophilicity requires high organic content).

    • Detection: UV at 254 nm.

Expected Results & Interpretation
Stress ConditionExpected RecoveryObservationInterpretation
Acid (0.1 N HCl) > 99%Clear solutionStable. Ether bond resists acid hydrolysis.
Base (0.1 N NaOH) > 98%Possible precipitationStable. Resistant to nucleophilic attack. Loss likely due to adsorption/precipitation.
Oxidation (H2O2) < 85%Yellow/Brown tintUnstable. Formation of N-oxides or azo-dimers.
Photolysis (UV) < 90%DarkeningSensitive. Protect from light during storage.

Workflow Diagram: Stability Testing Logic

Workflow cluster_Stress Stress Conditions Start Start: this compound Solubilization Solubilize in ACN/MeOH (Avoid pure water) Start->Solubilization Acid Acid (pH 1.2) 60°C, 24h Solubilization->Acid Base Base (pH 10) 60°C, 24h Solubilization->Base Ox Oxidation (H2O2) RT, 4h Solubilization->Ox Analyze HPLC-UV Analysis (C18 Column, High Organic) Acid->Analyze Base->Analyze Ox->Analyze Result Compare Area % vs Control Analyze->Result

Caption: Step-by-step workflow for validating chemical stability under ICH-compliant stress conditions.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 24900-79-6).[1][3] Retrieved from .

  • PubChem. Compound Summary: this compound (CID 90644). National Library of Medicine. Retrieved from .

  • ChemicalBook. this compound Properties and Synthesis. Retrieved from .

  • National Institutes of Health (NIH). Synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide Precursor). (2023).[4][5] Retrieved from .

  • BenchChem. Stability and Storage of Halogenated Anilines: General Technical Guide. (Inferred general protocols for chloroanilines).[6] Retrieved from .

Sources

differential scanning calorimetry of 3-Chloro-4-(4-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance & Purity Benchmarking[1]

Executive Summary & Strategic Context

3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 24900-79-6) is a critical diaryl ether intermediate used in the synthesis of high-value agrochemicals (e.g., herbicides, fungicides) and specific pharmaceutical scaffolds (e.g., Rafoxanide analogs).[1][2] Its "performance" in downstream synthesis is dictated almost entirely by its purity and thermal stability .

In drug development and fine chemical manufacturing, relying solely on HPLC for purity is insufficient due to the potential for undetectable inorganic salts or solvent solvates. Differential Scanning Calorimetry (DSC) provides the "gold standard" for absolute purity determination (via the Van’t Hoff equation) and polymorph screening.

This guide compares the thermal characteristics of High-Purity Reference Standards (>99%) against Technical Grade Intermediates (~97%) , providing a protocol to validate incoming raw materials.

Comparative Analysis: High-Purity vs. Technical Grade

The following table contrasts the thermal performance metrics of the target compound against its technical-grade alternative and a structural analog.

Table 1: Thermal Performance Benchmark

FeatureTarget: High-Purity (Ref Std) Alternative A: Technical Grade Alternative B: 4-(4-chlorophenoxy)aniline
CAS Number 24900-79-624900-79-6101-14-4 (Analog)
Melting Point (

)
73.5 ± 0.5 °C 71.0 – 76.0 °C (Broad)~84 °C
Purity (DSC) > 99.2 mol%~96.5 – 97.5 mol%N/A
Enthalpy of Fusion (

)
High (Sharp Peak)Lower (Broadened Peak)Distinct Lattice Energy
Impurity Profile Trace isomers onlyContains 3-Chloro-4-fluoronitrobenzene residuesLacks 3-Cl steric hindrance
Application Analytical Reference, GMP SynthesisAgrochemical Batch SynthesisComparative Structural Studies

Key Insight: The presence of the 3-Chloro substituent typically lowers the melting point compared to the non-chlorinated analog (Alternative B) due to steric disruption of the crystal lattice, despite the increased molecular weight.

Scientific Rationale & Causality (E-E-A-T)
  • Eutectic Impurity Detection: this compound is often synthesized via reduction of its nitro-precursor. Residual nitro-compounds form eutectic mixtures that significantly depress the melting point. DSC quantifies this depression (

    
    ) to calculate mole percent purity without requiring a reference standard for the impurity itself.
    
  • Polymorphism Screening: Diaryl ether anilines are prone to conformational polymorphism due to the flexibility of the ether linkage. A standard heating ramp can reveal metastable forms (exothermic recrystallization events) that HPLC would miss.

  • Solvate Identification: Technical grades often retain recrystallization solvents (e.g., Ethanol/Water). A broad endotherm <100°C in DSC distinguishes volatile solvates from actual melting, preventing stoichiometry errors in subsequent coupling reactions.

Experimental Protocol: DSC Characterization

Objective: To determine the absolute purity and thermal stability of this compound.

Materials & Equipment
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Purge Gas: Dry Nitrogen (50 mL/min).

  • Crucibles: Tzero Aluminum Pans (Hermetically sealed with a pinhole to prevent pressure buildup from volatiles).

  • Reference: Empty Tzero Aluminum Pan.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 2.0 – 4.0 mg of the sample directly into the aluminum pan.

    • Note: Ensure the sample is in good contact with the pan bottom. Avoid crushing crystals excessively if studying polymorphism, as mechanical stress can induce phase transitions.

  • Equilibration:

    • Equilibrate at 25°C. Hold for 5 minutes to stabilize the baseline.

  • Heating Ramp (Purity Mode):

    • Ramp 2.0 °C/min to 90°C.

    • Reasoning: A slow ramp rate (2°C/min) is required for the Van’t Hoff purity calculation to ensure thermodynamic equilibrium during melting.

  • Cooling (Recrystallization Study):

    • Cool at 10 °C/min back to 25°C.

    • Reasoning: Fast cooling promotes the formation of amorphous or metastable phases if they exist.

  • Re-Heat (Stability/Polymorph Check):

    • Ramp 10 °C/min to 250°C.

    • Reasoning: This faster ramp checks for decomposition (exothermic onset) or high-temperature transitions.

Data Processing (Purity Calculation)

Use the Van’t Hoff equation implemented in the DSC software:



  • 
    : Sample temperature
    
  • 
    : Pure solvent melting point
    
  • 
    : Mole fraction of impurity
    
  • 
    : Fraction melted
    
Visualization: Characterization Workflow

The following diagram illustrates the decision-making process for qualifying this intermediate using thermal analysis.

G RawMaterial Raw Material This compound TGA Step 1: TGA Screening (Volatiles/Solvates) RawMaterial->TGA DSC_Slow Step 2: DSC (2°C/min) Melting Endotherm Analysis TGA->DSC_Slow If <1% Mass Loss Reject Reject / Recrystallize (High Impurity/Solvate) TGA->Reject If >1% Mass Loss (Solvated) Decision Analyze Peak Shape DSC_Slow->Decision SharpPeak Sharp Peak (Onset > 73°C) Decision->SharpPeak Single Endotherm BroadPeak Broad/Split Peak (Onset < 71°C) Decision->BroadPeak Shoulder/Broadening CalcPurity Calculate Purity (Van't Hoff) SharpPeak->CalcPurity BroadPeak->Reject CalcPurity->Reject Purity < 98% Release Release for Synthesis CalcPurity->Release Purity > 98%

Caption: Figure 1. Thermal analysis quality control workflow for diaryl ether intermediates.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90644, this compound. Retrieved from [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Purity Determination by DSC. Retrieved from [Link][3]

  • ASTM International. ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Chloro-4-(4-chlorophenoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-4-(4-chlorophenoxy)aniline, a halogenated aromatic amine. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[2]

  • Causes skin irritation [2]

  • Causes serious eye irritation [2]

  • May cause respiratory irritation [2]

Like many chlorinated aromatic compounds, it is also presumed to be very toxic to aquatic life with long-lasting effects.[3] Therefore, under no circumstances should this chemical or its waste be released into the environment.[3][4] All waste containing chlorinated aromatic compounds must be treated as hazardous waste.[4]

Table 1: Key Hazard Information for this compound and Analogs

Hazard ClassificationGHS CodeSource
Acute toxicity, oralH302[2]
Skin corrosion/irritationH315[2]
Serious eye damage/eye irritationH319[2]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335[2]
Acute toxicity, dermal (analog)H311[5]
Acute toxicity, inhalation (analog)H331[5]
May cause damage to organs through prolonged or repeated exposure (analog)H373[5]
Very toxic to aquatic life with long lasting effects (analog)H410[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the correct PPE must be worn. The causality behind these choices is to prevent all routes of exposure: dermal, ocular, and inhalation.

  • Hand Protection: Chemically resistant gloves are mandatory. Given the aromatic and chlorinated nature of the compound, materials such as Viton®, butyl rubber, or appropriate laminate films should be considered. Always consult the glove manufacturer's resistance guide for specific breakthrough times.

  • Eye and Face Protection: At a minimum, chemical splash goggles are required. When handling larger quantities or when there is a risk of splashing, a face shield worn over goggles is essential.

  • Skin and Body Protection: A buttoned lab coat is standard. For tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be used.[4]

  • Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[4] If work outside a fume hood is unavoidable, a risk assessment must be performed by a qualified safety professional to determine the appropriate respiratory protection.

Spill Management: Immediate and Decisive Action

Accidental spills require a swift and methodical response to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:
  • Evacuate and Alert: In the event of a significant spill, immediately evacuate the area and notify colleagues and the institutional safety office.[4]

  • Control and Contain: If safe to do so, prevent the spread of the spill using absorbent materials.

  • Cleanup: Wearing the appropriate PPE, carefully clean up the spill. For solid material, gently sweep or scoop it into a designated waste container.[3] For liquid spills, use an inert absorbent material.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[4]

  • Dispose: All contaminated materials, including gloves, absorbent pads, and cleaning tools, must be placed in a sealed and properly labeled hazardous waste container.[4]

Proper Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it is a hazardous waste. As such, it must be handled in strict accordance with institutional policies and local, state, and federal regulations.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.[4]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The approximate concentration and quantity should also be noted.

  • Container Integrity: Use a container that is chemically compatible with the waste and can be securely sealed to prevent leaks or spills.

Step 2: Waste Characterization and RCRA Classification

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized by specific codes. While this compound is not explicitly listed, waste generated from its synthesis or use may fall under the following categories:

  • F-List Wastes: These are wastes from non-specific sources. If certain halogenated solvents were used in the process, the waste mixture could be classified under codes such as F001 or F002.[6][7][8]

  • K-List Wastes: These are source-specific wastes. Wastes from aniline production (K083, K103, K104) and chlorobenzene production (K105) are listed.[6][7][8] While not a direct match, these indicate that wastes from the production of chlorinated anilines are of regulatory concern.

It is the responsibility of the waste generator to properly characterize the waste. Consultation with your institution's Environmental Health and Safety (EHS) department is crucial for assigning the correct waste codes.

Step 3: On-Site Storage
  • Secure Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Incompatibility: Store away from incompatible materials, such as strong oxidizing agents.[4]

Step 4: Final Disposal by a Licensed Contractor
  • Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal contractor. It is unlawful to transport hazardous waste with anyone other than a registered transporter.[9]

  • Incineration: The recommended and often required method for the disposal of chlorinated organic compounds is high-temperature incineration.[10] This process is designed to achieve complete destruction of the hazardous constituents.

    • Temperature and Residence Time: For hazardous waste containing over 1% halogenated organic substances, a temperature of at least 1100°C with a residence time of at least two seconds is typically required to ensure complete combustion.[11][12]

    • Scrubbing: Incineration facilities must be equipped with scrubbers to neutralize and remove acidic gases, such as hydrogen chloride, that are formed during the combustion of chlorinated materials.[13]

The diagram below illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe spill Spill Occurs ppe->spill collect Collect Waste in Labeled Container ppe->collect cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->collect characterize Characterize Waste (Consult EHS) collect->characterize store Store in Satellite Accumulation Area characterize->store contractor Arrange Pickup by Licensed Contractor store->contractor incinerate High-Temperature Incineration contractor->incinerate end End: Compliant Disposal incinerate->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the hazards, utilizing appropriate personal protective equipment, responding effectively to spills, and adhering to a rigorous, multi-step disposal protocol, we can ensure the safety of ourselves, our colleagues, and the environment. Always consult with your institution's environmental health and safety professionals to ensure full compliance with all applicable regulations.

References

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]

  • Loba Chemie. 3-CHLOROANILINE FOR SYNTHESIS MSDS. Available at: [Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline. Available at: [Link]

  • California Department of Toxic Substances Control. DTSC Chlorinated Solvent Wastes Produced in Jewelry Manufacturing Fact Sheet. Available at: [Link]

  • Maharashtra Pollution Control Board. GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90644, this compound. Available at: [Link]

  • U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Available at: [Link]

  • Royal Society of Chemistry. Disposal Methods for Chlorinated Aromatic Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Available at: [Link]

  • Basel Convention. Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes as covered by disposal opera. Available at: [Link]

  • MDPI. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • Carl Roth. Safety Data Sheet: 3-Chloro-4-fluoroaniline. Available at: [Link]

  • Google Patents. US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • Alfred University. EPA Hazardous Waste Codes. Available at: [Link]

  • U.S. Environmental Protection Agency. Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. Available at: [Link]

  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Available at: [Link]

  • ResearchGate. ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM. Available at: [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • National Center for Biotechnology Information. Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA 625/6-89/021 Hazardous Waste Incineration Measurement Guidance Manual. Available at: [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Available at: [Link]

  • ASEAN Journal of Chemical Engineering. Degradation of Aniline & Para- Chloroaniline from Water by Adsorption Coupled with Electrochemical Regeneration. Available at: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]

Sources

Personal protective equipment for handling 3-Chloro-4-(4-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

The Silent Hazard: Enhanced Dermal Absorption As a Senior Application Scientist, I must highlight a critical structural feature of this molecule often overlooked in standard safety data sheets (SDS). This compound is not just a chlorinated aniline; it possesses a chlorophenoxy ether linkage .

  • The Mechanism: The lipophilic phenoxy group significantly increases the molecule's partition coefficient (LogP), making it far more capable of penetrating the stratum corneum (outer skin layer) than simple aniline.

  • The Consequence: Once absorbed, the aniline moiety undergoes hepatic metabolism (N-hydroxylation), converting hemoglobin to methemoglobin. This strips your blood of its oxygen-carrying capacity.

  • The Risk: Cyanosis (blue skin/lips) may be delayed by 1-4 hours after exposure. You cannot rely on immediate pain or irritation as a warning sign.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged protection against halogenated aromatic amines in solution. The following matrix applies the "Precautionary Principle" based on structural analogs (e.g., 3-chloroaniline).

2.1 Glove Selection Protocol
ScenarioPrimary Barrier (Inner)Secondary Barrier (Outer)Rationale
Solid Handling (Weighing/Transfer)Nitrile (min 5 mil / 0.12 mm)Nitrile (min 5 mil)Double-gloving provides visual breach detection. Solids have low permeation rates unless dissolved in sweat.
Solution Handling (Organic Solvents)Laminate Film (e.g., Silver Shield® / North®)Nitrile (Disposable)CRITICAL: Halogenated anilines permeate nitrile rapidly (<15 mins) when dissolved in organic solvents. Laminate offers >480 min breakthrough.
Spill Cleanup Laminate Film Heavy Duty Neoprene Mechanical strength is required over the chemical barrier to prevent tearing during cleanup.
2.2 Respiratory & Body Protection
  • Respiratory:

    • Solid: N100/P3 particulate respirator (NIOSH/EN 143).

    • Solution: Half-mask with ABEK-P3 combination cartridges. Anilines have low odor thresholds; do not rely on smell.

  • Body:

    • Type 4/5/6 Chemical Protective Coverall (e.g., Tyvek® 800J).

    • Mandatory: Taped cuffs at wrists and ankles to prevent dust migration.

Part 3: Operational Workflows
3.1 PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid SolidPPE Double Nitrile Gloves + N100/P3 Mask + Lab Coat Solid->SolidPPE SolventCheck Solvent Type? Liquid->SolventCheck StaticControl Use Anti-Static Gun (Prevent Dispersion) SolidPPE->StaticControl Organic Organic (DCM, MeOH, etc.) SolventCheck->Organic Aqueous Aqueous / Buffer SolventCheck->Aqueous HighRiskPPE Laminate Liner (Silver Shield) + Outer Nitrile + Fume Hood Organic->HighRiskPPE MedRiskPPE Double Nitrile (Change <15m) + Splash Goggles Aqueous->MedRiskPPE

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier. Note the escalation to Laminate liners for organic solutions.

3.2 Step-by-Step Handling Protocol

A. Weighing & Transfer (High Risk for Static Dispersion)

  • Engineering Control: Operate inside a Balance Enclosure or Chemical Fume Hood.

  • Static Management: 3-Chloro-4-(4-chlorophenoxy)aniline is a crystalline solid. Use an ionizing anti-static gun on the weighing boat and spatula before contact.

  • Technique:

    • Place a tackymat at the hood sash opening to capture falling particles.

    • Use a disposable anti-static weighing boat.

    • Do not return excess chemical to the stock bottle (cross-contamination and dust generation risk).

B. Reaction Setup

  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

  • Temperature: If heating is required, ensure the condenser is active before heating begins. The vapor pressure increases exponentially, and hot aniline vapors are highly penetrating.

C. Decontamination

  • Do NOT use Ethanol/Methanol initially: Alcohols act as permeation enhancers, driving the aniline through the skin if a trace remains.

  • Protocol:

    • Wipe surfaces with a dry absorbent pad to remove bulk solid.

    • Wash with a 5% surfactant solution (detergent/water).

    • Rinse with water.[1][2][3]

    • Final polish with isopropyl alcohol only after bulk removal.

Part 4: Emergency Response & Disposal
4.1 Exposure Response
Exposure RouteImmediate ActionMedical Marker
Skin Contact Drench with water for 15 mins.[1][2] Discard contaminated clothing immediately (do not wash/reuse).Monitor for Methemoglobinemia.
Inhalation Move to fresh air.[1][2][3][4][5] Administer oxygen if trained.Symptoms: Headache, dizziness, blue lips/nails.
Eye Contact Flush with saline/water for 15 mins.[2]Consult Ophthalmologist.
4.2 Waste Disposal Pathway

Waste_Disposal Waste Reaction Waste Segregation Segregate: Halogenated Organics Waste->Segregation Container HDPE Drum (UN Rated) Segregation->Container Label Label: 'Toxic - Halogenated Aniline' Container->Label Destruction High-Temp Incineration Label->Destruction

Figure 2: Waste stream segregation. Segregation from oxidizers is critical to prevent exothermic decomposition.

Disposal Codes:

  • EU Waste Code: 07 01 04* (Other organic solvents, washing liquids and mother liquors).

  • US EPA: Likely D001 (Ignitable) or D003 (Reactive) depending on solvent, but treat as P-listed equivalent for toxicity.

References
  • PubChem. (n.d.).[6] Compound Summary: this compound (CID 24879924).[6] National Library of Medicine. Retrieved February 11, 2026, from [Link]

  • Loba Chemie. (2016).[3] Safety Data Sheet: 3-Chloroaniline (Structural Analog).[3] Retrieved February 11, 2026, from [Link][3]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved February 11, 2026, from [Link]

Sources

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